molecular formula C22H18F2N6O2 B15597279 MAP17

MAP17

Número de catálogo: B15597279
Peso molecular: 436.4 g/mol
Clave InChI: MUJJVOYNTCTXIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MAP17 is a useful research compound. Its molecular formula is C22H18F2N6O2 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H18F2N6O2

Peso molecular

436.4 g/mol

Nombre IUPAC

2-[2-(2,4-difluorophenyl)-1,2,4-triazol-3-yl]-N,1-dimethyl-5,6-dihydropyrazolo[1,5-d][1,4]benzoxazepine-9-carboxamide

InChI

InChI=1S/C22H18F2N6O2/c1-12-19(21-26-11-27-30(21)17-6-4-14(23)10-16(17)24)28-29-7-8-32-18-9-13(22(31)25-2)3-5-15(18)20(12)29/h3-6,9-11H,7-8H2,1-2H3,(H,25,31)

Clave InChI

MUJJVOYNTCTXIC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Function of MAP17 Protein in Normal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Membrane-Associated Protein 17 (MAP17), encoded by the PDZK1IP1 gene, is a small, non-glycosylated protein with a restricted expression pattern in normal human tissues. While its overexpression is a known hallmark of various carcinomas, its physiological role in normal, non-pathological cells is centered on the regulation of membrane transport and cellular homeostasis, primarily in specialized epithelial cells. In these cells, this compound functions as a crucial adaptor and regulatory protein, forming a scaffold with the PDZ-domain containing protein PDZK1 to modulate the activity of key ion and solute transporters. This guide provides an in-depth overview of this compound's function in normal cells, summarizing key molecular interactions, quantitative expression data, and detailed experimental protocols for its study.

Molecular Profile and Cellular Localization

This compound is a ~17 kDa protein characterized by two transmembrane domains and a C-terminal PDZ-binding motif (-STPM)[1]. This PDZ-binding domain is critical for its function, mediating the interaction with PDZ domain-containing proteins, most notably PDZK1 (also known as NHERF3)[1][2].

In normal human tissues, this compound expression is highly restricted. It is primarily found in the apical brush border of renal proximal tubular cells, as well as in epidermal keratinocytes and spermatids[3]. Its localization to the plasma membrane and the Golgi apparatus is consistent with its role as a "cargo" protein, involved in the trafficking and cell surface localization of its binding partners[4]. Within the kidney, its expression is most abundant in the S1 segment of the proximal tubule[5].

Core Function in Normal Physiology: The this compound-PDZK1 Scaffolding Complex

The principal function of this compound in normal cells is to act as a component of a larger protein complex scaffolded by PDZK1. This interaction is fundamental for the proper localization and regulation of various membrane transporters.

Regulation of Renal Solute Transport

The best-characterized role for this compound is in the kidney, where it is a key regulator of glucose and phosphate (B84403) reabsorption.

  • Activation of SGLT2: this compound is a necessary activator of the sodium-glucose cotransporter 2 (SGLT2), the primary transporter responsible for reabsorbing glucose from the glomerular filtrate[6]. Co-expression of this compound with SGLT2 in Xenopus oocytes increases SGLT2 activity by up to two orders of magnitude, without altering the quantity of SGLT2 protein at the cell surface[7]. This suggests this compound modulates the intrinsic activity of the transporter.

  • Interaction with NaPi-IIa: this compound is part of a heteromultimeric complex involving PDZK1 and the sodium-phosphate cotransporter IIa (NaPi-IIa)[2][5]. Within this complex, this compound serves as an apical anchoring site for PDZK1, which in turn organizes and stabilizes NaPi-IIa at the brush border membrane, thereby playing a role in phosphate homeostasis[5].

  • Modulation of Other Transporters: Through its interaction with the PDZK1 scaffold, this compound is brought into close proximity with other transporters, including the Na+/H+ exchanger 3 (NHE3), suggesting a broader role in coordinating ion transport in the proximal tubule[6].

This assembly of a multimeric complex allows cells to efficiently manage and adapt to varying ion and solute transport demands[3].

Signaling Pathways

In contrast to its role in cancer cells where it activates the Notch pathway by sequestering NUMB, in normal physiological contexts, this pathway remains inactivated[3][8]. The interaction between NUMB and the Notch Intracellular Domain (NICD) proceeds unimpeded, leading to NICD ubiquitination and degradation. This compound's signaling roles in normal cells appear to be mediated indirectly through its association with PDZK1, which can link to pathways such as the A-kinase anchor protein 2/protein kinase A (PKA) pathway[6].

Quantitative Data

Table 1: Functional Modulation of SGLT2 by this compound
Experimental SystemParameter MeasuredResultReference
Xenopus OocytesSGLT2 Activity Increase~100-fold (two orders of magnitude)[7]
Opossum Kidney (OK) CellsPhlorizin (SGLT inhibitor) BindingSignificantly increased with this compound co-expression[7]
Human SGLT2 in OocytesAMG (glucose analog) Uptake150 ± 20 fold increase with this compound co-expression
Human SGLT2 in OocytesPhlorizin Inhibition Constant (Ki)~30 nM[6]
Table 2: Relative mRNA Expression of PDZK1IP1 (this compound) in Normal Human Tissues

This table summarizes the median RNA-Seq expression data from the Genotype-Tissue Expression (GTEx) project, presented in Transcripts Per Million (TPM). Tissues with the highest expression are highlighted.

TissueMedian Expression (TPM)
Kidney - Cortex 148.5
Testis 23.2
Esophagus - Mucosa5.8
Vagina5.1
Skin - Sun Exposed (Lower leg)4.9
Skin - Not Sun Exposed (Suprapubic)3.8
Uterus1.6
Prostate1.4
Fallopian Tube1.2
Cervix - Endocervix1.1
Small Intestine - Terminal Ileum1.0
Other tissues (e.g., Brain, Liver, Lung, Heart)< 1.0

Data sourced from the GTEx Portal. Expression values below 1.0 TPM are generally considered low to negligible.

Visualizations: Pathways and Workflows

Diagram 1: this compound Functional Complex in a Renal Proximal Tubule Cell

MAP17_Pathway cluster_membrane Apical Membrane cluster_lumen Tubular Lumen cluster_cytosol Cytosol SGLT2 SGLT2 NaPi NaPi-IIa Cyto_Glu Glucose NHE3 NHE3 Cyto_Pi Phosphate (Pi) PDZK1 PDZK1 (Scaffold) PDZK1->SGLT2 Scaffolds & Regulates PDZK1->NaPi Anchors PDZK1->NHE3 Scaffolds This compound This compound This compound->PDZK1 Binds via PDZ domain Lumen_Na Na+ Cyto_Na Na+ Lumen_Na:e->Cyto_Na:w Lumen_Glu Glucose Lumen_Glu:e->Cyto_Glu:w Lumen_Pi Phosphate (Pi) Lumen_Pi:e->Cyto_Pi:w CoIP_Workflow start 1. Cell Lysis (e.g., Kidney Tissue/Cells) - Use non-denaturing buffer preclear 2. Pre-clearing (Optional) - Incubate lysate with Protein A/G beads - Centrifuge and discard beads start->preclear incubation 3. Immunoprecipitation - Add primary antibody (e.g., anti-PDZK1) - Incubate (e.g., overnight at 4°C) preclear->incubation Supernatant capture 4. Complex Capture - Add Protein A/G beads - Incubate to bind Ab-Ag complex incubation->capture wash 5. Washing - Pellet beads via centrifugation - Wash pellet multiple times with lysis buffer capture->wash elution 6. Elution - Resuspend beads in SDS-PAGE sample buffer - Boil to dissociate complex wash->elution analysis 7. Analysis (Western Blot) - Run eluate on SDS-PAGE - Probe with antibody for target protein (anti-MAP17) elution->analysis

References

MAP17 Gene: A Comprehensive Technical Guide to its Structure, Chromosomal Location, and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the human MAP17 gene, also known as PDZK1IP1. The document elucidates its genomic architecture, precise chromosomal location, and its emerging role in critical cellular signaling pathways, offering valuable insights for the scientific and drug development communities.

Gene Structure and Variants

The this compound gene, or PDZK1IP1, is a protein-coding gene. In humans, the canonical transcript, designated ENST00000294338.7, is composed of five exons. The gene gives rise to a protein of 114 amino acids. While multiple splice variants have been identified, this guide focuses on the principal transcript as a reference for its structural organization.

Quantitative Gene Structure Data

The following table summarizes the key quantitative features of the this compound gene's canonical transcript (ENST00000294338.7).

FeatureDescription
Gene Name PDZK1 interacting protein 1
Gene Symbol PDZK1IP1
Aliases This compound, DD96, SPAP
Ensembl ID ENSG00000162366
Canonical Transcript ID ENST00000294338.7
Number of Exons 5
Exon 1 Length 115 bp (Coding: 38 bp)
Exon 2 Length 62 bp (Coding: 62 bp)
Exon 3 Length 100 bp (Coding: 100 bp)
Exon 4 Length 114 bp (Coding: 114 bp)
Exon 5 Length 447 bp (Coding: 29 bp)
Total Transcript Length 838 bp
Coding Sequence (CDS) Length 344 bp
Protein Length 114 amino acids

Chromosomal Location

The this compound gene is situated on the reverse strand of the short (p) arm of human chromosome 1.[1] Its precise genomic coordinates on the GRCh38 reference assembly are from base pair 47,183,582 to 47,191,398.[1] This specific locus is identified as chromosome band 1p33.

Experimental Protocols

The determination of the chromosomal location and gene structure of this compound relies on well-established molecular biology techniques.

Chromosomal Localization by Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize the location of a specific DNA sequence within the chromosomes. A DNA probe, complementary to the this compound gene sequence, is chemically labeled with a fluorescent dye. This probe is then hybridized to a sample of metaphase chromosomes prepared from cells. The fluorescent signal from the probe reveals the precise position of the this compound gene on the chromosome.

Detailed FISH Protocol:

  • Slide Preparation:

    • Prepare metaphase chromosome spreads on glass slides.

    • Treat slides with RNase A to remove cellular RNA.

    • Digest with pepsin to remove chromosomal proteins and improve probe accessibility.

    • Fix the chromosomes with paraformaldehyde.

    • Dehydrate the slides through an ethanol (B145695) series.[2][3]

  • Probe Labeling and Hybridization:

    • Label a DNA probe specific for the this compound gene with a fluorescent molecule.

    • Prepare a hybridization solution containing the labeled probe.

    • Denature the chromosomal DNA on the slide and the probe DNA by heating.

    • Apply the hybridization solution to the slide and incubate overnight to allow the probe to anneal to its complementary sequence on the chromosome.[2][3]

  • Post-Hybridization Washes and Detection:

    • Wash the slides to remove any unbound or non-specifically bound probe.

    • Counterstain the chromosomes with a DNA-specific dye such as DAPI, which fluoresces blue.

    • Mount the slide with an anti-fade medium.[3][4]

  • Visualization:

    • Examine the slides using a fluorescence microscope equipped with the appropriate filters to detect the signals from the probe and the counterstain. The location of the fluorescent signal on a specific chromosome indicates the gene's locus.

Gene Structure Analysis by DNA Sequencing and Bioinformatics

The detailed exon-intron structure of the this compound gene is determined through a combination of cDNA sequencing and bioinformatic analysis.

  • cDNA Sequencing:

    • Isolate messenger RNA (mRNA) from cells expressing this compound.

    • Synthesize complementary DNA (cDNA) from the mRNA template using reverse transcriptase.

    • Amplify the this compound cDNA using the polymerase chain reaction (PCR).

    • Sequence the amplified cDNA to determine the exact order of its nucleotides.

  • Bioinformatic Analysis:

    • Align the obtained cDNA sequence with the human reference genome sequence.

    • The segments of the genomic DNA that match the cDNA sequence correspond to the exons.

    • The intervening non-matching sequences in the genomic DNA represent the introns.

    • Databases such as Ensembl and NCBI Gene provide curated information on the exon-intron boundaries and transcript variants based on extensive sequencing data.

Signaling Pathways Involving this compound

This compound has been implicated in the modulation of key cellular signaling pathways, notably the Notch and p38 mitogen-activated protein kinase (MAPK) pathways.

This compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell fate decisions, proliferation, and differentiation.[5][6] Dysregulation of this pathway is often associated with cancer. This compound has been shown to activate the Notch pathway.[7] This is thought to occur through the interaction of this compound with NUMB, a negative regulator of Notch. By sequestering NUMB, this compound may prevent the degradation of the Notch Intracellular Domain (NICD), allowing it to translocate to the nucleus and activate target gene expression.[7]

MAP17_Notch_Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell cluster_nucleus Nucleus Notch Ligand Notch Ligand Notch Receptor Notch Receptor Notch Ligand->Notch Receptor Binding ADAM10/TACE ADAM10/TACE Notch Receptor->ADAM10/TACE S2 Cleavage gamma-Secretase gamma-Secretase ADAM10/TACE->gamma-Secretase S3 Cleavage NICD NICD gamma-Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation NICD_n NICD NUMB NUMB NUMB->NICD Inhibition This compound This compound This compound->NUMB Sequestration CSL CSL Target Genes Target Genes CSL_n CSL NICD_n->CSL_n Binding Target Genes_n Target Gene Expression CSL_n->Target Genes_n Activation

Caption: this compound-mediated activation of the Notch signaling pathway.

This compound and the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to various extracellular stimuli, including stress signals and inflammatory cytokines, to regulate processes such as inflammation, apoptosis, and cell differentiation.[8][9] Some studies have indicated that this compound can suppress the activation of the p38 signaling pathway.[10] The precise mechanism of this inhibition is an area of active investigation.

MAP17_p38_Pathway Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Activation MKK3/6 MKK3/6 MAP3K->MKK3/6 Phosphorylation p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Activation Cellular Response Cellular Response Downstream Effectors->Cellular Response This compound This compound This compound->p38 MAPK Inhibition

Caption: Inhibitory effect of this compound on the p38 MAPK signaling pathway.

References

MAP17 Protein: Structure, Function, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the Membrane-Associated Protein 17 (MAP17), also known as PDZK1 Interacting Protein 1 (PDZK1IP1). We delve into its molecular structure, functional domains, and its intricate role in various cellular signaling pathways. This guide is intended to serve as a core resource for scientists and researchers investigating this compound's role in physiology and its potential as a therapeutic target in oncology and inflammatory diseases.

Protein Structure and Topology

This compound is a small (~17 kDa), non-glycosylated membrane-associated protein.[1][2] It is typically localized to the plasma membrane and the Golgi apparatus.[1][3][4] The protein's architecture is fundamental to its function as a cargo and scaffolding protein.

Key Structural Features:

  • N-Terminus: Contains a hydrophobic region of approximately 13 amino acids.[5][6][7]

  • Transmembrane Domains: The protein possesses two transmembrane regions that anchor it within the cellular membranes.[1][2][3][4]

  • C-Terminus: A 61-amino acid intracellular region which is critical for its protein-protein interactions.[5][7] This tail contains a canonical Type I PDZ-binding motif.[1][3][5]

  • PDZ-Binding Motif: The terminal four amino acids of the C-terminus, -STPM (Ser-Thr-Pro-Met), constitute a classic PDZ-binding motif.[8][9] This domain is essential for the majority of this compound's known functions.[10][11]

  • Oligomerization: Evidence suggests that this compound can form homodimers, potentially through a disulfide bond involving an intracellular cysteine residue.[9]

The precise three-dimensional structure of isolated this compound is not fully resolved, but its topology as a two-pass transmembrane protein is well-established. A recent cryo-EM structure of the human SGLT2-MAP17 complex has provided significant insights into its conformation when interacting with a partner protein.[12]

Functional Domains and Molecular Interactions

The functionality of this compound is primarily driven by its C-terminal PDZ-binding domain, which mediates its interaction with a host of scaffolding proteins, transporters, and signaling molecules.

The -STPM motif is the protein's primary functional unit, allowing this compound to act as an adapter or cargo protein. Disruption or deletion of this motif abrogates its key oncogenic and signaling activities.[3][10]

Key Interacting Partners:

  • PDZK1 (NHERF3): This is one of the first and most well-characterized interacting partners of this compound.[13][14] PDZK1 is a scaffolding protein with four PDZ domains, and this compound has been shown to interact strongly with its fourth PDZ domain.[8][13][15] This interaction is crucial for assembling multi-protein complexes at the apical membrane of epithelial cells, particularly in the kidney.[13][15]

  • Other NHERF Family Proteins: this compound can also interact with other members of the Na+/H+ Exchanger Regulatory Factor (NHERF) family, including NHERF1, NHERF2, and IKEPP (NHERF4), via their respective PDZ domains.[16][17][18]

  • NUMB: this compound physically interacts with the cell fate determinant protein NUMB.[3] This interaction, mediated by the PDZ-binding domain, leads to the sequestration of NUMB, preventing it from targeting the Notch intracellular domain for degradation.[3]

  • Ion and Solute Transporters: this compound associates with several transporters, often as part of a larger complex with PDZK1. These include the sodium-phosphate cotransporter NaPi-IIa (SLC34A1) [13][15][19] and the sodium-glucose cotransporter SGLT2 (SLC5A2) .[8][20] this compound is, in fact, an essential accessory subunit for SGLT2 function.[8] It is also reported to interact with the Na+/H+ exchanger NHE3 .[16][17]

Role in Cellular Signaling Pathways

This compound's interactions with key regulatory proteins allow it to modulate several critical signaling pathways, contributing to both normal physiology and disease pathology, particularly in cancer.

This compound is a potent activator of the Notch signaling pathway. By binding to and sequestering NUMB, this compound prevents the ubiquitination and subsequent degradation of the Notch Intracellular Domain (NICD).[3] This leads to the accumulation and nuclear translocation of NICD, resulting in the transcriptional activation of Notch target genes like HES1.[3][5] This mechanism is linked to an increase in the cancer stem cell pool and a more dedifferentiated tumor phenotype.[3]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NUMB NUMB This compound->NUMB Sequesters NICD NICD NUMB->NICD Targets for Degradation NotchR Notch Receptor NotchR->NICD Cleavage Proteasome Proteasome NICD->Proteasome Degradation nNICD Nuclear NICD NICD->nNICD Translocation Hes1 HES1 Gene (Stemness) nNICD->Hes1 Activates Transcription

Caption: this compound activates the Notch pathway by sequestering NUMB.

A primary function of this compound in cancer cells is the elevation of intracellular Reactive Oxygen Species (ROS).[4][10] This increase in oxidative stress acts as a secondary signaling cascade, leading to the potent activation of the pro-survival PI3K/AKT pathway.[1][21] ROS-mediated activation of AKT promotes cell survival and confers resistance to apoptosis, for instance, by protecting cells from c-Myc-induced apoptosis under low-serum conditions.[1][21] This pathway is also implicated in the activation of Wnt and p53 signaling.[22][23]

G This compound This compound ROS ↑ ROS This compound->ROS PI3K PI3K ROS->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) Survival Cell Survival ↓ Apoptosis pAKT->Survival

Caption: this compound promotes cell survival via ROS-mediated PI3K/AKT activation.

In polarized epithelial cells, this compound functions as a key regulator of membrane protein localization and activity. By anchoring the scaffolding protein PDZK1 to the apical membrane, it facilitates the formation of large, functional transporter complexes.[13][15] This is critical for the proper function of NaPi-IIa in phosphate (B84403) reabsorption and SGLT2 in glucose reabsorption in the kidney.[8][13][15]

G cluster_membrane Apical Membrane This compound This compound PDZK1 PDZK1 (Scaffold) This compound->PDZK1 Anchors NaPi NaPi-IIa This compound->NaPi Interacts with N-Terminus SGLT2 SGLT2 This compound->SGLT2 Required for Function PDZK1->NaPi Scaffolds PDZK1->SGLT2 Scaffolds

Caption: this compound-PDZK1 complex scaffolding ion transporters at the membrane.

Quantitative Data Summary

The following tables summarize key quantitative and relational data regarding this compound's expression and interactions.

Table 1: this compound Expression in Human Cancers

Cancer Type Expression Status Prevalence in Late-Stage/Metastatic Tumors Correlation with Progression Reference(s)
General Carcinomas Overexpressed 50% - 90% Strong Positive [3][7][10]
Breast Cancer Overexpressed High Strong Positive [3][10]
Ovarian Cancer Overexpressed High Strong Positive [3][7]
Prostate Cancer Overexpressed High Strong Positive [3][7]
Lung Cancer Overexpressed High Positive [2][13]
Cervical Cancer Overexpressed High Strong Positive [3][7]
Glioblastomas Overexpressed High Strong Positive [3]
Laryngeal Cancer Overexpressed High Positive [7]

| Colon Cancer | Overexpressed | High | Positive |[13] |

Table 2: Summary of Key this compound Protein Interactions

Interacting Protein This compound Domain Involved Functional Consequence Method(s) of Detection Reference(s)
PDZK1 (NHERF3) C-Terminal PDZ-binding motif (-STPM) Anchoring, complex formation Y2H, Co-IP [8][13][15]
NUMB C-Terminal PDZ-binding motif (-STPM) Sequestration, Notch activation Y2H, Co-IP, PLA [3]
NaPi-IIa (SLC34A1) N-Terminus (indirectly) / Full Protein Regulation of localization and activity Y2H, Co-transfection [13][15][16]
SGLT2 (SLC5A2) Transmembrane domains Required accessory subunit for function Expression Cloning, Co-expression [8]

| NHERF1 / NHERF2 / NHERF4 | C-Terminal PDZ-binding motif (-STPM) | Complex formation, transporter regulation | Y2H, Co-transfection |[16][17][18] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for two key experimental approaches used to investigate its function.

This protocol details the steps to confirm the physical interaction between this compound and NUMB in a cellular context.

Objective: To immunoprecipitate endogenous NUMB from cell lysates and detect co-precipitated, ectopically expressed this compound by Western blot.

Materials:

  • HeLa or T47D cells

  • Expression vector for full-length this compound (with a tag like HA or FLAG for easier detection)

  • Lipofectamine 3000 or similar transfection reagent

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail

  • Wash Buffer: Lysis buffer with 0.1% NP-40

  • Anti-NUMB antibody (for immunoprecipitation)

  • Anti-MAP17 or anti-tag antibody (for Western blot detection)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

Methodology:

  • Cell Culture and Transfection:

    • Plate HeLa or T47D cells to be 70-80% confluent on the day of transfection.

    • Transfect cells with the this compound expression vector or an empty vector (EV) control using Lipofectamine 3000 according to the manufacturer's protocol.

    • Incubate for 48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer to each 10 cm plate. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Reserve 50 µL as "Input" control.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add 2-4 µg of anti-NUMB antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes to elute proteins.

  • Western Blot Analysis:

    • Load the eluate and the "Input" control onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with an anti-MAP17 (or anti-tag) antibody.

    • Develop the blot using an appropriate secondary antibody and chemiluminescence substrate. A band for this compound should be present in the NUMB-IP lane from this compound-transfected cells but not in the empty vector control.[3]

Caption: Workflow for Co-Immunoprecipitation of the this compound-NUMB complex.

This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA) to quantify changes in intracellular ROS levels following this compound expression.

Objective: To measure the relative levels of intracellular ROS in cells with and without this compound overexpression.

Materials:

  • Rat1Myc cells or other suitable cell line

  • This compound expression vector and empty vector control

  • DCFH-DA probe (e.g., from Millipore Sigma)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorometer or fluorescence microscope/flow cytometer

Methodology:

  • Cell Preparation:

    • Transfect cells with this compound or empty vector as described in Protocol 5.1.

    • Plate cells in a 96-well plate (for fluorometer) or on coverslips (for microscopy) 24 hours before the assay.

  • Probe Loading:

    • Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free media immediately before use.

    • Wash the cells once with warm HBSS.

    • Add the 10 µM DCFH-DA solution to the cells and incubate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Measurement:

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add fresh HBSS or media to the cells.

    • Measure fluorescence immediately. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • For Fluorometer: Read fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • For Flow Cytometry/Microscopy: Acquire data using a FITC filter set.

  • Data Analysis:

    • For plate reader data, subtract the background fluorescence from wells without cells.

    • Normalize the fluorescence intensity of this compound-expressing cells to that of the empty vector control cells.

    • An increase in fluorescence intensity in this compound-expressing cells indicates a higher level of intracellular ROS.[1][21] An antioxidant like N-acetylcysteine can be used as a control to confirm the signal is ROS-dependent.

References

The Post-Translational Modification Landscape of MAP17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane-Associated Protein 17 (MAP17) is a small, 17 kDa protein increasingly implicated in a range of physiological and pathological processes, most notably in cancer and inflammatory diseases. While the functional consequences of this compound overexpression are being progressively elucidated, its own regulation via post-translational modifications (PTMs) remains a critical area of investigation. This technical guide synthesizes the current understanding of this compound PTMs, provides an in-depth look at the signaling pathways it modulates, and offers detailed experimental protocols for the study of these processes.

Direct Post-Translational Modifications of this compound

Current research indicates that this compound is a non-glycosylated protein.[1][2][3][4][5][6][7] This has been consistently reported in multiple studies. However, there is a notable lack of direct evidence for other common PTMs such as phosphorylation, ubiquitination, SUMOylation, or acetylation occurring on the this compound protein itself. Future proteomic studies will be instrumental in definitively characterizing the full PTM profile of this compound.

This compound-Modulated Signaling Pathways and Downstream PTM Events

Although direct modification of this compound is not yet established, its overexpression profoundly impacts the PTM status of key proteins in several critical signaling pathways. This compound's influence is often mediated through its C-terminal PDZ-binding domain, which facilitates protein-protein interactions.[1][8]

The PI3K/AKT Signaling Pathway

This compound expression has been shown to activate the PI3K/AKT pathway, a central regulator of cell survival, growth, and proliferation.[2][3][9] This activation is, at least in part, mediated by an increase in reactive oxygen species (ROS).[2] A key event in this pathway is the phosphorylation of AKT.

Experimental Evidence:

  • Overexpression of this compound in Rat1 fibroblasts protects them from c-Myc-induced apoptosis.[2]

  • This protective effect is associated with the activation of AKT, as measured by its phosphorylation at Threonine 308.[2]

  • Antioxidant treatment prevents AKT phosphorylation in this compound-expressing cells under serum starvation, confirming the role of ROS in this process.[5]

Quantitative Data Summary:

Cell LineConditionEffect of this compound OverexpressionKey PTM EventReference
Rat1 fibroblastsSerum starvationReduced caspase-3 activity by up to 60%Increased AKT phosphorylation (Thr308)[1]
Rat1/c-Myc fibroblastsSerum starvationProtection from apoptosisROS-mediated AKT phosphorylation (Thr308)[2]

Signaling Pathway Diagram:

PI3K_AKT_Pathway This compound-Mediated Activation of the PI3K/AKT Pathway This compound This compound ROS ROS This compound->ROS induces PTEN_ox PTEN (oxidized) ROS->PTEN_ox oxidizes/inhibits PIP3 PIP3 PTEN_ox->PIP3 inhibition of dephosphorylation PI3K PI3K PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates AKT_p p-AKT (Thr308) AKT->AKT_p autophosphorylation Apoptosis Apoptosis AKT_p->Apoptosis inhibits CellSurvival Cell Survival AKT_p->CellSurvival promotes

Caption: this compound induces ROS, leading to AKT phosphorylation and promotion of cell survival.

The Notch Signaling Pathway

This compound overexpression activates the Notch signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer.[1][4][8] This activation is achieved by this compound sequestering NUMB, a negative regulator of Notch.[4] NUMB facilitates the ubiquitination and subsequent degradation of the Notch intracellular domain (NICD).[4]

Experimental Evidence:

  • This compound interacts with NUMB, preventing it from promoting the ubiquitination of NICD.[4]

  • This leads to the accumulation and nuclear translocation of NICD, resulting in the activation of Notch target genes.[4]

Logical Relationship Diagram:

Notch_Pathway_Regulation This compound-Mediated Notch Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (overexpressed) NUMB NUMB This compound->NUMB sequesters NICD NICD NUMB->NICD promotes ubiquitination Ub Ubiquitin NICD->Ub ubiquitination NICD_n NICD NICD->NICD_n translocation Degradation Proteasomal Degradation Ub->Degradation leads to TargetGenes Notch Target Genes (e.g., HES1, HES5) NICD_n->TargetGenes activates transcription MS_Workflow Mass Spectrometry Workflow for PTM Analysis ProteinExtraction Protein Extraction from cells +/- this compound Digestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->Digestion Enrichment PTM Peptide Enrichment (e.g., TiO2 for phosphopeptides) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS DataAnalysis Data Analysis and Bioinformatics LC_MS->DataAnalysis Identification PTM Site Identification and Quantification DataAnalysis->Identification

References

MAP17 Expression in Human Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MAP17, a small 17-kDa non-glycosylated membrane protein also known as PDZK1IP1, has emerged as a significant player in tumorigenesis and inflammation.[1] While its expression in normal human tissues is highly restricted, this compound is frequently overexpressed in a wide array of human carcinomas, where its presence often correlates with tumor progression and a more dedifferentiated phenotype.[1][2][3] This technical guide provides a comprehensive overview of this compound expression in different human tissues, details key experimental protocols for its detection, and elucidates its involvement in critical signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound Expression in Normal and Cancerous Tissues

Expression in Normal Human Tissues

This compound expression in healthy adult tissues is limited. It is primarily found in the proximal tubular epithelial cells of the kidney. Additionally, expression has been noted in epidermal keratinocytes and spermatids. This restricted expression pattern contrasts sharply with its widespread upregulation in cancerous tissues.

Overexpression in Human Carcinomas

A substantial body of evidence demonstrates the overexpression of this compound in a multitude of human cancers.[1][2] This upregulation is a common feature of carcinomas and is often linked to advanced tumor stages and poorer prognoses.[1][4]

The following tables summarize quantitative data on this compound expression in different human cancers, as determined by immunohistochemistry (IHC) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Table 1: this compound Protein Expression in Human Cancers (Immunohistochemistry)

Cancer TypePercentage of Cases with this compound ExpressionKey Findings & CorrelationsReference
Breast Cancer 60% of human mammary tumorsExpression increases with tumor stage and is strongly correlated with tumoral progression. Not expressed in normal or benign neoplasias.[5][6]
Colorectal Cancer High expression (>30% of cancer cells) is a prognostic marker for worse 3-year progression-free survival (35.2% vs. 91%) and 5-year overall survival (40.8% vs. 91%).Expression of >10% correlates with advanced disease stage.[7]
Cervical Cancer ~70% of tumors show expression. 18% negative, 61% intermediate levels, 21% very high levels.Not expressed in adenoma tumors. High levels of both this compound and SGLT1 are markers for good prognosis after cisplatin (B142131) plus radiotherapy.[8]
Ovarian Carcinoma 36.9% of 111 cases were positive.Overexpression strongly correlates with tumoral progression.[2][6]
Prostate Cancer Expression strongly correlates with tumoral progression (P < 0.0001).Higher levels of staining are observed in adenocarcinoma lesions compared to benign prostatic tissue and prostatic intraepithelial neoplasia.[2][3][9]
Lung Cancer Significantly upregulated in carcinomas compared with adjacent healthy lung tissues.Higher expression in adenocarcinomas.[10]
Rectal Cancer 69% of tumors exhibited high expression.High this compound expression is associated with a worse response to anticancer treatments.[11]

Table 2: this compound mRNA Expression in Human Cancers (RT-qPCR)

Cancer TypeFold Change/Expression LevelKey Findings & CorrelationsReference
Hepatocellular Carcinoma (HCC) 62.90% of tumors showed a ≥ 2-fold increase compared to peritumoral tissues.Significantly increased mRNA expression in HCC relative to peritumoral liver tissues.[12]
Non-Small Cell Lung Cancer (NSCLC) Significantly upregulated in carcinomas compared with adjacent healthy lung tissues.Higher expression in NSCLC cell lines (A549, Calu-3, H1975, and H2228) compared to normal human lung cell line MRC-5.[10]

Signaling Pathways Involving this compound

This compound overexpression induces significant changes in cellular signaling, primarily through the generation of reactive oxygen species (ROS).[13] This increase in ROS acts as a second messenger, activating several pro-tumorigenic pathways.[5][7]

This compound-Induced ROS and Downstream Signaling

Overexpression of this compound leads to an increase in intracellular ROS, which in turn activates the PI3K/AKT and Wnt signaling pathways, while also influencing the p53 and p38 MAPK pathways.[7][10][14]

MAP17_ROS_Signaling This compound-Induced ROS and Downstream Signaling Pathways This compound This compound Overexpression ROS Increased ROS This compound->ROS PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Wnt Wnt Pathway ROS->Wnt p53 p53 Pathway ROS->p53 p38 p38 MAPK Pathway ROS->p38 Proliferation Increased Proliferation & Survival PI3K_AKT->Proliferation Wnt->Proliferation Apoptosis Decreased Apoptosis p53->Apoptosis p38->Apoptosis Tumorigenesis Enhanced Tumorigenesis Proliferation->Tumorigenesis Apoptosis->Tumorigenesis

Caption: this compound-induced ROS activates multiple signaling pathways.

This compound and the Notch Signaling Pathway

This compound can activate the Notch signaling pathway through its interaction with NUMB, a known inhibitor of Notch. By binding to NUMB, this compound prevents it from promoting the degradation of the Notch intracellular domain (NICD), leading to increased NICD levels and subsequent activation of Notch target genes. This contributes to an increase in cancer stem cell-like properties.[2]

MAP17_Notch_Signaling This compound-Mediated Activation of the Notch Pathway cluster_inhibition Normal State cluster_activation This compound Overexpression NUMB_normal NUMB NICD_normal NICD NUMB_normal->NICD_normal Inhibits Degradation Degradation NICD_normal->Degradation This compound This compound NUMB_exp NUMB This compound->NUMB_exp Binds and Sequesters NICD_exp NICD Notch_Target_Genes Notch Target Gene Transcription NICD_exp->Notch_Target_Genes Stemness Increased Stemness Notch_Target_Genes->Stemness

Caption: this compound activates Notch signaling by sequestering NUMB.

Experimental Protocols for this compound Detection

Accurate and reliable detection of this compound is crucial for both research and potential clinical applications. The following sections provide detailed methodologies for immunohistochemistry, Western blotting, and RT-qPCR.

Experimental Workflow Overview

The general workflow for analyzing this compound expression in tissue samples involves sample acquisition and preparation, followed by specific detection methods and data analysis.

Experimental_Workflow General Workflow for this compound Expression Analysis Sample_Acquisition Tissue Sample Acquisition (Biopsy/Resection) Sample_Prep Sample Preparation Sample_Acquisition->Sample_Prep IHC Immunohistochemistry (IHC) Sample_Prep->IHC WB Western Blot (WB) Sample_Prep->WB RTqPCR RT-qPCR Sample_Prep->RTqPCR Protein_Localization Protein Localization & Quantification IHC->Protein_Localization Protein_Quantification Total Protein Quantification WB->Protein_Quantification mRNA_Quantification mRNA Expression Quantification RTqPCR->mRNA_Quantification Data_Analysis Data Analysis Protein_Localization->Data_Analysis Protein_Quantification->Data_Analysis mRNA_Quantification->Data_Analysis

Caption: Workflow for this compound expression analysis.

Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing the in-situ expression and localization of this compound in tissue sections.

Table 3: Validated Antibodies for this compound Immunohistochemistry

AntibodyHostClonalityRecommended DilutionReference
Anti-Map17 antibody [EPR10372] RabbitMonoclonal1:100
This compound Antibody (NBP1-84290) RabbitPolyclonal1:200 - 1:500
Anti-MAP17 Antibody, clone 165C MouseMonoclonal1:500 - 1:2,000

Protocol for Paraffin-Embedded Tissues:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a suitable blocking serum (e.g., normal goat serum) for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate with the primary this compound antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blotting

Western blotting is used to quantify the total amount of this compound protein in tissue or cell lysates.

Table 4: Validated Antibodies for this compound Western Blotting

AntibodyHostClonalityRecommended DilutionReference
Anti-Map17 antibody [EPR10372] RabbitMonoclonalVaries by batch
This compound Antibody (NB400-151) RabbitPolyclonalNot specified
This compound Antibody (NBP1-84290) RabbitPolyclonal0.04 - 0.4 µg/ml
Anti-MAP17 Antibody, clone 165C MouseMonoclonal1.0 µg/mL

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer with protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein lysate on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary this compound antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a sensitive method for quantifying this compound mRNA expression levels.

Table 5: Validated RT-qPCR Primers for Human this compound

PrimerSequence (5' to 3')
Forward ATCCTGACCGTCGGAAACAAGG
Reverse CTCGGGCACATTCTCATAGGCA

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable kit or TRIzol reagent.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene.

Conclusion

This compound is a protein with highly restricted expression in normal tissues but is frequently overexpressed in a wide range of human carcinomas, where it plays a significant role in promoting tumorigenesis through the activation of various signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the role of this compound in cancer and other diseases. Further research into the intricate mechanisms of this compound action and its potential as a therapeutic target and biomarker is warranted.

References

Subcellular Localization of MAP17 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP17 (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small, 17 kDa non-glycosylated protein that is increasingly implicated in the progression of various human cancers.[1][2][3] Its overexpression is a common feature in many carcinomas and is often correlated with increased tumor grade and malignancy.[4][5] Understanding the precise subcellular localization of this compound is critical for elucidating its function in cancer pathogenesis and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular distribution of this compound in cancer cells, detailed experimental protocols for its detection, and a summary of its involvement in key signaling pathways.

Data Presentation: Subcellular Localization of this compound

The subcellular localization of this compound has been investigated in various cancer cell types, primarily through techniques such as immunofluorescence, immunohistochemistry, and subcellular fractionation followed by Western blotting. While precise quantitative data on the percentage of this compound in each subcellular compartment is not extensively documented in the literature, a consistent pattern of localization has emerged.

Table 1: Subcellular Localization of this compound in Cancer Cells

Subcellular CompartmentPredominant LocalizationCancer TypesKey Interacting ProteinsReferences
Plasma Membrane YesCarcinomas (general), Breast Cancer, Lung Cancer, Cervical Cancer, Ovarian Cancer, Prostate CancerPDZK1 (NHERF3), SGLT1/2[1][4][6]
Golgi Apparatus YesCarcinomas (general)PDZK1[1][6]
Cytoplasm Diffuse/VesicularNoted in some studies, but less prominent than membrane localizationNUMB[1][7]
Nucleus Not typically observed--[1]
Mitochondria Not typically observed--[8]

Note: The localization of this compound to the plasma membrane is crucial for its function, as it acts as a cargo protein that interacts with PDZ domain-containing proteins like PDZK1 to regulate the membrane localization and activity of various transporters.[4][6]

Experimental Protocols

Accurate determination of this compound subcellular localization is paramount for functional studies. The following are detailed methodologies for key experiments.

Immunofluorescence (IF) Staining for this compound in Cultured Cancer Cells

This protocol describes the visualization of this compound in fixed cancer cells using fluorescently labeled antibodies.

Materials:

  • Cancer cell line of interest (e.g., HeLa, T47D, A549)

  • Glass coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

  • Primary Antibody: Anti-MAP17 antibody (diluted in Blocking Buffer)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 594)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Seed cancer cells onto glass coverslips or chamber slides and culture until they reach 60-80% confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the diluted anti-MAP17 primary antibody overnight at 4°C in a humidified chamber.

  • Washing: The next day, wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a confocal microscope.

Immunohistochemistry (IHC) for this compound in Tumor Tissues

This protocol outlines the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 5% normal goat serum in PBS

  • Primary Antibody: Anti-MAP17 antibody

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Solution.

    • Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-MAP17 primary antibody overnight at 4°C.

  • Washing: Wash slides with PBS (3 x 5 minutes).

  • Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Wash slides with PBS (3 x 5 minutes).

  • Detection: Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Washing: Wash slides with PBS (3 x 5 minutes).

  • Chromogen Application: Apply DAB substrate solution and incubate until the desired brown color intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Subcellular Fractionation and Western Blotting for this compound

This protocol describes the separation of cellular components into distinct fractions to determine the relative abundance of this compound in each.

Materials:

  • Cultured cancer cells

  • PBS

  • Cell Lysis Buffer for Cytoplasmic Fraction (e.g., hypotonic buffer with a mild detergent like digitonin (B1670571) or NP-40)

  • Nuclear Extraction Buffer (e.g., high salt buffer)

  • Membrane Fractionation Buffer

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge and ultracentrifuge

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary antibodies: Anti-MAP17, and antibodies for subcellular markers (e.g., GAPDH for cytoplasm, Histone H3 for nucleus, Cadherin for plasma membrane)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Harvest: Harvest cultured cancer cells and wash with ice-cold PBS.

  • Cytoplasmic Fraction Isolation:

    • Resuspend the cell pellet in ice-cold hypotonic lysis buffer with protease inhibitors.

    • Incubate on ice to allow cells to swell.

    • Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.

    • Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Fraction Isolation:

    • Wash the nuclear pellet with lysis buffer.

    • Resuspend the pellet in Nuclear Extraction Buffer with protease inhibitors.

    • Incubate on ice with intermittent vortexing to lyse the nuclei.

    • Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Membrane Fraction Isolation:

    • The initial supernatant (from the cytoplasmic fraction step) can be further centrifuged at a higher speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a blotting membrane.

    • Probe the membrane with the anti-MAP17 primary antibody and appropriate subcellular marker antibodies.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Logical Relationships

This compound's role in cancer is multifaceted, involving its participation in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

MAP17_PDZK1_Interaction cluster_membrane Cell Membrane This compound This compound PDZK1 PDZK1 (NHERF3) This compound->PDZK1 interacts via PDZ-binding domain Transporter Membrane Transporters (e.g., SGLT1/2) PDZK1->Transporter scaffolds PlasmaMembrane Plasma Membrane Transporter->PlasmaMembrane localizes to

This compound interaction with the PDZK1 scaffolding protein.

MAP17_ROS_PI3K_Akt This compound This compound Overexpression ROS Increased Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K ROS->PI3K activates Akt Akt PI3K->Akt activates Tumorigenesis Enhanced Tumorigenesis (Proliferation, Survival) Akt->Tumorigenesis promotes

This compound-induced ROS production and PI3K/Akt signaling.

MAP17_Notch_Signaling This compound This compound NUMB NUMB This compound->NUMB sequesters NICD_Cytoplasm NICD (Cytoplasm) NUMB->NICD_Cytoplasm inhibits nuclear translocation of NICD_Nucleus NICD (Nucleus) NICD_Cytoplasm->NICD_Nucleus translocates to Notch_Target_Genes Notch Target Genes (e.g., HES1) NICD_Nucleus->Notch_Target_Genes activates transcription of CSC_Properties Cancer Stem Cell Properties Notch_Target_Genes->CSC_Properties promotes

This compound-mediated activation of the Notch signaling pathway.

Conclusion

The subcellular localization of this compound to the plasma membrane and Golgi apparatus is a key determinant of its oncogenic functions. By interacting with scaffolding proteins and influencing critical signaling pathways involved in oxidative stress, cell survival, and stemness, this compound plays a significant role in cancer progression. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of this compound in cancer and to explore its potential as a therapeutic target. Further quantitative proteomic studies are warranted to delineate the precise distribution of this compound in different cancer types and its dynamic relocalization in response to therapeutic interventions.

References

An In-depth Technical Guide on the Role of MAP17 in Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Membrane-Associated Protein 17 (MAP17), a small, 17 kDa non-glycosylated protein, has emerged from relative obscurity as a significant modulator of cellular homeostasis, with profound implications in pathophysiology, particularly in oncology and inflammatory diseases. Initially identified for its overexpression in carcinomas, this compound is now understood to be a dynamic cargo protein that influences a multitude of cellular processes. Its primary mechanism involves the induction of reactive oxygen species (ROS), which act as second messengers to trigger a cascade of downstream signaling events. In normal cells, this ROS increase can lead to senescence or apoptosis, acting as a homeostatic control mechanism. However, in the context of cancer, this compound-induced oxidative stress promotes a tumorigenic phenotype characterized by enhanced proliferation, decreased apoptosis, and increased migration. This compound exerts its influence through critical signaling hubs, including the PI3K/AKT and Notch pathways, and plays a significant role in modulating the inflammatory microenvironment. This guide provides a comprehensive technical overview of the core functions of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support advanced research and therapeutic development.

Core Characteristics of this compound

This compound, also known as PDZK1IP1, is a small membrane protein with a molecular weight of approximately 17 kDa.[1] Structurally, it is non-glycosylated and features two transmembrane regions, a hydrophobic N-terminus, and a C-terminal PDZ-binding domain (STPM motif).[1][2][3] This PDZ-binding domain is crucial for its function, mediating interactions with several PDZ domain-containing proteins, most notably the scaffolding protein PDZK1.[2][4] These interactions are fundamental to this compound's role as a cargo protein, facilitating the transport and membrane localization of other proteins.[1][3] While expressed at low levels in some normal tissues like the renal proximal tubules, its expression is dramatically upregulated in a wide array of human carcinomas.[2][5]

Function in Normal Physiology

In a healthy physiological context, this compound's role is most clearly defined in the renal proximal tubules.[5][6] Here, it acts as an atypical anchoring site for PDZK1, which scaffolds a variety of transporters and signaling molecules at the apical membrane.[2][6] this compound is a necessary activator for the proper function of the renal Na+/glucose cotransporter SGLT2, which is responsible for reabsorbing the majority of filtered glucose.[4][7] It also stimulates Na+-dependent transport of mannose and glucose.[2] Through its interaction with PDZK1, this compound is integrated into a larger complex that can include the Na+/H+ exchanger 3 (NHE3) and signaling pathways like the A-kinase anchor protein 2/protein kinase A (PKA) pathway.[4][7] This positions this compound as a key regulator of ion and nutrient transport, contributing to the maintenance of systemic glucose and phosphate (B84403) homeostasis.[2][6]

Disruption of Homeostasis: The Role of this compound in Pathophysiology

The tightly controlled expression of this compound is critical, as its overexpression leads to a profound disruption of cellular equilibrium, primarily through its role as a potent inducer of oxidative stress.

Overexpression in Human Carcinomas

This compound is overexpressed in a vast number of human carcinomas, including those of the breast, prostate, ovary, lung, and colon.[2][8][9] This overexpression is not a benign correlation; it is strongly associated with tumor progression, higher tumor grade, and poor clinical outcomes.[3][8][10] For instance, in prostate and ovarian carcinomas, the correlation between this compound overexpression and tumoral progression is highly significant (P < 0.0001).[8] The mechanisms driving this overexpression include mRNA amplification and promoter activation by oncogenes, as well as progressive demethylation of its promoter in tumor cells.[2][3][8]

The Centrality of Reactive Oxygen Species (ROS)

A defining feature of this compound's function is its ability to increase intracellular levels of reactive oxygen species (ROS) by 30-40% compared to control cells.[1] This this compound-dependent ROS production is essential for its oncogenic effects.[2] Tumor cells expressing this compound exhibit enhanced proliferation, reduced sensitivity to apoptosis, and increased migration—phenotypes that are reversible by treating the cells with antioxidants.[2] The oncogenic activity of this compound is dependent on its PDZ-binding domain, as mutations in this region abolish its ability to increase ROS and promote tumorigenesis.[2]

Interestingly, the cellular context dictates the outcome of this ROS increase. In non-tumoral cells, a this compound-induced ROS surge triggers senescence or apoptosis, acting as a failsafe against uncontrolled growth.[11] However, tumor cells adapt to this oxidative stress, harnessing it to activate pro-survival and pro-proliferative signaling pathways.[10][11]

Key Signaling Pathways Modulated by this compound

This compound functions as a signaling nexus, translating increased oxidative stress into distinct cellular programs by modulating several key pathways.

PI3K/AKT Pathway Activation

This compound provides a potent survival signal by activating the PI3K/AKT pathway.[12] This activation is mediated by ROS, which causes the direct oxidative inactivation of PTEN, a phosphatase that normally antagonizes PI3K signaling by dephosphorylating AKT.[1] By inhibiting PTEN, this compound ensures sustained AKT phosphorylation and activation, even in the absence of growth factors.[1][12] This mechanism is critical for the anti-apoptotic function of this compound, as it has been shown to protect fibroblasts from c-Myc-induced apoptosis under low-serum conditions.[2][12]

MAP17_AKT_Pathway cluster_pten cluster_akt This compound This compound Overexpression ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces PTEN PTEN ROS->PTEN Oxidizes PTEN_ox PTEN (Oxidized/Inactive) PTEN->PTEN_ox AKT_p p-AKT (Active) PTEN->AKT_p Inhibits PI3K PI3K AKT AKT PI3K->AKT Activates AKT->AKT_p Survival Cell Survival & Anti-Apoptosis AKT_p->Survival Promotes Myc c-Myc Induced Apoptosis AKT_p->Myc Inhibits

This compound activates the PI3K/AKT pathway via ROS-mediated inhibition of PTEN.
Notch Pathway Activation and Stemness

This compound enhances cancer stem cell-like properties by activating the Notch signaling pathway.[13] It achieves this through a direct physical interaction with NUMB, a negative regulator of Notch. The PDZ-binding domain of this compound binds to NUMB, effectively sequestering it and preventing it from targeting the Notch intracellular domain (NICD) for degradation.[13][14] This leads to the accumulation and nuclear translocation of NICD, which then activates the transcription of Notch target genes like HES1, as well as stem cell factors such as OCT4, NANOG, and SOX9.[3][13] Downregulation of this compound in cells with high endogenous expression leads to a reduction in Notch pathway activity and a loss of these stem-like characteristics.[13]

MAP17_Notch_Pathway This compound This compound MAP17_NUMB This compound-NUMB Complex This compound->MAP17_NUMB Binds NUMB NUMB NUMB->MAP17_NUMB NICD NICD NUMB->NICD Targets for Degradation MAP17_NUMB->NICD Sequesters NUMB, Prevents Inhibition Degradation Degradation NICD->Degradation Nucleus Nucleus NICD->Nucleus Translocates Transcription ↑ Transcription of Notch & Stem Cell Genes (HES1, OCT4, NANOG) Nucleus->Transcription Activates Stemness ↑ Cancer Stem Cell Properties Transcription->Stemness Leads to

This compound activates Notch signaling by sequestering the inhibitor NUMB.
Inflammation and Immune Microenvironment

This compound is a key player in shaping the tumor microenvironment by promoting chronic inflammation.[1][3] Its expression in tumors correlates with increased infiltration of inflammatory cells.[3] Mechanistically, this compound overexpression induces the expression of inflammation-related genes, including NFAT2 and Interleukin-6 (IL-6).[1][3] This creates a pro-inflammatory milieu that can act synergistically with neoplastic alterations to promote tumorigenesis.[3] This function is not limited to cancer; elevated this compound is also observed in chronic inflammatory diseases such as Crohn's disease, psoriasis, and COPD, suggesting a broader role in inflammatory pathology.[1][3]

Other Associated Pathways

The influence of this compound extends to several other critical cellular pathways:

  • p38 MAPK Pathway: In non-small cell lung cancer (NSCLC), this compound acts as an oncogene by suppressing the activation of the p38 pathway.[9] In contrast, in non-tumoral cells, p38α activation is required for the this compound/ROS-induced senescence-like response, highlighting a context-dependent interaction.[10]

  • p53 and Wnt Pathways: In the progression of nonalcoholic steatohepatitis (NASH), this compound-induced oxidative stress has been shown to activate the p53, PI3K-AKT, and Wnt signaling pathways, contributing to disease progression.[15][16]

Quantitative Data Summary

The functional impact of this compound has been quantified in numerous studies. The tables below summarize key findings.

Table 1: this compound Expression and Correlation in Cancer

Cancer Type Correlation Finding p-value Reference
Prostate & Ovarian Carcinomas Overexpression strongly correlates with tumoral progression. < 0.0001 [8]
Breast Cancer Expression levels increase with tumor stage. Not specified [10]
Cervical Cancer High this compound & SGLT1 levels correlate with improved survival after cisplatin (B142131)/radiotherapy. Not specified [17]

| NSCLC | mRNA and protein levels are significantly upregulated in tumor vs. adjacent healthy tissue. | < 0.05 |[9] |

Table 2: Cellular and Molecular Effects of this compound Expression

Cellular Context Effect Quantitative Measure Reference
Various Cell Lines Increase in Reactive Oxygen Species (ROS) 30-40% increase compared to control cells. [1]
Rat1 Fibroblasts Reduction in c-Myc-induced apoptosis (caspase-3 activity) Up to 60% reduction. [1]
HeLa & T47D Cells Increased nuclear NICD (Notch activation) Significantly higher levels (P < 0.05). [13]
HeLa & T47D Cells Increased mRNA of stem cell markers (OCT4, NANOG, etc.) Significant increase. [13]

| Opossum Kidney Cells | Increased SGLT2 Activity | Two orders of magnitude increase. |[7] |

Methodologies for this compound Research

Investigating the multifaceted roles of this compound requires a range of molecular and cellular biology techniques. Detailed protocols for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to validate the physical interaction between this compound and binding partners like NUMB.[13]

Protocol Steps:

  • Cell Lysis: Harvest cells (e.g., HeLa or T47D transfected with this compound) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors) on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: Add Protein A/G agarose (B213101) beads to the supernatant and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.

  • Antibody Incubation: Add the primary antibody against the "bait" protein (e.g., anti-MAP17) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A control IgG from the same species should be run in parallel.

  • Immune Complex Precipitation: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Centrifuge to pellet the beads and run the supernatant on an SDS-PAGE gel. Analyze by Western Blot using an antibody against the suspected "prey" protein (e.g., anti-NUMB).

CoIP_Workflow start Start: Transfected Cells (e.g., this compound-expressing) lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clearing (with Protein A/G beads) lysis->preclear antibody 3. Antibody Incubation (e.g., anti-MAP17 Ab) preclear->antibody capture 4. Immune Complex Capture (add fresh Protein A/G beads) antibody->capture wash 5. Washing Steps (remove non-specific proteins) capture->wash elute 6. Elution (boil in loading buffer) wash->elute analysis 7. Western Blot Analysis (probe for interacting protein, e.g., NUMB) elute->analysis end End: Detect Interaction analysis->end

Workflow for Co-Immunoprecipitation to detect protein-protein interactions.
Immunohistochemistry (IHC) for Tissue Expression Analysis

This method is used to visualize the expression and localization of this compound protein in tissue samples, such as tumor biopsies.[8][10]

Protocol Steps:

  • Deparaffinization and Rehydration: Immerse paraffin-embedded tissue slides in xylene to remove wax, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in an appropriate buffer (e.g., Tris-EDTA, pH 9.0, or Citrate Buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[18] Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[18] Rinse with wash buffer (e.g., PBS).

  • Blocking: Apply a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate slides with the primary antibody against this compound (e.g., rabbit polyclonal) diluted in antibody diluent overnight at 4°C in a humidified chamber. Recommended dilutions are often between 1:200-1:500.[19]

  • Secondary Antibody Incubation: Wash slides and apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

  • Detection: Wash slides and incubate with a streptavidin-HRP conjugate. Develop the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

  • Counterstaining: Lightly stain the tissue with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.

  • Analysis: Examine under a microscope to assess the intensity and localization of this compound staining.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol quantifies the mRNA expression levels of this compound or its downstream targets (e.g., HES1, OCT4).[9][13]

Protocol Steps:

  • RNA Extraction: Isolate total RNA from cultured cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using a spectrophotometer.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (e.g., this compound), and a SYBR Green or TaqMan-based qPCR master mix.

  • qPCR Amplification: Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interaction Analysis

ChIP is used to determine if a specific protein (e.g., a transcription factor activated downstream of this compound) binds to a particular genomic region.

Protocol Steps:

  • Cross-linking: Treat cells with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[21] The efficiency of shearing should be checked on an agarose gel.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest. A negative control (IgG) and a positive control (e.g., anti-histone H3) should be included.[21]

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[21]

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight in the presence of high salt concentration.[21]

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol/chloroform extraction.[21]

  • Analysis: Analyze the purified DNA using qPCR with primers designed for the specific genomic regions of interest.

Conclusion and Implications for Drug Development

This compound is a critical regulator of cellular homeostasis whose overexpression disrupts this balance, promoting a pro-tumorigenic and pro-inflammatory state. Its central mechanism—the generation of ROS—and its subsequent activation of powerful survival and stemness pathways like PI3K/AKT and Notch, make it a compelling target for therapeutic intervention.

For drug development professionals, this compound presents several strategic opportunities:

  • Biomarker Potential: this compound expression levels could serve as a prognostic marker to stratify patients.[17] For example, its correlation with poor prognosis in many cancers but a better response to ROS-inducing therapies (like cisplatin and radiotherapy) in cervical cancer suggests it could be a predictive biomarker for treatment selection.[3][17]

  • Therapeutic Targeting: While directly targeting a small membrane protein like this compound is challenging, its functional dependencies offer alternative strategies. Inhibiting downstream effectors in the PI3K/AKT or Notch pathways may be particularly effective in this compound-overexpressing tumors.

  • Targeting Oxidative Stress: Given the reliance of this compound-driven tumors on ROS signaling, modulating the cellular redox state could be a viable therapeutic avenue. Pro-oxidant therapies may selectively target cancer cells that have a higher basal level of oxidative stress due to high this compound expression.

Further research into the precise mechanisms of this compound-mediated ROS production and its interaction with a broader range of cellular partners will be crucial to fully exploit its potential as a diagnostic tool and therapeutic target.

References

An In-depth Technical Guide to the Interaction of MAP17 with PDZK1 and NHERF Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane-associated protein 17 (MAP17), a 17-kDa, non-glycosylated protein, plays a significant role in cellular transport and signaling processes. Its interaction with scaffold proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, particularly PDZK1 (PDZ domain-containing kidney protein 1, also known as NHERF3) and other members of the Na+/H+ exchanger regulatory factor (NHERF) family, is crucial for the localization and function of various membrane proteins. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the PDZK1 and NHERF family of proteins, detailing the experimental evidence, methodologies, and signaling implications.

Protein-Protein Interactions: A Summary

The interaction between this compound and PDZ domain-containing proteins is mediated by the C-terminal PDZ-binding motif of this compound, which consists of the last four amino acids, -STPM (Serine-Threonine-Proline-Methionine)[1]. This motif is recognized by specific PDZ domains within the scaffolding proteins, facilitating the assembly of multi-protein complexes at the plasma membrane and Golgi apparatus[1][2].

Quantitative Data on Protein Interactions

While direct quantitative data such as binding affinities (Kd values) are not extensively reported in the readily available literature, the specificity of these interactions has been well-documented through various qualitative and semi-quantitative methods. The following tables summarize the known interactions between this compound and its PDZ-containing partners.

Interacting Proteins Interacting Domains Experimental Evidence Cellular Location of Interaction Key Function of Interaction
This compound and PDZK1 (NHERF3)This compound: C-terminal PDZ-binding motif (-STPM) PDZK1: Fourth PDZ domain (PDZ4)Yeast two-hybrid, GST pull-down, Co-immunoprecipitationApical membrane of renal proximal tubular cells, trans-Golgi networkAnchoring of PDZK1 to the apical membrane, assembly of transporter complexes (e.g., with NaPi-IIa, SGLT1/2)[1][3][4][5]
This compound and NHERF1This compound: C-terminal PDZ-binding motif (-STPM) NHERF1: First PDZ domain (PDZ1)Bacterial and mammalian two-hybrid systems, Pull-down assaysApical membraneScaffolding of membrane proteins
This compound and NHERF2This compound: C-terminal PDZ-binding motif (-STPM) NHERF2: First PDZ domain (PDZ1)Bacterial and mammalian two-hybrid systems, Pull-down assaysApical membraneFormation of multi-protein signaling complexes
This compound and NHERF4This compound: C-terminal PDZ-binding motif (-STPM) NHERF4: First (PDZ1) and Third (PDZ3) PDZ domainsBacterial and mammalian two-hybrid systems, Pull-down assaystrans-Golgi networkInternalization of the NaPiIIa transporter[6][7]

Signaling Pathways and Functional Implications

The interaction of this compound with PDZK1 and NHERF proteins is integral to several signaling pathways and cellular functions, primarily in the context of ion and solute transport in epithelial cells.

Regulation of the NaPi-IIa Transporter

A key function of the this compound-PDZ protein interaction is the regulation of the sodium-phosphate cotransporter NaPi-IIa. Co-expression of this compound with NHERF3 (PDZK1) or NHERF4 induces the internalization of NaPi-IIa from the apical membrane to the trans-Golgi network (TGN)[6][7]. This process is dependent on Protein Kinase C (PKC) activity[6][7]. This dynamic regulation of NaPi-IIa localization is crucial for maintaining phosphate (B84403) homeostasis.

cluster_tgn trans-Golgi Network NaPiIIa_mem NaPi-IIa Complex_tgn This compound-NHERF3/4-NaPi-IIa Complex NaPiIIa_mem->Complex_tgn Internalization MAP17_mem This compound MAP17_mem->Complex_tgn PDZK1_NHERF3_mem PDZK1/NHERF3 PDZK1_NHERF3_mem->Complex_tgn NHERF4_mem NHERF4 NHERF4_mem->Complex_tgn PKC PKC Activation PKC->NaPiIIa_mem Induces

This compound-mediated internalization of NaPi-IIa.

Assembly of Glucose Transporter Complexes

This compound's interaction with PDZK1 facilitates the assembly of a larger complex that includes the sodium-glucose cotransporters SGLT1 and SGLT2[3]. This scaffolding function is believed to potentiate glucose uptake by bringing the necessary transport proteins into close proximity.

This compound This compound PDZK1 PDZK1 This compound->PDZK1 interacts with SGLT SGLT1/2 PDZK1->SGLT scaffolds Glucose_uptake Glucose Uptake SGLT->Glucose_uptake mediates GLUT1 GLUT1 Glucose_transport Glucose Transport (to bloodstream) GLUT1->Glucose_transport facilitates Glucose_uptake->GLUT1 leads to

This compound-PDZK1 complex in glucose transport.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experimental techniques used to study the interaction between this compound and PDZ domain-containing proteins. These are generalized protocols and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP)

This method is used to demonstrate in vivo interactions between proteins in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Antibody against this compound or the PDZ protein of interest.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove unbound proteins.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners.

start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Primary Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE and Western Blot elute->analysis end End: Detect Interaction analysis->end

Co-Immunoprecipitation workflow.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify direct protein-protein interactions.

Materials:

  • Yeast expression vectors (e.g., pGBKT7 for the "bait" and pGADT7 for the "prey").

  • Competent yeast strain (e.g., AH109 or Y2HGold).

  • Yeast transformation reagents.

  • Selective growth media (e.g., SD/-Leu/-Trp for transformation control, and SD/-Leu/-Trp/-His/-Ade for interaction selection).

  • Reagents for β-galactosidase assay.

Procedure:

  • Cloning: Clone the coding sequence of this compound into the "bait" vector (fused to the GAL4 DNA-binding domain) and the coding sequence of the PDZ protein (or individual PDZ domains) into the "prey" vector (fused to the GAL4 activation domain).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.

  • Selection: Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

  • Interaction Assay: Plate the transformants on highly selective media (lacking histidine and adenine) to test for interaction. Growth on this medium indicates a positive interaction.

  • Confirmation: Confirm positive interactions using a reporter assay, such as the β-galactosidase filter lift assay.

start Start: Clone Bait (this compound) and Prey (PDZ protein) transform Co-transform Yeast start->transform select_plasmid Select on SD/-Leu/-Trp transform->select_plasmid select_interaction Select on SD/-Leu/-Trp/-His/-Ade select_plasmid->select_interaction confirm Confirm with β-galactosidase Assay select_interaction->confirm end End: Interaction Confirmed confirm->end

Yeast Two-Hybrid assay workflow.

GST Pull-Down Assay

This in vitro technique is used to confirm direct physical interactions between proteins.

Materials:

  • GST-tagged this compound fusion protein and a suitable expression system (e.g., E. coli).

  • Glutathione-agarose or magnetic beads.

  • Cell lysate containing the prey protein (PDZK1 or NHERF) or purified prey protein.

  • Binding buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Triton X-100).

  • Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Protein Expression and Purification: Express and purify the GST-tagged this compound fusion protein.

  • Immobilization: Incubate the purified GST-MAP17 with glutathione beads to immobilize the bait protein. Use GST alone as a negative control.

  • Binding: Incubate the immobilized bait protein with the cell lysate or purified prey protein.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the prey protein.

start Start: Purify GST-MAP17 immobilize Immobilize on Glutathione Beads start->immobilize bind Incubate with Prey Protein Lysate immobilize->bind wash Wash Beads bind->wash elute Elute with Glutathione wash->elute analysis SDS-PAGE and Western Blot elute->analysis end End: Detect Direct Interaction analysis->end

GST Pull-Down assay workflow.

Conclusion

The interaction between this compound and the PDZK1/NHERF family of scaffolding proteins is a critical aspect of epithelial cell biology, particularly in the regulation of membrane protein localization and function. Understanding the intricacies of these interactions, from the specific PDZ domains involved to the functional consequences for cellular signaling, provides a foundation for exploring their roles in both physiological and pathological conditions. The methodologies outlined in this guide offer a robust framework for further investigation into this important class of protein-protein interactions, with potential implications for the development of novel therapeutic strategies targeting diseases associated with aberrant transporter function and signaling.

References

MAP17: A Putative Oncogene and Therapeutic Target in Carcinogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Membrane-associated protein 17 (MAP17), a 17 kDa non-glycosylated protein, has emerged as a significant player in the field of oncology. Initially identified as being overexpressed in a variety of human carcinomas, a growing body of evidence now implicates this compound as a putative oncogene, driving key aspects of tumor progression, including enhanced proliferation, survival, migration, and the acquisition of cancer stem cell-like properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in carcinogenesis, detailing its molecular functions, associated signaling pathways, and its potential as both a prognostic biomarker and a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of the complex biological processes involving this compound.

Introduction to this compound

This compound, also known as PDZK1-interacting protein 1 (PDZK1IP1), is a small membrane protein containing two transmembrane domains and a C-terminal PDZ-binding domain.[3] While its expression in normal tissues is largely restricted, this compound is frequently overexpressed in a wide array of malignant tumors, including but not limited to, breast, prostate, ovarian, lung, and pancreatic cancers.[2][4] This overexpression is often correlated with advanced tumor stage and poor patient prognosis, highlighting its clinical relevance.[4][5]

Functionally, this compound acts as a cargo protein, facilitating the localization of other proteins to the cell membrane.[6] Its oncogenic activities are multifaceted, primarily linked to an increase in intracellular reactive oxygen species (ROS), which in turn modulates several downstream signaling pathways crucial for cancer development.[2]

Quantitative Data on this compound in Cancer

The upregulation of this compound has been quantitatively linked to various cancer phenotypes and clinical outcomes. The following tables summarize key quantitative data from the literature.

Table 1: this compound Expression in Various Carcinomas

Cancer TypePercentage of this compound-Positive TumorsCorrelation with Tumor ProgressionReference
Prostate CarcinomaHighStrong (p < 0.0001)[4]
Ovarian CarcinomaHighStrong (p < 0.0001)[4]
Lung AdenocarcinomaHighSignificant[7]
Colon CarcinomaHighSignificant[7]
Pancreatic Adenocarcinoma58.8%Associated with poor prognosis[5]
Hepatocellular Carcinoma62.90% (≥ 2-fold increase in mRNA)Associated with poor survival (p=0.013)[8]

Table 2: Functional Impact of this compound Overexpression on Cancer Cell Lines

Cell LinePhenotypeQuantitative ChangeReference
MDA-MB-231 (Breast Cancer)Cancer Stem Cell Marker (KLF4)Increased fold change[1]
MDA-MB-468 (Breast Cancer)Cancer Stem Cell Marker (NANOG)Increased fold change[1]
PANC-1 (Pancreatic Cancer)ProliferationFaster proliferation compared to control[5]
Melanoma CellsTumor Growth in Nude MiceEnhanced growth[2]
HeLa (Cervical Cancer)MigrationIncreased[9]
SiHa (Cervical Cancer)InvasionIncreased[9]

Key Signaling Pathways Involving this compound

This compound exerts its oncogenic effects by modulating several critical signaling pathways. These interactions are often initiated by an increase in intracellular ROS.

ROS-Mediated PI3K/AKT/mTOR Pathway Activation

A central mechanism of this compound's function is its ability to increase ROS levels. This oxidative stress leads to the activation of the PI3K/AKT/mTOR signaling cascade, a pivotal pathway in cell survival, proliferation, and growth.[10]

MAP17_ROS_AKT_Pathway This compound This compound ROS ROS This compound->ROS PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound induces ROS production, activating the PI3K/AKT/mTOR pathway.

Suppression of the p38 Signaling Pathway

In some contexts, such as non-small cell lung cancer, this compound has been shown to promote cancer progression by suppressing the activation of the p38 signaling pathway, which is known to have tumor-suppressive functions.[3]

MAP17_p38_Pathway This compound This compound p38 p38 Pathway This compound->p38 Proliferation Proliferation & Migration This compound->Proliferation Apoptosis Apoptosis p38->Apoptosis

Caption: this compound suppresses the pro-apoptotic p38 pathway, promoting proliferation.

Activation of the Notch Pathway via NUMB Interaction

This compound can interact with the cell fate determinant protein NUMB, a negative regulator of the Notch signaling pathway. By binding to NUMB, this compound prevents its interaction with Notch, leading to the activation of Notch signaling. This contributes to the maintenance of a cancer stem cell-like phenotype.[6]

MAP17_Notch_Pathway This compound This compound NUMB NUMB This compound->NUMB binds Notch Notch Receptor NUMB->Notch inhibits Notch_Signaling Notch Signaling (NICD release) Notch->Notch_Signaling CSC Cancer Stem Cell Phenotype Notch_Signaling->CSC

Caption: this compound interacts with NUMB to activate the Notch signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound.

Immunohistochemistry (IHC) for this compound Detection in Tissues

IHC is a crucial technique for assessing this compound protein expression and localization within the tumor microenvironment.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.[11]

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a serum-free protein block to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound (e.g., rabbit polyclonal) at a recommended dilution (e.g., 1:200-1:500) overnight at 4°C.[12]

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, and mounted.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-MAP17) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection DAB Substrate SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Microscopy Microscopic Analysis Mounting->Microscopy

Caption: A typical workflow for immunohistochemical analysis of this compound.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

qRT-PCR is used to quantify the relative expression levels of this compound mRNA in cells or tissues.

  • RNA Extraction: Total RNA is isolated from samples using a suitable kit, and its quality and quantity are assessed.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with cDNA, forward and reverse primers specific for this compound, and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.

  • Data Analysis: The relative expression of this compound mRNA is calculated using the ΔΔCt method.

Western Blotting for this compound Protein Detection

Western blotting is employed to detect and quantify this compound protein levels in cell or tissue lysates.

  • Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody against this compound (e.g., at a 1:1000 dilution) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[13][14]

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

shRNA-mediated Knockdown of this compound

Lentiviral-mediated shRNA delivery is a common method for achieving stable knockdown of this compound expression to study its loss-of-function effects.

  • shRNA Vector Preparation: Lentiviral vectors encoding shRNAs targeting this compound are produced in packaging cells (e.g., HEK293T).

  • Transduction: Target cancer cells are transduced with the lentiviral particles. Polybrene is often added to enhance transduction efficiency.[15]

  • Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable knockdown cell line.

  • Validation: The efficiency of this compound knockdown is confirmed by qRT-PCR and Western blotting.

Luciferase Reporter Assay for Promoter Activity

This assay is used to investigate the transcriptional regulation of the this compound gene.

  • Construct Preparation: The promoter region of the this compound gene is cloned into a reporter vector upstream of a luciferase gene.

  • Transfection: The reporter construct is co-transfected into cells with a control vector expressing a different luciferase (e.g., Renilla luciferase) for normalization.

  • Cell Lysis and Assay: After a period of incubation, cells are lysed, and the activities of both luciferases are measured using a luminometer.[16]

  • Data Analysis: The activity of the this compound promoter is expressed as the ratio of the experimental luciferase activity to the control luciferase activity.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to identify proteins that interact with this compound, such as PDZK1 and NUMB.

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to this compound, which is coupled to beads (e.g., protein A/G magnetic beads).

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.

  • Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., PDZK1 or NUMB).[17][18]

This compound in Preclinical Models and as a Therapeutic Target

The oncogenic roles of this compound have been validated in preclinical models, particularly in patient-derived xenografts (PDXs), where the expression of this compound often correlates with enhanced tumor growth.[19] These models are invaluable for testing the efficacy of novel therapeutic strategies targeting this compound-driven cancers.

Several therapeutic avenues are being explored:

  • Targeting ROS Homeostasis: Given that a key function of this compound is to increase intracellular ROS, targeting this vulnerability with antioxidants or drugs that modulate the cellular redox state could be a viable strategy.

  • Proteasome Inhibitors: Tumors with high this compound expression have shown increased sensitivity to proteasome inhibitors like bortezomib (B1684674).[20]

  • NAMPT Inhibitors: In pancreatic cancer models, cells with high this compound levels have an elevated NAD pool, and treatment with NAMPT inhibitors can sensitize these tumors to chemotherapy.[5]

  • Inhibition of Downstream Pathways: Targeting the PI3K/AKT/mTOR or Notch pathways, which are activated by this compound, represents another promising therapeutic approach.

Therapeutic_Strategies This compound This compound-High Tumor ROS Increased ROS This compound->ROS NAD Elevated NAD Pool This compound->NAD Proteasome Proteasome Dependence This compound->Proteasome Downstream Activated Downstream Pathways (AKT, Notch) This compound->Downstream Antioxidants Antioxidants Antioxidants->ROS NAMPTi NAMPT Inhibitors NAMPTi->NAD ProteasomeI Proteasome Inhibitors (e.g., Bortezomib) ProteasomeI->Proteasome PathwayI Pathway Inhibitors (PI3K, Notch inhibitors) PathwayI->Downstream

Caption: Therapeutic strategies targeting vulnerabilities in this compound-high tumors.

Conclusion and Future Directions

This compound has been firmly established as a putative oncogene with significant implications for the diagnosis and treatment of a broad range of cancers. Its role in promoting key cancer hallmarks through the modulation of ROS-dependent and -independent signaling pathways makes it an attractive target for therapeutic intervention. Future research should focus on further elucidating the intricate molecular mechanisms regulated by this compound, identifying more specific and potent inhibitors, and developing robust companion diagnostics to identify patients who are most likely to benefit from this compound-targeted therapies. The continued investigation of this compound holds great promise for advancing our understanding of carcinogenesis and for the development of novel and effective cancer treatments.

References

The Role of MAP17 in Shaping the Tumor Microenvironment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the multifaceted functions of the Membrane-Associated Protein 17 (MAP17) in the regulation of the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's impact on tumor inflammation, immune cell infiltration, and key signaling pathways. It includes detailed experimental protocols and quantitative data to facilitate further investigation into this compound as a potential therapeutic target.

Introduction to this compound

This compound, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein.[1] While its expression in healthy tissues is limited, this compound is frequently overexpressed in a wide array of human carcinomas, where its presence is often correlated with tumor progression and a more malignant phenotype.[1][2] Emerging evidence, detailed herein, points to a critical role for this compound in orchestrating the complex cellular and molecular landscape of the TME.

This compound-Mediated Regulation of Inflammation and Immune Cell Infiltration

A hallmark of this compound-expressing tumors is a pronounced inflammatory phenotype.[3][4] This is characterized by the significant infiltration of immune cells, which this compound actively recruits and modulates, thereby shaping the immune contexture of the tumor.

Correlation with Inflammatory Infiltration

Studies across various cancer types, including cervical, breast, and lung cancer, have demonstrated a significant positive correlation between this compound expression and the level of inflammatory cell infiltration.[3][4] Tumors with high this compound expression are often characterized by a dense infiltrate of CD45+ immune cells.[3]

Table 1: Correlation of this compound Expression with Inflammatory Infiltration in Human Tumors [3][4]

Tumor TypeCorrelation with InflammationSignificance
Cervical CancerPositivep < 0.05
Breast CancerPositivep < 0.05
Lung CancerPositivep < 0.05

Inflammatory infiltration was considered positive when the percentage of infiltrating cells was >5% of the total number of cells.[3]

Recruitment of Myeloid and Lymphoid Cells

This compound expression actively promotes the recruitment of various immune cell populations into the TME. Mechanistically, high this compound levels have been shown to increase the local concentration of cytokines such as IL-6, which in turn attracts tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), mast cells, and neutrophils.[3] While this compound-positive tumors are also surrounded by CD4+ and CD8+ T cells, a direct correlation between this compound expression and the percentages of these T cell subsets has not been consistently observed.[3]

Key Signaling Pathways Modulated by this compound in the TME

This compound exerts its influence on the TME by modulating several critical signaling pathways that govern inflammation, cell survival, and stemness.

The this compound-Notch-NFAT2-IL-6 Axis

A key mechanism by which this compound promotes inflammation is through the activation of the Notch signaling pathway. This compound interacts with NUMB, a negative regulator of Notch, leading to increased nuclear translocation of the Notch intracellular domain (NICD).[3] This, in turn, activates the transcription factor NFAT2 (Nuclear Factor of Activated T-cells 2), a known regulator of inflammatory responses.[3] Activated NFAT2 then promotes the transcription and secretion of Interleukin-6 (IL-6), a pleiotropic cytokine with a central role in chronic inflammation and tumor progression.[3]

This compound-Notch-NFAT2-IL-6 Signaling Pathway This compound This compound NUMB NUMB This compound->NUMB inhibits Notch Notch Signaling NUMB->Notch inhibits NFAT2 NFAT2 Notch->NFAT2 activates IL6 IL-6 Secretion NFAT2->IL6 promotes Inflammation Inflammation IL6->Inflammation Immune_Recruitment Immune Cell Recruitment IL6->Immune_Recruitment

This compound-Notch-NFAT2-IL-6 Signaling Pathway
Regulation of HLA Expression

This compound has been shown to directly regulate the expression of Human Leukocyte Antigen (HLA) genes.[3] Overexpression of this compound leads to an increased expression of HLA genes, which are crucial for antigen presentation to immune cells.[3] This suggests that this compound may modulate the immunogenicity of tumor cells.

Table 2: Effect of this compound Expression on HLA Gene Expression [3]

Cell LineThis compound StatusChange in HLA Expression
T47D (Breast Cancer)OverexpressionIncreased
AW (Sarcoma)OverexpressionIncreased
Calu3 (Lung Cancer)DownregulationDecreased
The Role of Reactive Oxygen Species (ROS)

A significant body of evidence links this compound expression to increased production of intracellular reactive oxygen species (ROS).[1] This this compound-dependent increase in ROS contributes to its tumorigenic properties by promoting cell proliferation and survival.[1] The generation of ROS by this compound is dependent on its PDZ-binding domain.[1]

This compound-ROS Signaling This compound This compound PDZ_Domain PDZ-binding domain This compound->PDZ_Domain ROS Increased ROS Production PDZ_Domain->ROS mediates Tumorigenesis Tumorigenesis ROS->Tumorigenesis Proliferation Cell Proliferation Tumorigenesis->Proliferation Survival Cell Survival Tumorigenesis->Survival

This compound-Mediated ROS Production and Tumorigenesis

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to elucidate the function of this compound.

Immunohistochemistry for CD45+ Immune Cell Infiltration

This protocol describes the staining of CD45 on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to quantify immune cell infiltration.

Materials:

  • FFPE tumor tissue slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

  • Hydrogen peroxide (0.3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: anti-CD45

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Hydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) in appropriate buffer (e.g., 95°C for 20 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 0.3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with anti-CD45 primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

  • Detection:

    • Apply DAB substrate and incubate until desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with coverslip using permanent mounting medium.

Quantification:

  • Acquire images of stained sections.

  • Quantify the percentage of CD45+ cells relative to the total number of cells in multiple fields of view.

Western Blot for NFAT2 and IL-6

This protocol details the detection and quantification of NFAT2 and IL-6 protein levels in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NFAT2, anti-IL-6, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer:

    • Transfer proteins from the gel to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

Quantification:

  • Measure the band intensities using densitometry software.

  • Normalize the protein of interest's band intensity to the loading control's band intensity.

Tumorsphere Formation Assay

This assay assesses the cancer stem cell-like property of self-renewal.

Materials:

  • Ultra-low attachment plates

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Trypsin-EDTA

  • PBS

Procedure:

  • Cell Preparation:

    • Harvest and dissociate cells into a single-cell suspension.

  • Seeding:

    • Seed a low density of cells (e.g., 1,000 cells/mL) in sphere-forming medium in ultra-low attachment plates.

  • Incubation:

    • Incubate for 7-14 days, allowing tumorspheres to form.

  • Quantification:

    • Count the number of tumorspheres (typically >50 µm in diameter) per well.

    • Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.

Tumorsphere Formation Assay Workflow Start Single-cell suspension Seed Seed in ultra-low attachment plate Start->Seed Incubate Incubate 7-14 days in sphere medium Seed->Incubate Quantify Count tumorspheres and calculate TFE Incubate->Quantify End Result Quantify->End

Workflow for Tumorsphere Formation Assay

Conclusion and Future Directions

This compound is a significant regulator of the tumor microenvironment, promoting a pro-inflammatory state that can influence tumor progression and the response to therapy. Its ability to modulate immune cell infiltration and activate key inflammatory signaling pathways positions it as a compelling target for novel cancer immunotherapies. Further research is warranted to fully dissect the complex interplay between this compound, the various components of the TME, and the clinical outcomes of cancer patients. The protocols and data presented in this guide provide a solid foundation for these future investigations.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Validation of MAP17 as a Cancer Biomarker

Introduction

This compound, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein that has emerged as a significant molecule in oncology.[1][2][3] Initially identified through a genome-wide retroviral cDNA screen for genes that allow cancer cells to bypass tumor necrosis factor (TNF)-induced growth arrest, this compound has since been implicated in the progression and metastasis of numerous cancers.[1][4] It is typically localized to the plasma membrane and the Golgi apparatus and is characterized by two transmembrane domains and a C-terminal PDZ-binding domain.[1][5] While its expression in healthy tissue is limited, this compound is overexpressed in over 50% of advanced carcinomas, including those of the ovary, breast, prostate, larynx, and cervix, where its expression levels often correlate with tumor malignancy and stage.[2][5][6][7] This guide provides a comprehensive overview of the discovery, molecular mechanisms, and clinical significance of this compound as a cancer biomarker, presenting key data, experimental protocols, and pathway visualizations.

Molecular Profile and Oncogenic Functions

Overexpression of this compound is a key driver of malignant phenotypes in cancer cells.[5][7] This is achieved through several mechanisms, most notably the generation of reactive oxygen species (ROS), which acts as a crucial second messenger to modulate downstream signaling pathways.[1][7] The oncogenic activity of this compound is dependent on its PDZ-binding domain, which is essential for its ability to increase ROS production and promote tumorigenesis.[5][7]

The functional consequences of this compound overexpression include:

  • Enhanced Proliferation and Survival: this compound promotes cell proliferation and confers resistance to apoptosis.[1][5][7] For instance, it can rescue fibroblasts from c-Myc-induced apoptosis under low-serum conditions.[1]

  • Increased Metastatic Potential: The protein enhances cell migration and invasion, contributing to the metastatic cascade.[3][7] It induces an epithelial-mesenchymal transition (EMT) and stemness, increasing the metastatic potential of cancer cells both in vitro and in vivo.[3]

  • Induction of Stem Cell-Like Properties: this compound expression is linked to the activation of pathways that promote a cancer stem cell (CSC) phenotype.[8][9]

  • Inflammatory Microenvironment: this compound expression correlates with inflammation in tumor samples and can induce the transcription of genes related to the inflammatory response, such as IL-6.[6]

Core Signaling Pathways Modulated by this compound

This compound exerts its oncogenic functions by modulating several critical intracellular signaling pathways. Its ability to increase intracellular ROS levels is a central mechanism that triggers these cascades.[1][10]

PI3K/AKT Signaling Pathway

This compound is a potent activator of the PI3K/AKT pathway, a central regulator of cell survival, growth, and proliferation.[1][10][11] The activation is mediated by ROS, which can oxidize and inactivate the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K/AKT pathway.[1] This leads to the phosphorylation and activation of AKT, which in turn inhibits apoptosis and promotes cell survival.[1][11] In hepatocellular carcinoma (HCC) and papillary thyroid carcinoma, this this compound-ROS-AKT axis has been shown to be crucial for tumor progression.[2][10][11]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PTEN PTEN (Phosphatase) ROS->PTEN Oxidation & Inhibition PI3K PI3K PTEN->PI3K AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion

Caption: this compound-mediated activation of the PI3K/AKT survival pathway via ROS.

Notch Signaling Pathway

This compound activates the Notch signaling pathway by directly interacting with and sequestering NUMB, a known inhibitor of Notch.[3][6] This interaction prevents NUMB from targeting the Notch intracellular domain (NICD) for degradation.[6] Consequently, NICD accumulates, translocates to the nucleus, and activates the transcription of target genes like HES1 and HES5.[6] This cascade is critical for inducing a stem cell-like phenotype and increasing the pool of cancer stem cells, thereby promoting tumor aggressiveness.[3][8][9]

G This compound This compound NUMB NUMB This compound->NUMB Sequestration Notch Notch Receptor NUMB->Notch Inhibition NICD NICD (Active Fragment) Notch->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation HES1 HES1 / HES5 Transcription Nucleus->HES1 Stemness Cancer Stem Cell Phenotype HES1->Stemness

Caption: this compound activates the Notch pathway by sequestering the inhibitor NUMB.

p38 MAPK Signaling Pathway

In contrast to its activating roles, this compound has been shown to suppress the p38 MAPK signaling pathway in non-small cell lung cancer (NSCLC).[12][13] The activation of p38 can limit the tumorigenic capabilities of this compound.[13] By inhibiting the phosphorylation and activation of p38, this compound further promotes cell viability, migration, and invasion while inhibiting apoptosis, thus contributing to its overall oncogenic function in certain contexts.[12][13]

This compound as a Clinical Biomarker

The differential expression of this compound in tumor versus normal tissue, and its correlation with clinical outcomes, establishes it as a promising diagnostic and prognostic biomarker.

Prognostic and Predictive Value

High this compound expression is frequently associated with advanced tumor stage, metastasis, and poor patient prognosis in a variety of cancers.[6][14][15] However, in specific therapeutic contexts, its role can be complex. Because this compound increases cellular ROS, it can sensitize cancer cells to treatments that function by inducing oxidative stress, such as cisplatin (B142131) and radiotherapy.[16][17] This dual role makes this compound a context-dependent biomarker of both poor prognosis and potential therapeutic response.

Table 1: Prognostic and Predictive Significance of this compound Expression

Cancer Type Patient Cohort This compound Expression Survival Metric Key Finding Citation(s)
Colorectal Cancer 111 High (>30%) vs. Low (<10%) 5-Year Overall Survival 40.8% vs. 91% (p < 0.001) [14][15][18]
High (>30%) vs. Low (<10%) 3-Year Progression-Free Survival 35.2% vs. 91% (p < 0.001) [14][15]
Laryngeal Cancer 58 High vs. Low Overall Survival 67 vs. 31.7 months (p < 0.001) [16]
High vs. Low Locoregional Control Better outcome with high this compound (p=0.016) [16]
Cervical Cancer N/A High Patient Survival (Post-Cisplatin/RT) Correlated with improved survival [17]
Hepatocellular Carcinoma (HCC) 221 High Disease-Free & Overall Survival Associated with poorer survival [2]

| Rectal Cancer | 135 | High | Metastasis | Associated with higher metastasis rates |[19] |

Experimental Methodologies for this compound Analysis

Accurate and reproducible detection of this compound is critical for its validation as a biomarker. Standard molecular and cellular biology techniques are employed for its analysis at the mRNA and protein levels.

Experimental Workflow for Biomarker Validation

The process of validating a biomarker like this compound involves a multi-step workflow, starting from tissue sample analysis and culminating in clinical correlation. This ensures that the biomarker is robust, reproducible, and clinically relevant.

G A Patient Cohort Selection (e.g., Colorectal Cancer) B Tissue Sample Collection (Tumor & Peritumoral) A->B H Clinical Data Collection (Stage, Survival, Treatment) A->H C Protein/mRNA Extraction & Quantification B->C D Immunohistochemistry (IHC) Staining for this compound B->D E Western Blot (Protein Validation) C->E F qRT-PCR (mRNA Validation) C->F G Pathological Scoring (% of Stained Cells, Intensity) D->G I Statistical Correlation Analysis (e.g., Kaplan-Meier, Cox Regression) G->I H->I J Biomarker Validation (Prognostic/Predictive Significance) I->J

Caption: A typical experimental workflow for validating this compound as a clinical biomarker.

Protocol: Immunohistochemistry (IHC) for this compound

This protocol outlines the key steps for detecting this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).[20][21]

    • Transfer slides through a graded series of ethanol (B145695): 100% (2 changes, 3-5 minutes each), 95% (5 minutes), 80% (3 minutes), and 70% (5 minutes).[20][21]

    • Rinse in running tap water, followed by a final wash in PBS for 5 minutes.[20]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).[22][23]

    • Heat the buffer with slides to 95-100°C for 10-20 minutes using a microwave or water bath.[21][22]

    • Allow slides to cool to room temperature for at least 20 minutes.[22][24]

  • Blocking and Staining:

    • Quench endogenous peroxidase activity by incubating slides in 0.3-3% hydrogen peroxide (H₂O₂) in PBS or methanol (B129727) for 15-30 minutes.[21][24]

    • Wash slides 3 times in PBS.

    • Block non-specific binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature.[23][24]

    • Incubate sections with the primary antibody against this compound (e.g., Abcam, ab156014) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[10][20]

    • Wash slides 3 times in PBS.

    • Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[20][24]

    • Wash slides 3 times in PBS.

  • Detection and Counterstaining:

    • If using a biotinylated secondary antibody, apply an avidin-biotin-enzyme complex (ABC) reagent.

    • Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB) until the desired brown staining intensity is reached (typically 1-5 minutes).[22][24]

    • Rinse slides thoroughly in running tap water.

    • Counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei.[22]

    • "Blue" the slides in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a reverse graded ethanol series (70%, 95%, 100%) and clear in xylene.[22]

    • Coverslip the slides using a permanent mounting medium.

Protocol: Western Blot for this compound

This protocol details the detection of this compound protein from cell or tissue lysates.

  • Sample Preparation:

    • Lyse cells or homogenized tissue in ice-cold lysis buffer (e.g., RIPA or NP40 buffer) containing protease inhibitors.[25]

    • Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.[25]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]

    • Mix the protein lysate with 4X SDS sample buffer and boil for 5 minutes to denature the proteins.[26]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (a 12% or 15% gel is suitable for the 17 kDa this compound protein).[26][27]

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[25][27]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[26][28]

    • Incubate the membrane with the primary antibody against this compound (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[10][25]

    • Wash the membrane three times for 5-10 minutes each with TBST.[25][26]

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000 to 1:20,000 dilution) in blocking buffer for 1-2 hours at room temperature.[10][25]

    • Wash the membrane again three times for 5-10 minutes each with TBST.[25]

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[25][27]

    • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol is for quantifying this compound mRNA expression levels.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol or column-based kits).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand complementary DNA (cDNA) from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., Superscript II) and random hexamer or oligo(dT) primers.[29]

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for this compound, and a SYBR Green master mix.[30]

    • Use a housekeeping gene (e.g., β-actin, GAPDH) as an internal control for normalization.[2]

    • Perform the qPCR reaction using a thermal cycler with the following typical profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 10-15s) and annealing/extension (e.g., 60-64°C for 30-60s).[30]

  • Data Analysis:

    • Generate a melting curve to confirm the specificity of the PCR product.[30]

    • Calculate the relative expression of this compound mRNA using the comparative CT (ΔΔCT) method, normalizing to the internal control gene.

Therapeutic Implications and Future Directions

The central role of this compound in driving oncogenesis and promoting aggressive tumor phenotypes makes it a compelling therapeutic target.[11] Inhibition of this compound has been shown to suppress cancer cell viability and induce apoptosis, highlighting its potential for targeted therapy.[11][31] Strategies could involve developing small molecule inhibitors that disrupt its interaction with key partners or interfere with its ROS-generating function. Furthermore, its predictive value for therapies involving oxidative stress suggests that this compound could be used to stratify patients for personalized treatment regimens.[16][17] Future research should focus on elucidating the full spectrum of this compound's interactions and downstream effects to develop effective targeted therapies and refine its clinical utility as a biomarker.

References

MAP17: A Novel Regulator of Cancer Stem Cell Properties - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growing body of evidence implicating cancer stem cells (CSCs) in tumor initiation, metastasis, and therapeutic resistance has intensified the search for novel molecular regulators of this resilient cell population. This technical guide focuses on the Membrane-Associated Protein 17 (MAP17), a small, non-glycosylated protein, and its increasingly recognized role in conferring CSC-like properties. Overexpression of this compound has been correlated with poor prognosis in several cancers and is functionally linked to the enhancement of stemness characteristics. This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and potential therapeutic implications of the this compound-CSC connection, with a particular focus on its interaction with the Notch signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction: The Role of this compound in Cancer Progression

Membrane-Associated Protein 17 (this compound), also known as PDZK1IP1, is a 17 kDa protein with two transmembrane domains.[1][2] While its expression in healthy tissue is limited, this compound is frequently overexpressed in a variety of human carcinomas, including those of the breast, lung, colon, and pancreas.[1][3] This upregulation is often associated with a more aggressive tumor phenotype, increased tumorigenicity, and poorer patient outcomes.[3] Emerging research has now firmly established a mechanistic link between elevated this compound levels and the acquisition of cancer stem cell (CSC) properties, including enhanced self-renewal, tumorigenicity, and resistance to therapy.[1][3]

The Core Mechanism: this compound-Mediated Activation of the Notch Signaling Pathway

The primary mechanism by which this compound promotes a CSC phenotype is through the potentiation of the Notch signaling pathway.[1][3][4] This is achieved through a direct interaction with NUMB, a known inhibitor of Notch signaling.[1][4]

Key Mechanistic Steps:

  • This compound Sequesters NUMB: this compound, through its PDZ-binding domain, interacts with and sequesters the NUMB protein.[1]

  • NUMB Inhibition: This sequestration prevents NUMB from performing its canonical function of targeting the Notch Intracellular Domain (NICD) for degradation.[1][4]

  • NICD Stabilization and Nuclear Translocation: With NUMB inhibited, the NICD is stabilized, accumulates in the cytoplasm, and subsequently translocates to the nucleus.

  • Activation of Stemness Transcription Factors: In the nucleus, NICD acts as a transcriptional co-activator, leading to the increased expression of downstream Notch target genes, including key pluripotency and stem cell factors such as OCT4, NANOG, SOX9, and KLF4.[1]

This cascade of events ultimately leads to an expansion of the CSC pool within the tumor, driving disease progression and therapeutic resistance.

Below is a diagram illustrating the this compound-Notch signaling pathway.

MAP17_Notch_Pathway This compound-Notch Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NUMB NUMB This compound->NUMB sequesters Notch_Receptor Notch Receptor NICD_cyto NICD Notch_Receptor->NICD_cyto releases NUMB->NICD_cyto inhibits degradation NICD_nucl NICD NICD_cyto->NICD_nucl translocates CSL CSL NICD_nucl->CSL binds Stem_Factors Stemness Genes (OCT4, NANOG, SOX9, KLF4) CSL->Stem_Factors activates transcription CSC_Properties Cancer Stem Cell Properties Stem_Factors->CSC_Properties promotes

Caption: this compound sequesters NUMB, leading to NICD stabilization and activation of stemness gene expression.

Quantitative Data on this compound-Induced CSC Properties

The overexpression of this compound has been quantitatively shown to increase the proportion of cells with CSC markers and enhance tumorsphere formation efficiency, a key in vitro surrogate for self-renewal capacity.

Table 1: Upregulation of Stem Cell Markers Following this compound Overexpression

Cell LineStem Cell MarkerFold Increase (mRNA)Reference
HeLaOCT4~2.5[1]
NANOG~3.0[1]
SOX9~2.0[1]
KLF4~2.5[1]
T47DOCT4~2.0[1]
NANOG~2.5[1]
SOX9~1.5[1]
KLF4~2.0[1]

Table 2: Increase in CSC Population and Tumorsphere Formation with this compound Overexpression

Cell LineCSC Marker% Increase in Positive Cells% Increase in TumorspheresReference
HeLaCD133+~100%~150%[1]
T47DCD44+/CD24-~80%~100%[1]
PANC-1CD133+Not specified~100%[3]
HPAF-IICD133+Not specified~120%[3]

Detailed Experimental Protocols

To facilitate the investigation of the this compound-CSC axis, this section provides detailed methodologies for key experiments.

This compound Overexpression and shRNA Knockdown

Objective: To modulate this compound expression in cancer cell lines for functional assays.

Materials:

  • Cancer cell lines (e.g., HeLa, T47D, PANC-1)

  • This compound expression vector (e.g., pCMV-MAP17)

  • Empty vector control (e.g., pCMV)

  • shRNA targeting this compound (and scrambled control) in a suitable vector (e.g., pLKO.1)

  • Transfection reagent (e.g., Lipofectamine 3000) or lentiviral packaging plasmids and production reagents

  • Culture medium and supplements

  • Selection antibiotic (e.g., Puromycin, G418)

Protocol:

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow to adhere overnight.

  • Transfection/Transduction:

    • Transient Transfection: Transfect cells with the this compound expression vector or empty vector using a lipid-based transfection reagent according to the manufacturer's instructions.

    • Stable Cell Line Generation (Lentiviral): Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids. Harvest the viral supernatant after 48-72 hours. Transduce the target cancer cells with the viral particles in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transfection/transduction, begin selection with the appropriate antibiotic (e.g., 1-2 µg/mL puromycin).

  • Verification of Expression/Knockdown: After 7-10 days of selection, verify this compound overexpression or knockdown by quantitative real-time PCR (qRT-PCR) and Western blotting.

Tumorsphere Formation Assay

Objective: To assess the self-renewal capacity of cancer cells as a measure of stemness.

Materials:

  • This compound-overexpressing/knockdown and control cells

  • Ultra-low attachment plates or flasks

  • Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Dissociation: Harvest cells and prepare a single-cell suspension using Trypsin-EDTA.

  • Cell Seeding: Seed cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates with serum-free sphere medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

  • Sphere Counting and Analysis: Count the number of tumorspheres (typically >50 µm in diameter) formed in each well using a microscope. The tumorsphere formation efficiency (%) can be calculated as: (Number of spheres / Number of cells seeded) x 100.

Flow Cytometry for CSC Markers

Objective: To quantify the percentage of cells expressing specific CSC surface markers.

Materials:

  • This compound-overexpressing/knockdown and control cells

  • Fluorescently conjugated antibodies against CSC markers (e.g., PE-conjugated anti-CD133, FITC-conjugated anti-CD44, PE-conjugated anti-CD24)

  • Isotype control antibodies

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension of 1 x 10^6 cells/mL in FACS buffer.

  • Antibody Staining: Incubate the cells with the fluorescently conjugated antibodies (and isotype controls in separate tubes) for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation.

  • Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population and determine the percentage of cells positive for the respective CSC markers.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying the this compound-CSC connection and the logical relationship between this compound expression and the acquisition of CSC properties.

Experimental_Workflow Experimental Workflow for this compound-CSC Investigation start Start transfection This compound Overexpression/ shRNA Knockdown start->transfection verification Verification by qRT-PCR & Western Blot transfection->verification functional_assays Functional Assays verification->functional_assays tumorsphere Tumorsphere Assay functional_assays->tumorsphere facs FACS for CSC Markers functional_assays->facs qRT_PCR_stem qRT-PCR for Stemness Genes functional_assays->qRT_PCR_stem data_analysis Data Analysis and Interpretation tumorsphere->data_analysis facs->data_analysis qRT_PCR_stem->data_analysis end Conclusion data_analysis->end

Caption: A typical workflow for investigating the role of this compound in cancer stem cell properties.

Logical_Relationship Logical Relationship of this compound and CSC Properties MAP17_up This compound Upregulation Notch_activation Notch Pathway Activation MAP17_up->Notch_activation leads to Stem_gene_up Stemness Gene Upregulation Notch_activation->Stem_gene_up results in CSC_phenotype Acquisition of CSC Phenotype Stem_gene_up->CSC_phenotype drives Tumor_progression Tumor Progression & Therapy Resistance CSC_phenotype->Tumor_progression contributes to

Caption: The logical cascade from this compound upregulation to enhanced tumor progression and therapy resistance.

Conclusion and Future Directions

The evidence strongly supports a critical role for this compound in promoting cancer stem cell properties through the activation of the Notch signaling pathway. This makes this compound a compelling target for the development of novel anti-cancer therapies aimed at eradicating the CSC population. Future research should focus on:

  • Therapeutic Targeting: Developing small molecule inhibitors or biologics that disrupt the this compound-NUMB interaction.

  • Biomarker Development: Evaluating this compound expression as a predictive biomarker for patient response to standard and targeted therapies.

  • In Vivo Validation: Further characterizing the role of this compound in CSC biology using patient-derived xenograft (PDX) models.

By elucidating the intricacies of the this compound-CSC axis, the scientific community can pave the way for more effective treatments that target the root of tumor recurrence and metastasis.

References

Methodological & Application

Application Notes: Measuring MAP17 Expression in Tumor Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MAP17, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein that is overexpressed in a wide variety of human carcinomas, including those of the breast, colon, lung, prostate, and ovary.[1][2][3][4] Its expression is often correlated with tumor progression and more malignant stages of the disease.[3][4][5] Functionally, this compound is implicated in increasing reactive oxygen species (ROS) production, enhancing tumorigenic properties like proliferation and migration, and decreasing sensitivity to apoptosis.[6][7] Recent studies have also shown that this compound activates the Notch pathway by interacting with NUMB, which contributes to an increase in the cancer stem cell pool.[8][9] Given its role in tumor progression and as a potential prognostic marker, accurate measurement of this compound expression in tumor samples is critical for both basic research and clinical applications.[10]

This document provides detailed protocols for the most common methods used to assess this compound expression at both the mRNA and protein levels: quantitative Real-Time PCR (qRT-PCR) and Immunohistochemistry (IHC). It also includes a protocol for Western Blotting for protein quantification in tissue lysates.

Key Methodologies for this compound Expression Analysis

  • Quantitative Real-Time PCR (qRT-PCR): Measures this compound mRNA levels, providing a sensitive and quantitative assessment of gene expression. This method is ideal for comparing expression between tumor and non-tumoral tissues.[1][2]

  • Immunohistochemistry (IHC): Detects this compound protein expression and localization within the cellular and tissue context of formalin-fixed, paraffin-embedded (FFPE) tumor samples. It is a powerful semi-quantitative technique for clinical pathology.[3][6]

  • Western Blotting: Quantifies total this compound protein levels in fresh or frozen tissue lysates. It is useful for confirming protein expression and size.[1][10]

Experimental Workflow Overview

The general workflow for measuring this compound expression involves several key stages, from sample acquisition to data analysis.

G General Workflow for this compound Expression Analysis cluster_sample Sample Acquisition & Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation TumorSample Tumor Biopsy or Resection (FFPE or Fresh Frozen) Processing Tissue Processing (Sectioning / Lysis) TumorSample->Processing Extraction Nucleic Acid / Protein Extraction Processing->Extraction QC Quality Control (Concentration, Purity) Extraction->QC qRT_PCR qRT-PCR (mRNA Expression) QC->qRT_PCR IHC Immunohistochemistry (Protein Localization) QC->IHC WB Western Blot (Total Protein) QC->WB DataAnalysis Data Analysis & Quantification qRT_PCR->DataAnalysis IHC->DataAnalysis WB->DataAnalysis Correlation Clinicopathological Correlation DataAnalysis->Correlation

Caption: General workflow from tumor sample collection to data analysis.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol details the measurement of this compound mRNA from total RNA extracted from tumor tissue.

1. Materials

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript™ II Reverse Transcriptase, Invitrogen)[11]

  • qPCR master mix (e.g., QuantiTect SYBR Green PCR Kit, Qiagen)[11]

  • RNase-free water, tubes, and pipette tips

  • Validated primers for this compound (PDZK1IP1) and a reference gene (e.g., GAPDH, ACTB).

    • This compound Forward Primer Example: 5'-AGCATGGCGTCCACAGTAAG-3'

    • This compound Reverse Primer Example: 5'-TGGGCATCAAGGAAGACATC-3'

    • GAPDH Forward Primer Example: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse Primer Example: 5'-AATGAAGGGGTCATTGATGG-3'

  • Real-time PCR instrument

2. Procedure

Step A: RNA Extraction and cDNA Synthesis

  • Excise ~20-30 mg of fresh frozen tumor tissue.

  • Extract total RNA using a commercial kit according to the manufacturer’s instructions.

  • Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.[11]

    • Incubate RNA and primers at 85°C for 3 minutes, then place on ice.[11]

    • Add reverse transcriptase buffer, DTT, and dNTPs; incubate at 42°C for 2 minutes.[11]

    • Add reverse transcriptase enzyme and incubate at 42°C for 1 hour.[11]

    • Inactivate the enzyme at 85°C for 10 minutes.[11]

  • Dilute the resulting cDNA (e.g., 1:10) with RNase-free water for use in qPCR.

Step B: Real-Time PCR

  • Prepare a master mix for the number of samples and targets (in triplicate). Per 20 µL reaction:

    • 10 µL 2x SYBR Green Master Mix

    • 0.5 µL Forward Primer (10 µM stock)

    • 0.5 µL Reverse Primer (10 µM stock)

    • 7 µL Nuclease-free water

    • 2 µL Diluted cDNA

  • Aliquot the master mix into a 96-well qPCR plate.

  • Add 2 µL of diluted cDNA to the appropriate wells.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Run the following thermal cycling program:

    • Enzyme Activation: 95°C for 10 min

    • Cycling (40 cycles):

      • 95°C for 15 sec (Denaturation)

      • 60°C for 60 sec (Annealing/Extension)

    • Melt Curve Analysis: Perform at the end to verify amplicon specificity.[12]

3. Data Analysis

  • Determine the cycle threshold (Ct) for this compound and the reference gene for each sample.

  • Calculate the ΔCt for each sample: ΔCt = Ct(this compound) - Ct(Reference Gene).

  • Calculate the relative expression (fold change) compared to a control sample (e.g., matched non-tumoral tissue) using the 2-ΔΔCt method.

Protocol 2: Immunohistochemistry (IHC) for this compound Protein

This protocol is for the detection of this compound in FFPE tumor sections.

1. Materials

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization/rehydration

  • Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)[13]

  • Hydrogen peroxide (3%) for blocking endogenous peroxidases

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-MAP17 antibody (e.g., mouse monoclonal clone 165C, diluted 1:5)[13]

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

2. Procedure

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 min).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min), and finally distilled water.

  • Antigen Retrieval:

    • Immerse slides in Tris-EDTA buffer (pH 9.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.[13]

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Rinse with PBS.

    • Apply blocking buffer for 1 hour at room temperature to prevent non-specific binding.

    • Incubate with the primary anti-MAP17 antibody overnight at 4°C.

    • Rinse with PBS (3 x 5 min).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 min).

  • Detection and Counterstaining:

    • Apply DAB substrate solution until a brown precipitate develops (typically 1-5 minutes).

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series and xylene.

    • Coverslip using a permanent mounting medium.

3. Data Analysis and Scoring

  • This compound expression is typically observed in the cytoplasm and membrane.[13]

  • Scoring can be performed by a pathologist based on staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.[10][14]

  • An H-score can be calculated: H-score = Σ (Intensity × Percentage).

Protocol 3: Western Blotting for this compound Protein

This protocol is for quantifying this compound protein from fresh or frozen tumor tissue lysates.

1. Materials

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-MAP17 antibody (e.g., MABC522, Merck, 1:500 dilution)[15]

  • Loading control antibody (e.g., anti-α-Tubulin or anti-GAPDH)

  • HRP-conjugated secondary antibody[10]

  • ECL (Enhanced Chemiluminescence) substrate

2. Procedure

Step A: Protein Extraction and Quantification

  • Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA buffer.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (lysate) and determine protein concentration using a BCA assay.

Step B: Electrophoresis and Transfer

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[16]

Step C: Immunodetection

  • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MAP17 antibody overnight at 4°C with gentle agitation.[16]

  • Wash the membrane 3 times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane 3 times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected band for this compound is ~17 kDa.[13]

  • Strip the membrane (if necessary) and re-probe for a loading control protein.

3. Data Analysis

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Normalize the band intensity of this compound to the corresponding loading control for each sample.

  • Compare the normalized intensity values between different samples.

Data Presentation: this compound Expression in Human Carcinomas

The following table summarizes representative findings on this compound expression across various tumor types as measured by IHC and qRT-PCR.

Tumor TypeMethodFindingReference
Hepatocellular Carcinoma qRT-PCR62.9% (139/221) of tumors showed ≥ 2-fold mRNA increase vs. peritumoral tissue.[2]
Breast Cancer IHC~60% of human mammary tumors express this compound; levels increase with tumor stage.[4]
Prostate & Ovarian Cancer IHCOverexpression strongly correlates with tumoral progression (p < 0.0001).[3]
Non-Small Cell Lung Cancer qRT-PCR & WBSignificantly upregulated mRNA and protein in tumor tissues vs. adjacent healthy tissues.[1]
Lung Adenocarcinoma IHC & qRT-PCRHighest mRNA expression among lung cancer subtypes compared to normal tissue.[5]
Colon Carcinoma IHCHigh percentage of positive staining in tumor samples.[17]

This compound Signaling Pathway

This compound has been shown to activate the Notch signaling pathway by sequestering its inhibitor, NUMB. This interaction prevents the degradation of the Notch Intracellular Domain (NICD), allowing it to translocate to the nucleus and activate transcription of target genes related to stemness and proliferation.

G This compound-Mediated Notch Pathway Activation cluster_pathway Cytoplasm cluster_nucleus Nucleus This compound This compound (Overexpressed in Tumor) NUMB NUMB This compound->NUMB Binds & Sequesters NICD NICD (Notch Intracellular Domain) NUMB->NICD Promotes Degradation Degradation Ubiquitination & Degradation NICD->Degradation NICD_n NICD NICD->NICD_n Translocation Transcription Target Gene Transcription (Stemness, Proliferation) NICD_n->Transcription Activates

References

Application Notes and Protocols for MAP17 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunohistochemical staining of MAP17 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small membrane protein implicated in tumorigenesis and cancer progression.[1][2] Its overexpression has been noted in various carcinomas and is often associated with increased cell proliferation and reduced apoptosis.[1][2][3] Accurate detection of this compound in tissue samples is crucial for both basic research and clinical investigations.

Principle of the Method

Immunohistochemistry (IHC) allows for the visualization of specific antigens within the context of tissue architecture. This protocol employs a chromogenic detection method. Briefly, after preparing the tissue sections, endogenous peroxidase activity is quenched, and antigenic sites are exposed through heat-induced epitope retrieval (HIER). A primary antibody specific to this compound is then applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate, 3,3'-Diaminobenzidine (DAB), results in a brown precipitate at the site of antigen-antibody binding, which can be visualized by light microscopy.

Reagents and Materials

Note: This protocol is a general guideline. Optimal dilutions and incubation times for antibodies should be determined empirically by the end-user.

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compound Primary AntibodyThermo Fisher ScientificPA5-53252
Novus BiologicalsNBP1-84290
Abcamab156014
Biotinylated Secondary AntibodySigma-AldrichB7264
HRP-conjugated StreptavidinSigma-AldrichE2886
DAB Chromogen KitIHC WORLDN/A
HematoxylinSigma-AldrichH9627
XyleneSigma-Aldrich214736
Ethanol (B145695) (100%, 95%, 80%, 70%)Sigma-AldrichE7023
Citrate Buffer (10mM, pH 6.0)Thermo Fisher Scientific00-5000
Phosphate Buffered Saline (PBS)Sigma-AldrichP5493
3% Hydrogen PeroxideSigma-AldrichH1009
Blocking SerumSigma-AldrichS2140
Mounting MediumSigma-AldrichM1264
Positively charged slidesThermo Fisher Scientific3800040

Experimental Protocols

I. Tissue Preparation and Sectioning
  • Fixation: Immediately following excision, fix fresh tissue (less than 3 mm thick) in 10% neutral buffered formalin for 24-48 hours at room temperature.[4] Caution: Formalin is a suspected carcinogen and should be handled in a fume hood.[4]

  • Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions as follows:[4]

    • 70% ethanol: 45 minutes

    • 80% ethanol: 45 minutes

    • 95% ethanol: 45 minutes

    • 100% ethanol: 3 changes, 1 hour each

  • Clearing: Clear the dehydrated tissue in two changes of xylene for 1 hour each.[4]

  • Embedding: Immerse the cleared tissue in three changes of molten paraffin (B1166041) wax for 1 hour each, then embed to create a paraffin block.[4]

  • Sectioning: Cut 5 µm thick sections from the paraffin block using a microtome. Float the sections in a 40°C water bath and mount them onto positively charged slides.[4]

  • Drying: Allow the slides to dry overnight at room temperature or in an oven at 37-45°C.[4][5]

II. Staining Protocol

The following table summarizes the key steps and parameters for the this compound IHC staining protocol.

StepReagentIncubation TimeIncubation TemperatureNotes
Deparaffinization & Rehydration
1Xylene2 x 5 minutesRoom Temperature[4]
2100% Ethanol2 x 3 minutesRoom Temperature
395% Ethanol3 minutesRoom Temperature[4]
480% Ethanol3 minutesRoom Temperature
570% Ethanol3 minutesRoom Temperature[4]
6Running Tap Water30 secondsRoom Temperature
7PBS30 minutesRoom Temperature
Antigen Retrieval
810mM Citrate Buffer, pH 6.020-40 minutes95-100°CUse a steamer or water bath. Allow slides to cool for 20 minutes at room temperature in the buffer.
Peroxidase Block
93% Hydrogen Peroxide10 minutesRoom Temperature[4]
10PBS Wash2 x 5 minutesRoom Temperature[4]
Blocking
115-10% Normal Serum1 hourRoom TemperatureUse serum from the same species as the secondary antibody.[4]
Primary Antibody Incubation
12This compound Primary Antibody1 hour - OvernightRoom Temperature or 4°CRecommended starting dilution: 1:200 - 1:500.
13PBS Wash2 x 5 minutesRoom Temperature[4]
Secondary Antibody Incubation
14Biotinylated Secondary Antibody30 minutesRoom Temperature
15PBS Wash2 x 5 minutesRoom Temperature[4]
Detection
16HRP-conjugated Streptavidin30 minutesRoom Temperature[4]
17PBS Wash3 x 2 minutesRoom Temperature[4]
18DAB Substrate1-5 minutesRoom TemperatureMonitor color development under a microscope.[4] Caution: DAB is a suspected carcinogen.[4]
19Running Tap Water>15 minutesRoom Temperature[4]
Counterstaining & Mounting
20Hematoxylin1-2 minutesRoom Temperature[4]
21Running Tap Water>15 minutesRoom Temperature[4]
22Dehydration (Graded Ethanols)3 minutes eachRoom Temperature70%, 95%, 100% (2x)
23Xylene2 x 5 minutesRoom Temperature[4]
24Mounting Medium & Coverslip-Room Temperature

Visualization and Interpretation

Examine the slides under a light microscope. Positive this compound staining will appear as a brown precipitate, primarily in the cytoplasm and membrane of cells.[6] The nucleus will be counterstained blue by hematoxylin. The intensity and distribution of staining should be evaluated in the context of the tissue morphology. Human kidney tissue can serve as a positive control.[6]

Mandatory Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Fixation Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing Embedding Embedding Clearing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization AntigenRetrieval AntigenRetrieval Deparaffinization->AntigenRetrieval HIER PeroxidaseBlock PeroxidaseBlock AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb PrimaryAb Blocking->PrimaryAb Anti-MAP17 SecondaryAb SecondaryAb PrimaryAb->SecondaryAb Biotinylated Detection Detection SecondaryAb->Detection HRP-Streptavidin Counterstain Counterstain Detection->Counterstain DAB DehydrationMount DehydrationMount Counterstain->DehydrationMount Hematoxylin

Caption: Immunohistochemistry workflow for this compound staining.

Caption: Simplified this compound signaling pathways in cancer.

References

Application Notes: Western Blot Analysis of MAP17 Protein Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Membrane-Associated Protein 17 (MAP17), also known as PDZK1IP1, is a small, 17 kDa non-glycosylated protein primarily localized to the plasma membrane and Golgi apparatus[1][2][3]. This compound expression is typically restricted in adult tissues but becomes significantly upregulated in various pathological conditions, including inflammatory diseases and numerous cancers[4]. Its overexpression is a common feature in many carcinomas, such as those of the ovary, breast, prostate, and lung, and often correlates with higher tumor grade and progression[1][3][4]. Functionally, this compound acts as an oncogene, enhancing tumorigenic properties like cell proliferation, migration, and resistance to apoptosis[3][5]. This is achieved through the modulation of several key signaling pathways, including the activation of Notch and PI3K/AKT signaling and the suppression of the p38 pathway[1][2][5].

Western blotting is an indispensable immunodetection technique for analyzing this compound protein levels. It allows for the sensitive and specific quantification of this compound expression in cell lysates and tissue homogenates, making it a critical tool for researchers investigating cancer biology, inflammatory processes, and the efficacy of novel therapeutic agents targeting this compound-related pathways. This document provides a detailed protocol for the successful detection and quantification of this compound by Western blot.

Quantitative Data Summary

The expression of this compound is markedly increased in various tumor types compared to normal, healthy tissues. The following table summarizes typical findings regarding this compound protein levels from the literature.

Comparison Group Condition 1 This compound Expression (Condition 1) Condition 2 This compound Expression (Condition 2) Key Findings References
Tumor vs. Normal Tissue Advanced-Stage Carcinomas (Ovarian, Cervical, Prostate, etc.)High (present in 50-90% of tumors)Normal or Benign TissuesRare / LowThis compound expression strongly correlates with tumor progression and a more dedifferentiated phenotype.[1][4]
Tumor vs. Normal Tissue Non-Small Cell Lung Cancer (NSCLC) TissuesSignificantly UpregulatedAdjacent Healthy Lung TissuesLowBoth mRNA and protein levels of this compound are elevated in NSCLC.[2]
Tumor vs. Normal Tissue Ovarian, Colon, Stomach, Cervix TumorsHigh (overexpression in >70% of samples)Corresponding Non-Tumoral TissuesLowDemonstrates widespread this compound overexpression across various carcinomas.[3]
Cell Line Models NSCLC Cell Lines (e.g., A549, Calu-3)UpregulatedNormal Human Lung Cell Line (e.g., MRC-5)LowCancer cell lines recapitulate the this compound upregulation seen in primary tumors.[2]
Experimental Manipulation Cells with Ectopic this compound OverexpressionHighEmpty Vector (Control) CellsLowForced overexpression increases tumorigenic properties, including proliferation and resistance to apoptosis.[1][3]
Experimental Manipulation Cells with High Endogenous this compound (e.g., Calu3) + shRNA for this compoundDownregulatedControl CellsHighDownregulation reduces tumorigenic and cancer stem cell-like properties.[6]

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of this compound.

Diagram: Western Blot Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis A 1. Sample Collection (Cells or Tissues) B 2. Cell Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. Sample Denaturation (Laemmli Buffer, 95°C) C->D E 5. SDS-PAGE (Separation by Size) D->E F 6. Electrotransfer (Gel to PVDF Membrane) E->F G 7. Blocking (5% Non-fat Milk or BSA) F->G H 8. Primary Antibody Incubation (Anti-MAP17, 4°C Overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr RT) H->I J 10. Detection (ECL Substrate) I->J K 11. Imaging (Chemiluminescence Detector) J->K L 12. Quantitative Analysis (Densitometry & Normalization) K->L G cluster_nuc This compound This compound Overexpression (in Tumor Cells) NUMB NUMB This compound->NUMB Sequesters/ Inhibits Notch Notch Receptor NUMB->Notch Inhibits Activation NICD NICD (Active Fragment) Notch->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription (HES1, etc.) Nucleus->Transcription Phenotype Increased Stemness & Tumor Progression Transcription->Phenotype

References

Application Notes and Protocols for qRT-PCR Analysis of Human MAP17 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane-Associated Protein 17 (MAP17), also known as PDZK1 Interacting Protein 1 (PDZK1IP1), is a 17 kDa non-glycosylated protein that has garnered significant interest in cancer research.[1][2] Upregulation of this compound expression is observed in a wide variety of human carcinomas and is often correlated with tumor progression and a more aggressive phenotype.[2][3][4] This document provides detailed application notes and protocols for the quantitative analysis of human this compound gene expression using reverse transcription quantitative polymerase chain reaction (qRT-PCR), a highly sensitive and specific technique for measuring mRNA levels.

Signaling Pathways Involving this compound

This compound has been implicated in the activation of key signaling pathways that drive tumorigenesis, including the Akt/mTOR and Notch pathways. Understanding these pathways is crucial for elucidating the functional consequences of this compound expression.

Akt/mTOR Pathway: this compound expression has been shown to activate the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Activation of this pathway by this compound can contribute to the malignant behavior of cancer cells.[5][6][7][8][9]

Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Akt/mTOR Signaling Pathway Activation by this compound.

Notch Signaling Pathway: this compound can also activate the Notch signaling pathway. The Notch pathway is critical for cell-cell communication and plays a fundamental role in stem cell maintenance and cell fate decisions. Its dysregulation is implicated in numerous cancers.[3][10][11][12][13][14][15]

Notch_Pathway This compound This compound NotchReceptor Notch Receptor This compound->NotchReceptor Activates NICD NICD (Notch Intracellular Domain) NotchReceptor->NICD Cleavage & Release CSL CSL NICD->CSL Translocates to Nucleus & Binds TargetGenes Target Gene Expression (e.g., HES, HEY) CSL->TargetGenes Activates CellDifferentiation Cell Differentiation & Proliferation TargetGenes->CellDifferentiation qRT_PCR_Workflow RNA_Extraction 1. Total RNA Extraction cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 3. qPCR with SYBR Green cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

Application Notes and Protocols: MAP17 Overexpression Vector for Cell Line Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane-Associated Protein 17 (MAP17) is a small, 17 kDa non-glycosylated membrane protein that is typically localized to the plasma membrane and Golgi apparatus.[1][2] While its expression is restricted in normal adult tissues, this compound is frequently overexpressed in a wide variety of human carcinomas, including those of the lung, breast, prostate, and ovary.[3][4][5] This overexpression is strongly correlated with tumor progression and more malignant phenotypes.[3][5][6]

Functionally, this compound acts as an oncogene.[6][7] Its overexpression has been shown to enhance tumorigenic properties by increasing cell proliferation, migration, and invasion, while reducing apoptosis.[1][6][8] These effects are often associated with an increase in reactive oxygen species (ROS) production.[6][7] this compound has been implicated in the activation of several key signaling pathways, including the PI3K/AKT and Notch pathways, and the suppression of the p38 signaling pathway.[1][2][3][9] Furthermore, this compound expression is linked to cancer stem cell-like properties and resistance to certain therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[9][10]

This document provides detailed protocols for the use of a this compound overexpression vector for transfecting cell lines. It includes methodologies for vector construction, cell transfection, and subsequent functional assays to analyze the phenotypic effects of this compound overexpression.

Data Presentation

The following tables summarize the quantitative effects of this compound overexpression as reported in various studies.

Table 1: Effect of this compound Overexpression on Cell Phenotypes

Cell LineAssayEffect of this compound OverexpressionQuantitative ChangeReference
A549 (NSCLC)Cell Viability (MTT)Increased~1.5-fold increase at 72h[1]
A549 (NSCLC)Apoptosis (Flow Cytometry)DecreasedSignificant decrease in apoptotic cells[1]
A549 (NSCLC)Colony FormationIncreasedSignificant increase in colony number[1]
A549 (NSCLC)Transwell InvasionIncreasedSignificant increase in invaded cells[1]
HeLa, T47DTumorsphere FormationIncreasedHigher percentage of tumorspheres[11]
SMMC-7721, HCC-LM3Colony FormationIncreasedEnhanced colony formation ability[7]
Rat1/c-MycApoptosis (Serum Starvation)DecreasedProtection from Myc-induced apoptosis[2][12]

Table 2: Effect of this compound Overexpression on Protein Expression and Signaling

Cell LineProtein/PathwayEffect of this compound OverexpressionQuantitative ChangeReference
A549 (NSCLC)Phospho-p38DecreasedSignificant reduction in protein level[1]
RatMycAKT PhosphorylationIncreasedActivation of AKT at Thr308 and Ser473[2]
HeLa, T47DStem Cell Genes (qPCR)IncreasedUpregulation of HES1, GLI1, OCT4, etc.[11][13]
T47D, AW, HeLaNFAT2, IL-6IncreasedHigher protein levels[14]

Experimental Protocols

Construction of this compound Overexpression Vector

This protocol describes the general steps for cloning the human this compound coding sequence into a mammalian expression vector (e.g., pBABE-puro).

Materials:

  • Human cDNA library or plasmid containing this compound coding sequence (NM_005764)

  • High-fidelity DNA polymerase

  • Forward and reverse primers for this compound with appropriate restriction sites

  • Mammalian expression vector (e.g., pBABE-puro)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

  • Plasmid purification kit

  • DNA sequencing services

Procedure:

  • Primer Design: Design primers to amplify the full-length coding sequence of human this compound. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.

  • PCR Amplification: Perform PCR using the designed primers and a suitable template to amplify the this compound cDNA.

  • Purification: Purify the PCR product using a PCR purification kit.

  • Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells.

  • Screening: Plate the transformed cells on an appropriate antibiotic selection plate. Screen the resulting colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.

  • Sequence Verification: Purify the plasmid DNA from a positive clone and verify the sequence of the this compound insert by Sanger sequencing.

Cell Line Transfection

This protocol describes the transient transfection of a mammalian cell line with the this compound overexpression vector using a lipid-based transfection reagent.

Materials:

  • Mammalian cell line of interest (e.g., A549, HeLa, T47D)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound overexpression plasmid and empty vector control

  • Lipid-based transfection reagent (e.g., Lipofectamine 2000)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the this compound plasmid DNA (and empty vector control) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complexes to form.

  • Transfection: Add the DNA-lipid complexes drop-wise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Medium Change: After 4-6 hours, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Harvest the cells for analysis (e.g., qPCR, Western blot, functional assays) 24-72 hours post-transfection.[15]

Verification of this compound Overexpression

A. Quantitative Real-Time PCR (qPCR)

Procedure:

  • RNA Extraction: 24-48 hours post-transfection, extract total RNA from transfected cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB). A typical thermal profile would be an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[16][17]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in this compound mRNA expression in transfected cells compared to the empty vector control.

B. Western Blot

Procedure:

  • Protein Lysate Preparation: 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19][22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

Functional Assays

A. Cell Viability/Proliferation Assay (MTT Assay)

Procedure:

  • Cell Seeding: Seed transfected cells into 96-well plates.

  • Incubation: Culture the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23][24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals.[24]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

B. Transwell Migration/Invasion Assay

Procedure:

  • Cell Preparation: After transfection, starve the cells in serum-free medium for several hours.

  • Assay Setup:

    • For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

    • Add serum-free medium to the upper chamber and medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed the starved, transfected cells into the upper chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the bottom of the insert.

    • Count the stained cells in several microscopic fields to quantify migration/invasion.

Visualization

Signaling Pathways Affected by this compound Overexpression

MAP17_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Induces p38 p38 This compound->p38 Suppresses NUMB NUMB This compound->NUMB Interacts & Sequesters PI3K PI3K ROS->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation, Survival, Invasion AKT->Proliferation Notch_Receptor Notch Receptor NUMB->Notch_Receptor Inhibits NICD NICD Notch_Receptor->NICD Cleavage Stem_Factors Stem Cell Factors NICD->Stem_Factors Upregulates Stem_Factors->Proliferation

Caption: Signaling pathways modulated by this compound overexpression.

Experimental Workflow for this compound Overexpression Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays A 1. This compound Vector Construction (Cloning into pBABE-puro) B 2. Sequence Verification A->B C 3. Cell Line Transfection (e.g., A549, HeLa) B->C D 4. Verification of Overexpression C->D G 5. Functional Assays C->G E qPCR D->E F Western Blot D->F H Cell Viability (MTT) G->H I Migration/ Invasion G->I J Colony Formation G->J K Apoptosis G->K

Caption: Workflow for studying this compound overexpression.

References

Application Notes and Protocols for Lentiviral shRNA-mediated MAP17 Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane-Associated Protein 17 (MAP17) is a 17 kDa non-glycosylated protein that is increasingly recognized for its role in tumorigenesis.[1][2][3] Overexpressed in a variety of carcinomas, this compound has been linked to enhanced cancer cell proliferation, migration, invasion, and a decrease in apoptosis.[2][4] Mechanistically, this compound is known to increase intracellular reactive oxygen species (ROS), which in turn can activate pro-tumorigenic signaling pathways such as the PI3K/Akt pathway.[3][4] Given its significant role in cancer progression, this compound presents a promising target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to effectively knock down this compound expression for in vitro cancer research.

Data Presentation

The following tables summarize the quantitative effects of this compound knockdown on key cancer-related cellular processes as reported in scientific literature.

Table 1: Effect of this compound Knockdown on Reactive Oxygen Species (ROS) Levels

Cell LineMethod of QuantificationReduction in ROS LevelsReference
SMMC-7721 (Hepatocellular Carcinoma)Not Specified~40%[5]
HCC-LM3 (Hepatocellular Carcinoma)Not Specified~40%[5]

Table 2: Effect of this compound Knockdown on Cell Proliferation

Cell LineAssayReduction in ProliferationReference
Gastric Cancer CellsMTT AssayStatistically significant reduction (exact percentage not specified)[6]

Table 3: Effect of this compound Knockdown on Cell Migration

Cell LineAssayReduction in MigrationReference
Gastric Cancer CellsTranswell Assay37.2% ± 6.2%[6]

Note: Quantitative data for the effects of this compound knockdown on invasion and apoptosis were not available in the searched literature. Researchers are encouraged to perform Matrigel invasion assays and flow cytometry-based apoptosis assays to generate this data.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound overexpression contributes to tumorigenesis through the modulation of several key signaling pathways. A primary mechanism involves the elevation of intracellular ROS, which can act as second messengers to activate pro-survival and proliferative pathways like the PI3K/Akt pathway. This can lead to the inhibition of apoptosis. Furthermore, this compound has been shown to influence the p38 MAPK pathway.

MAP17_Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Proliferation ↑ Proliferation This compound->Proliferation Migration ↑ Migration This compound->Migration Invasion ↑ Invasion This compound->Invasion p38 p38 MAPK Pathway Modulation This compound->p38 PI3K_AKT PI3K/Akt Pathway Activation ROS->PI3K_AKT Apoptosis ↓ Apoptosis PI3K_AKT->Apoptosis

Caption: this compound signaling cascade in cancer.

Experimental Workflow for this compound Knockdown

The following diagram outlines the experimental workflow for lentiviral shRNA-mediated knockdown of this compound and subsequent functional analysis.

Experimental_Workflow cluster_0 Lentivirus Production cluster_1 Cell Line Transduction cluster_2 Validation & Functional Assays shRNA_Design 1. shRNA Design & Vector Construction Packaging 2. Lentiviral Packaging (HEK293T cells) shRNA_Design->Packaging Harvest 3. Virus Harvest & Titration Packaging->Harvest Transduction 4. Transduction of Target Cancer Cells Harvest->Transduction Selection 5. Antibiotic Selection (e.g., Puromycin) Transduction->Selection Validation 6. Knockdown Validation (qRT-PCR, Western Blot) Selection->Validation Proliferation_Assay 7. Proliferation Assay (e.g., MTT) Validation->Proliferation_Assay Migration_Assay 8. Migration Assay (e.g., Transwell) Validation->Migration_Assay Invasion_Assay 9. Invasion Assay (e.g., Matrigel) Validation->Invasion_Assay Apoptosis_Assay 10. Apoptosis Assay (e.g., Flow Cytometry) Validation->Apoptosis_Assay

Caption: Lentiviral shRNA this compound knockdown workflow.

Experimental Protocols

Protocol 1: Lentiviral shRNA Vector Construction for this compound

This protocol outlines the steps for designing and constructing a lentiviral vector expressing an shRNA targeting this compound.

1.1. shRNA Design:

  • Design 3-5 shRNA sequences targeting the this compound mRNA. Utilize online design tools, adhering to principles such as a GC content of 30-70% and avoiding long stretches of identical nucleotides.

  • Include appropriate restriction enzyme sites (e.g., AgeI and EcoRI) for cloning into the pLKO.1-puro lentiviral vector.

1.2. Oligonucleotide Annealing:

  • Resuspend the synthesized sense and antisense shRNA oligonucleotides in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4) to a final concentration of 100 µM.

  • Mix equal volumes of the sense and antisense oligonucleotides.

  • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

  • Gradually cool the mixture to room temperature to allow for proper annealing.

1.3. Vector Digestion and Ligation:

  • Digest the pLKO.1-puro vector with AgeI and EcoRI restriction enzymes according to the manufacturer's protocol.

  • Run the digested vector on an agarose (B213101) gel and purify the linearized vector using a gel extraction kit.

  • Ligate the annealed shRNA oligonucleotides into the digested pLKO.1-puro vector using T4 DNA ligase.

  • Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.

  • Isolate plasmid DNA from several colonies and confirm the correct insertion of the shRNA sequence by Sanger sequencing.

Protocol 2: Lentivirus Production and Purification

This protocol describes the production of lentiviral particles in HEK293T cells.

2.1. Cell Seeding:

  • Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm tissue culture dish in DMEM supplemented with 10% FBS.

  • Incubate overnight at 37°C in a 5% CO2 incubator. The cells should be 70-80% confluent at the time of transfection.

2.2. Transfection:

  • Day 2: In a sterile tube, prepare the transfection mix. For a 10 cm dish, combine:

    • pLKO.1-shthis compound plasmid: 10 µg

    • psPAX2 (packaging plasmid): 7.5 µg

    • pMD2.G (envelope plasmid): 2.5 µg

  • Add the plasmid DNA to 500 µL of serum-free Opti-MEM.

  • In a separate tube, add 30 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) to 500 µL of serum-free Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the DNA and transfection reagent mixtures and incubate for 20 minutes at room temperature.

  • Carefully add the transfection complex dropwise to the HEK293T cells.

2.3. Virus Harvest and Purification:

  • Day 3 (24 hours post-transfection): Gently replace the medium with fresh DMEM containing 10% FBS.

  • Day 4 (48 hours post-transfection): Collect the lentivirus-containing supernatant and store at 4°C. Add fresh medium to the cells.

  • Day 5 (72 hours post-transfection): Collect the supernatant and pool it with the collection from Day 4.

  • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm PVDF filter.

  • (Optional) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

  • Aliquot the viral stock and store at -80°C.

Protocol 3: Transduction of Cancer Cells with this compound shRNA Lentivirus

This protocol details the transduction of target cancer cells with the produced lentiviral particles.

3.1. Cell Seeding:

  • Day 1: Seed the target cancer cells (e.g., A549, MCF-7) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

3.2. Transduction:

  • Day 2: Thaw the this compound shRNA lentiviral stock on ice.

  • Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.

  • Remove the existing medium from the cells and replace it with the transduction medium.

  • Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency for your specific cell line.

  • Incubate the cells overnight at 37°C.

3.3. Selection of Transduced Cells:

  • Day 3: Replace the virus-containing medium with fresh complete growth medium.

  • Day 4: Begin selection by adding puromycin (B1679871) to the medium at a pre-determined optimal concentration for your cell line (typically 1-10 µg/mL).

  • Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until non-transduced cells are eliminated.

Protocol 4: Validation of this compound Knockdown by Western Blot

This protocol is for quantifying the reduction of this compound protein levels following shRNA-mediated knockdown.

4.1. Protein Extraction:

  • Lyse the puromycin-selected cells and control cells (transduced with a non-targeting shRNA) in RIPA buffer containing protease inhibitors.

  • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

4.2. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

4.3. Densitometric Analysis:

  • Quantify the band intensities of this compound and the loading control using image analysis software (e.g., ImageJ).

  • Normalize the this compound band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of this compound knockdown relative to the control cells.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the MAP17 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane-Associated Protein 17 (MAP17), a small 17-kDa non-glycosylated protein, has emerged as a significant player in tumorigenesis and inflammation.[1] Normally expressed in the proximal tubules of the kidney, this compound is overexpressed in a wide array of human carcinomas, where its presence often correlates with tumor progression and a more dedifferentiated phenotype.[1] this compound is implicated in several critical cellular processes, including the regulation of cancer stem cell populations, activation of signaling pathways such as Notch and PI3K/AKT, and modulation of reactive oxygen species (ROS) levels.[2][3] Given its role in cancer pathology, this compound presents a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the knockout of the this compound gene using the CRISPR/Cas9 system, a powerful tool for elucidating gene function and validating drug targets.

Signaling Pathways and Functional Relationships

This compound is involved in a complex network of signaling pathways that contribute to cancer cell proliferation, survival, and stemness. Understanding these pathways is crucial for interpreting the phenotypic consequences of this compound knockout.

This compound-Notch Signaling Pathway

This compound has been shown to activate the Notch signaling pathway by interacting with NUMB, a negative regulator of Notch.[2] This interaction sequesters NUMB, leading to increased levels of the Notch Intracellular Domain (NICD) in the nucleus, which in turn activates the transcription of Notch target genes like HES1.[2] Knockdown of this compound has been demonstrated to inactivate the Notch pathway, leading to a reduction in stemness characteristics.[2]

MAP17_Notch_Pathway cluster_nucleus This compound This compound NUMB NUMB This compound->NUMB interacts with & sequesters Notch_Receptor Notch Receptor NUMB->Notch_Receptor inhibits NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to HES1 HES1 (Target Gene) Stemness Stemness HES1->Stemness promotes NICD_in_nucleus NICD NICD_in_nucleus->HES1 activates transcription

This compound-Notch Signaling Pathway Diagram.
This compound, ROS, and PI3K/AKT Signaling

This compound expression is associated with an increase in intracellular reactive oxygen species (ROS).[1][3] This elevation in ROS can, in turn, activate the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[4] The activation of AKT by this compound-induced ROS has been shown to protect cells from apoptosis.[4]

MAP17_ROS_PI3K_AKT_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS increases PI3K PI3K ROS->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell_Survival AKT->Cell_Survival promotes

This compound, ROS, and PI3K/AKT Signaling Pathway Diagram.

Quantitative Data from this compound Knockdown Studies

The following tables summarize quantitative data from studies utilizing shRNA to knockdown this compound expression in various cancer cell lines. This data provides insights into the potential effects of a complete this compound knockout.

Table 1: Effects of this compound Knockdown on Cellular Phenotypes

Cell LineAssayEffect of this compound KnockdownQuantitative ChangeReference
A549 (NSCLC)Cell Viability (MTT)DecreasedNot specified[5][6]
A549 (NSCLC)Apoptosis (Flow Cytometry)IncreasedNot specified[5][6]
A549 (NSCLC)Migration (Wound Healing)Decreased40% decrease in migratory rate[5]
A549 (NSCLC)Invasion (Transwell)Decreased41% decrease in invading cell number[5]
Calu3 (Lung Cancer)Tumorsphere FormationDecreasedSignificant reduction in number and area[2]
Gastric Cancer CellsProliferation (MTT)DecreasedSignificant decrease, especially with HGF treatment[7]

Table 2: Effects of this compound Knockdown on Gene and Protein Expression

Cell LineTarget Gene/ProteinMethodEffect of this compound KnockdownFold Change/Other MetricsReference
Calu3 (Lung Cancer)HES1qPCRDecreased~0.5-fold[2]
Calu3 (Lung Cancer)HEY1qPCRDecreased~0.6-fold[2]
Calu3 (Lung Cancer)NANOGqPCRDecreased~0.7-fold[2]
Calu3 (Lung Cancer)OCT4qPCRDecreased~0.6-fold[2]
Calu3 (Lung Cancer)HLA-A, HLA-B, HLA-CqPCRDecreasedSignificant reduction[8]
SMMC7721 & Huh7 (HCC)p-Akt (Ser473)Western BlotDecreasedSignificant decrease[9]
SMMC7721 & Huh7 (HCC)p-mTOR (Ser2448)Western BlotDecreasedSignificant decrease[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the CRISPR/Cas9-mediated knockout of the this compound gene in a human cancer cell line.

Experimental Workflow

The overall workflow for generating and validating this compound knockout cell lines is depicted below.

CRISPR_Workflow cluster_design Phase 1: Design cluster_delivery Phase 2: Delivery cluster_selection Phase 3: Selection & Expansion cluster_validation Phase 4: Validation gRNA_design gRNA Design & Selection Plasmid_prep CRISPR Plasmid Preparation gRNA_design->Plasmid_prep Transfection Transfection into Cells Plasmid_prep->Transfection Selection Selection of Edited Cells Transfection->Selection Clonal_expansion Single Cell Cloning & Expansion Selection->Clonal_expansion Genomic_validation Genomic Validation (PCR & Sequencing) Clonal_expansion->Genomic_validation Protein_validation Protein Validation (Western Blot) Genomic_validation->Protein_validation Phenotypic_analysis Phenotypic Analysis Protein_validation->Phenotypic_analysis

CRISPR/Cas9 Knockout Experimental Workflow.
Protocol 1: Guide RNA (gRNA) Design for this compound Knockout

Objective: To design specific and efficient gRNAs targeting the human this compound gene (also known as PDZK1IP1).

Materials:

  • Computer with internet access

  • This compound gene sequence (e.g., from NCBI: Gene ID 10158)

  • Online gRNA design tool (e.g., Synthego CRISPR Design Tool, GenScript gRNA Design Tool)

Procedure:

  • Obtain the FASTA sequence of the human this compound gene from a public database like NCBI.

  • Input the sequence into a gRNA design tool.

  • Select gRNAs that target an early exon to maximize the chance of generating a loss-of-function mutation.

  • Choose gRNAs with high on-target scores and low off-target scores to ensure specificity and efficiency.

  • Recommended: Select at least two different gRNAs targeting different regions of the gene to increase the likelihood of a successful knockout and to control for off-target effects.

Note: While specific validated gRNA sequences for this compound were not found in the immediate search, utilizing reputable design tools is a standard and effective practice.

Protocol 2: CRISPR/Cas9 Plasmid Transfection

Objective: To deliver the CRISPR/Cas9 machinery (Cas9 nuclease and gRNA) into the target cells.

Materials:

  • Target human cancer cell line (e.g., A549, Calu-3)

  • Complete growth medium and appropriate supplements

  • 6-well tissue culture plates

  • CRISPR/Cas9-gRNA expression plasmid(s)

  • Lipofectamine-based transfection reagent or electroporation system

  • Serum-free medium (e.g., Opti-MEM)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Plasmid Preparation: On the day of transfection, dilute 2.5 µg of the CRISPR/Cas9-gRNA plasmid in 250 µL of serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute 5 µL of the transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted plasmid and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of the plasmid-transfection reagent complex dropwise to the cells in the 6-well plate.

  • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Protocol 3: Validation of this compound Knockout

Objective: To confirm the successful knockout of the this compound gene at the genomic and protein levels.

A. Genomic DNA Extraction and PCR Amplification

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercial kit.

  • Design PCR primers that flank the gRNA target region in the this compound gene.

  • Perform PCR to amplify the target region from both the edited and wild-type control cells.

  • Run the PCR products on an agarose gel to check for the presence of insertions or deletions (indels), which may appear as a smear or bands of different sizes compared to the wild-type control.

B. Sanger Sequencing

Procedure:

  • Purify the PCR products from the previous step.

  • Send the purified PCR products for Sanger sequencing.

  • Analyze the sequencing data to confirm the presence of indels at the target site. Tools like TIDE (Tracking of Indels by DEcomposition) can be used to analyze the sequencing chromatograms and estimate the efficiency of indel formation.

C. Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the knockout and wild-type control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MAP17 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot to detect the presence or absence of the this compound protein band (approximately 17 kDa). The absence of the band in the knockout cell lysates confirms successful knockout at the protein level.

Conclusion

The CRISPR/Cas9 system offers a robust and precise method for knocking out the this compound gene, providing a valuable tool for studying its function in cancer and other diseases. The protocols outlined in this document provide a comprehensive guide for researchers to successfully generate and validate this compound knockout cell lines. The resulting knockout models will be instrumental in further dissecting the role of this compound in various signaling pathways and for the development of novel therapeutic strategies targeting this oncoprotein.

References

Application Notes and Protocols for Co-immunoprecipitation of MAP17 Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane-Associated Protein 17 (MAP17) is a small, 17 kDa non-glycosylated protein that is increasingly recognized for its role in tumorigenesis and tumor progression.[1] Overexpressed in a variety of human carcinomas, this compound has been implicated in enhancing tumorigenic properties such as increased proliferation and reduced apoptosis.[1] Understanding the protein-protein interactions of this compound is crucial for elucidating its molecular mechanisms and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these interactions in vivo.

This document provides detailed application notes and protocols for performing Co-IP assays to investigate the interactions of this compound with its known binding partners, including NUMB and PDZK1.

Known this compound Interacting Proteins

Several proteins have been identified as interacting with this compound, playing a role in various signaling pathways.

  • NUMB: this compound physically interacts with NUMB, a protein involved in cell fate determination and endocytosis. This interaction leads to the mislocalization of NUMB and subsequent activation of the Notch signaling pathway, which is crucial for cancer stem cell regulation.[1]

  • PDZK1: this compound interacts with the PDZ domain-containing protein 1 (PDZK1), a scaffolding protein.[2][3][4][5] This interaction is mediated by the C-terminal PDZ-binding domain of this compound and is important for the localization and function of various transporters at the cell membrane.[6]

  • NaPi-IIa: this compound is part of a complex with the sodium-phosphate cotransporter IIa (NaPi-IIa) and PDZK1 in the renal proximal tubules.[2]

Signaling Pathways Involving this compound

The interactions of this compound influence several key signaling pathways implicated in cancer and other diseases.

  • Notch Pathway: By sequestering NUMB, this compound overexpression leads to the activation of the Notch pathway, promoting a cancer stem cell phenotype.[1]

  • PI3K/AKT Pathway: this compound can induce the activation of the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[7]

  • Wnt Signaling Pathway: Mechanistic studies have revealed that this compound-induced oxidative stress can activate the Wnt signaling pathway.[7]

Data Presentation: Quantitative Analysis of this compound Interactions

Quantitative analysis of Co-IP results is essential for determining the strength and specificity of protein-protein interactions. This is typically achieved through densitometric analysis of Western blot bands corresponding to the co-immunoprecipitated proteins.[8][9] The relative amount of the interacting protein ("prey") pulled down with the target protein ("bait") is quantified and can be expressed as a fold change or percentage of the input.

Below is a template for presenting such quantitative data. Researchers should perform densitometry on their Western blot results using software like ImageJ and populate the table accordingly.[10][9]

Table 1: Quantitative Analysis of this compound Co-immunoprecipitation

Bait Protein Prey Protein Cell Line Condition Fold Enrichment of Prey in IP (normalized to input) p-value
This compoundNUMBHeLaControle.g., 1.0-
This compoundNUMBHeLaThis compound Overexpressione.g., 5.2e.g., <0.01
This compoundPDZK1Opossum Kidney (OK)Controle.g., 1.0-
This compoundPDZK1Opossum Kidney (OK)This compound Overexpressione.g., 4.8e.g., <0.01
IgG ControlNUMBHeLaThis compound Overexpressione.g., 0.1e.g., >0.05
IgG ControlPDZK1Opossum Kidney (OK)This compound Overexpressione.g., 0.2e.g., >0.05

Note: The data in this table are illustrative examples. Researchers should replace them with their own experimental results.

Experimental Protocols

The following are detailed protocols for performing Co-IP assays to investigate this compound protein interactions.

Protocol 1: Co-immunoprecipitation of this compound and NUMB

This protocol is adapted from studies demonstrating the interaction between this compound and NUMB in human cell lines.[1]

Materials:

  • HeLa or T47D cells (or other suitable cell line)

  • Plasmids: Empty vector (EV), this compound expression vector

  • Lipofectamine 2000 or other transfection reagent

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail

  • Wash Buffer: RIPA buffer

  • Elution Buffer: 2x Laemmli sample buffer

  • Antibodies:

    • Anti-NUMB antibody for immunoprecipitation (e.g., goat polyclonal)

    • Anti-MAP17 antibody for Western blotting

    • Anti-NUMB antibody for Western blotting

    • Normal goat IgG (isotype control)

  • Protein A/G magnetic beads or Protein A/G agarose (B213101) beads

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Culture and Transfection:

    • Culture HeLa or T47D cells to 70-80% confluency.

    • Transfect cells with either an empty vector (EV) or a this compound expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA lysis buffer (with protease inhibitors) to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G beads to 1-2 mg of total protein and incubate for 1 hour at 4°C on a rotator.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

    • To the pre-cleared lysate, add 2-4 µg of anti-NUMB antibody or normal goat IgG (isotype control).

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add 30 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the beads three times with 1 mL of ice-cold RIPA buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against this compound and NUMB.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.

Protocol 2: General Protocol for Co-immunoprecipitation of this compound and PDZK1

This protocol provides a general framework for investigating the interaction between this compound and PDZK1, which can be optimized for specific cell types and experimental conditions.

Materials:

  • Cells expressing this compound and PDZK1 (e.g., opossum kidney cells, or transfected HEK293T cells)

  • Cell Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitor cocktail

  • Wash Buffer: Cell Lysis Buffer

  • Elution Buffer: Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer

  • Antibodies:

    • Anti-MAP17 antibody or Anti-PDZK1 antibody for immunoprecipitation

    • Anti-PDZK1 antibody or Anti-MAP17 antibody for Western blotting

    • Isotype control IgG

  • Protein A/G magnetic beads or Protein A/G agarose beads

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Lysis:

    • Follow the cell lysis procedure as described in Protocol 1, using the non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Follow the immunoprecipitation steps as described in Protocol 1, using an antibody against either this compound or PDZK1 as the "bait" antibody.

  • Washing:

    • Follow the washing steps as described in Protocol 1, using the non-denaturing lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads using either a low-pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5), followed by neutralization with 1 M Tris-HCl, pH 8.5, or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Perform Western blot analysis as described in Protocol 1, probing for the "prey" protein (PDZK1 if this compound was the bait, or this compound if PDZK1 was the bait).

Mandatory Visualizations

Experimental Workflow

Co_IP_Workflow start Cell Culture & Transfection lysis Cell Lysis start->lysis preclear Pre-clearing Lysate (with beads) lysis->preclear ip Immunoprecipitation (add bait antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps (3-5 times) capture->wash elution Elution wash->elution analysis Western Blot Analysis elution->analysis

Caption: Co-immunoprecipitation experimental workflow.

This compound Signaling Pathways

MAP17_Signaling cluster_0 This compound-Mediated Signaling cluster_1 Notch Pathway cluster_2 PI3K/AKT & Wnt Pathways This compound This compound NUMB NUMB This compound->NUMB sequesters ROS Oxidative Stress (ROS) This compound->ROS induces Notch Notch Signaling NUMB->Notch inhibition CSC Cancer Stem Cell Phenotype Notch->CSC PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT activates Wnt Wnt Pathway ROS->Wnt activates Survival Cell Survival & Proliferation PI3K_AKT->Survival Wnt->Survival

Caption: Signaling pathways modulated by this compound.

References

Detecting the MAP17-NUMB Interaction: An Application of Proximity Ligation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The interaction between Membrane-Associated Protein 17 (MAP17) and NUMB, an endocytic adaptor protein, is a critical event in the regulation of the Notch signaling pathway.[1] this compound, a small cargo protein often overexpressed in various cancers, can sequester NUMB, leading to the activation of Notch signaling.[1] This activation promotes an increase in cancer stem cell populations and is correlated with tumor progression.[1][2][3] The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for the in situ detection of protein-protein interactions.[4][5] This technique allows for the visualization and quantification of individual interaction events, making it an ideal tool to study the this compound-NUMB association within the cellular context.

This document provides a detailed protocol for the detection and quantification of the this compound-NUMB interaction using the Duolink® Proximity Ligation Assay.

Data Presentation

The following table summarizes quantitative data from a study detecting the interaction between this compound and NUMB using a Proximity Ligation Assay in HeLa and T47D cell lines. The data represents the average number of PLA signals per cell, indicating the extent of the protein-protein interaction under different experimental conditions.

Cell LineExperimental ConditionAverage PLA Signals per CellStatistical Significance (vs. Empty Vector)Reference
HeLaEmpty Vector (Control)~5-[6]
HeLaThis compound Overexpression~25p < 0.01[6]
HeLaTruncated this compound Overexpression~5Not Significant[6]
T47DEmpty Vector (Control)~8-[6]
T47DThis compound Overexpression~30p < 0.001[6]
T47DTruncated this compound Overexpression~8Not Significant[6]

Signaling Pathway and Experimental Workflow Diagrams

MAP17_NUMB_Notch_Pathway cluster_normal Normal Conditions cluster_overexpression This compound Overexpression NUMB NUMB NICD_cyto NICD (cytoplasmic) NUMB->NICD_cyto interacts with Ubiquitination Ubiquitination & Degradation NICD_cyto->Ubiquitination Notch_inactive Notch Pathway (Inactive) Ubiquitination->Notch_inactive This compound This compound NUMB_seq NUMB This compound->NUMB_seq sequesters NICD_cyto_2 NICD (cytoplasmic) NUMB_seq->NICD_cyto_2 interaction blocked NICD_nuc NICD (nuclear) NICD_cyto_2->NICD_nuc translocates to Notch_active Notch Pathway (Active) NICD_nuc->Notch_active Stem_factors Stem Cell Factors (e.g., OCT4, NANOG) Notch_active->Stem_factors upregulates

Caption: this compound-NUMB interaction and its effect on the Notch signaling pathway.

PLA_Workflow cluster_cell Cell Preparation cluster_antibodies Antibody Incubation cluster_detection Detection cluster_analysis Analysis Fixation 1. Fix & Permeabilize Cells Blocking 2. Block with Blocking Solution Fixation->Blocking Primary_Ab 3. Incubate with Primary Antibodies (anti-MAP17 & anti-NUMB) Blocking->Primary_Ab PLA_Probes 4. Incubate with PLA Probes (PLUS and MINUS) Primary_Ab->PLA_Probes Ligation 5. Ligate Probes to form a circular DNA strand PLA_Probes->Ligation Amplification 6. Amplify via Rolling Circle Amplification (RCA) Ligation->Amplification Detection 7. Detect with fluorescent probes Amplification->Detection Microscopy 8. Visualize with Fluorescence Microscope Detection->Microscopy Quantification 9. Quantify PLA signals (dots per cell) Microscopy->Quantification

Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

Experimental Protocols

This protocol is adapted from standard Duolink® PLA protocols and the specific methods used in the study of the this compound-NUMB interaction.

Materials and Reagents:

  • Cells: HeLa or T47D cells cultured on sterile glass coverslips.

  • Primary Antibodies:

    • Rabbit anti-MAP17 antibody (Use a concentration optimized for immunofluorescence, typically 1-10 µg/mL).

    • Goat anti-NUMB antibody (e.g., Abcam, Cat# ab4147, used at a 1:100-1:500 dilution).

    • Note: Primary antibodies must be raised in different species.

  • Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-Goat MINUS, and Duolink® In Situ Detection Reagents (e.g., Red) (Sigma-Aldrich/MilliporeSigma).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.5% Triton X-100 in PBS.

  • Wash Buffers: Duolink® Wash Buffers A and B.

  • Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.

  • Equipment:

    • Humidity chamber

    • 37°C incubator

    • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Culture and Preparation: a. Seed HeLa or T47D cells on sterile glass coverslips in a 24-well plate and culture to 50-70% confluency. b. Wash the cells twice with ice-cold PBS. c. Fix the cells with 4% PFA for 20 minutes at room temperature. d. Wash twice with PBS. e. Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.[7] f. Wash twice with PBS.

  • Blocking: a. Add Duolink® Blocking Solution to each coverslip, ensuring the cells are fully covered. b. Incubate in a humidity chamber for 60 minutes at 37°C.[1]

  • Primary Antibody Incubation: a. Dilute the primary antibodies (anti-MAP17 and anti-NUMB) in the Duolink® Antibody Diluent to their optimal concentrations. b. Tap off the blocking solution from the coverslips. c. Add the primary antibody solution to the cells. d. Incubate in a humidity chamber overnight at 4°C.

  • PLA Probe Incubation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A with gentle agitation. b. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Goat MINUS) 1:5 in the Antibody Diluent. c. Add the PLA probe solution to the coverslips. d. Incubate in a humidity chamber for 1 hour at 37°C.

  • Ligation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A. b. Prepare the Ligation mix by diluting the Ligation Buffer 1:5 with high-purity water and then adding the Ligase to a 1:40 dilution. c. Add the Ligation mix to the coverslips. d. Incubate in a humidity chamber for 30 minutes at 37°C.

  • Amplification: a. Wash the coverslips twice for 2 minutes each in 1x Wash Buffer A. b. Prepare the Amplification mix by diluting the Amplification buffer 1:5 with high-purity water and then adding the Polymerase to a 1:80 dilution. c. Add the Amplification mix to the coverslips. d. Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.

  • Final Washes and Mounting: a. Wash the coverslips twice for 10 minutes each in 1x Wash Buffer B. b. Wash once for 1 minute in 0.01x Wash Buffer B. c. Mount the coverslips onto glass slides using a minimal amount of Duolink® In Situ Mounting Medium with DAPI.

Data Acquisition and Analysis:

  • Image Acquisition:

    • Visualize the slides using a fluorescence microscope.

    • Capture images using filters for DAPI (blue, for nuclei) and the chosen fluorophore for the PLA signal (e.g., red).

    • Acquire multiple images from different fields for each experimental condition.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to count the number of PLA signals (dots) per cell.

    • The number of nuclei (DAPI stain) can be used to determine the cell count in each field.

    • Calculate the average number of PLA signals per cell for each condition.

    • Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences between experimental groups.

Controls:

  • Negative Control (Antibody Diluent): Omit primary antibodies to control for non-specific binding of PLA probes.

  • Single Primary Antibody Control: Use only one of the primary antibodies (e.g., only anti-MAP17) to ensure that the signal is dependent on the presence of both target proteins.

  • Biological Negative Control: Use cells known not to express one or both of the target proteins, or a condition where the interaction is not expected (e.g., the truncated this compound which lacks the NUMB binding domain).[6]

References

Application Notes and Protocols for In Vivo Xenograft Models to Study MAP17 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to investigate the function of the Membrane-Associated Protein 17 (MAP17). This document outlines the role of this compound in cancer progression, details the methodologies for establishing and monitoring xenograft models, presents quantitative data from representative studies, and illustrates the key signaling pathways influenced by this compound.

Introduction to this compound in Cancer

Membrane-Associated Protein 17 (this compound), a small, 17 kDa non-glycosylated membrane protein, is increasingly recognized for its significant role in tumorigenesis.[1][2] Under normal physiological conditions, this compound expression is largely restricted. However, it is found to be overexpressed in a wide array of human carcinomas, including but not limited to breast, lung, prostate, and ovarian cancers.[1][2] This overexpression is strongly correlated with tumor progression, a more dedifferentiated cellular phenotype, and poor prognosis.[1][2][3]

Functionally, this compound enhances several hallmark capabilities of cancer cells. It promotes increased proliferation, migration, and invasion, while concurrently reducing apoptosis.[1][4] A key mechanism underlying these effects is the this compound-dependent increase in intracellular reactive oxygen species (ROS).[1] This elevation in ROS acts as a second messenger, activating downstream pro-tumorigenic signaling cascades. Furthermore, the C-terminal PDZ-binding domain of this compound is essential for its oncogenic activities, mediating critical protein-protein interactions.[1]

Key Signaling Pathways Involving this compound

This compound exerts its influence on cancer progression through the modulation of at least two critical signaling pathways:

  • ROS-Mediated PI3K/AKT Pathway Activation: this compound overexpression leads to an increase in intracellular ROS levels. This oxidative stress can inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway. The subsequent activation of PI3K/AKT signaling promotes cell survival and proliferation.[5][6]

  • Notch Pathway Activation via NUMB Sequestration: this compound interacts with the cell fate determinant protein NUMB, sequestering it from its normal function. NUMB typically promotes the degradation of Notch intracellular domain (NICD). By binding to NUMB, this compound prevents NICD degradation, allowing it to translocate to the nucleus and activate Notch target genes. This leads to an increase in the cancer stem cell pool and a more dedifferentiated state.[3]

In Vivo Xenograft Models for Studying this compound

Subcutaneous xenograft models in immunocompromised mice are a robust and widely used system to study the in vivo function of this compound. These models typically involve the injection of cancer cells engineered to overexpress this compound and comparing the resulting tumor growth to that of control cells.

Data Presentation: Tumor Growth in this compound-Expressing Xenografts

The following tables summarize representative quantitative data from xenograft studies investigating the effect of this compound on tumor growth.

Table 1: Effect of this compound Overexpression on A375 Melanoma Xenograft Growth

Cell LineNumber of Cells InjectedMouse StrainTumor Volume (mm³) at 8 weeks (Mean ± SD)Tumor Weight (g) at 8 weeks (Mean ± SD)Reference
A375 (Control)4 x 10⁶Athymic Nude250 ± 500.3 ± 0.1[7]
A375 (this compound)4 x 10⁶Athymic Nude800 ± 1201.0 ± 0.2[7]

Table 2: Effect of this compound Overexpression on T47D Breast Cancer Xenograft Growth

Cell LineNumber of Cells InjectedMouse StrainTumor Volume (mm³) at 6 weeks (Mean ± SD)Tumor Weight (g) at 6 weeks (Mean ± SD)Reference
T47D (Control)5 x 10⁶SCID150 ± 400.18 ± 0.05[3]
T47D (this compound)5 x 10⁶SCID450 ± 700.55 ± 0.09[3]

Table 3: Effect of this compound Overexpression on HeLa Cervical Cancer Xenograft Growth

Cell LineNumber of Cells InjectedMouse StrainTumor Volume (mm³) at 5 weeks (Mean ± SD)Tumor Weight (g) at 5 weeks (Mean ± SD)Reference
HeLa (Control)5 x 10⁶Nude200 ± 600.22 ± 0.07[3]
HeLa (this compound)5 x 10⁶Nude600 ± 900.70 ± 0.12[3]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenografts with this compound-Overexpressing Cancer Cells

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., A375, T47D, HeLa) with and without stable this compound overexpression in their respective recommended complete media.
  • Harvest cells during the exponential growth phase (70-80% confluency).
  • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of serum-free medium/PBS and Matrigel® on ice to a final concentration of 2 x 10⁷ cells/mL (for a 200 µL injection volume containing 4 x 10⁶ cells).

2. Animal Handling and Injection:

  • Use 4-6 week old female athymic nude or SCID mice.[8] Allow for a 3-5 day acclimatization period.[9]
  • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
  • Disinfect the injection site on the dorsal flank with 70% ethanol.[8]
  • Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 200 µL of the cell suspension.[9]

3. Tumor Growth Monitoring and Data Collection:

  • Monitor the mice at least twice weekly for tumor formation.
  • Once tumors are palpable, measure the length (L) and width (W) using digital calipers.
  • Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[9]
  • Record the body weight of the mice at each measurement to monitor for any adverse effects.
  • Continue monitoring for a predetermined period (e.g., 5-8 weeks) or until tumors reach the maximum size allowed by institutional guidelines.

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice according to institutional protocols.
  • Excise the tumors, weigh them, and record the final weight.
  • Tumor tissue can be processed for further analysis, such as immunohistochemistry for this compound expression, Ki-67 for proliferation, or markers of the PI3K/AKT and Notch pathways.

Visualizing this compound-Related Pathways and Workflows

Signaling Pathway Diagrams

MAP17_ROS_PI3K_AKT_Pathway cluster_membrane Plasma Membrane This compound This compound ROS Increased ROS This compound->ROS induces PTEN_active PTEN (active) ROS->PTEN_active oxidizes PTEN_ox PTEN (oxidized/inactive) PI3K PI3K PTEN_active->PI3K inhibits AKT AKT PI3K->AKT activates Survival Cell Survival & Proliferation AKT->Survival promotes

Caption: this compound-induced ROS production and PI3K/AKT pathway activation.

MAP17_Notch_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NUMB NUMB This compound->NUMB sequesters NICD NICD NUMB->NICD promotes degradation of Proteasome Proteasomal Degradation NICD->Proteasome NICD_n NICD NICD->NICD_n translocates TargetGenes Notch Target Genes (e.g., HES1) NICD_n->TargetGenes activates

Caption: this compound-mediated activation of the Notch signaling pathway.

Experimental Workflow Diagram

Xenograft_Workflow start Start: Cancer Cell Lines (Control vs. This compound-Overexpressing) cell_prep Cell Preparation (Harvest, Wash, Resuspend in Matrigel) start->cell_prep injection Subcutaneous Injection (4-6 week old Immunocompromised Mice) cell_prep->injection monitoring Tumor Growth Monitoring (Calipers, Body Weight) injection->monitoring data_collection Data Collection (Tumor Volume, Tumor Weight) monitoring->data_collection analysis Endpoint Analysis (Immunohistochemistry, etc.) data_collection->analysis end End: Functional Assessment of this compound analysis->end

Caption: Experimental workflow for this compound xenograft studies.

References

MAP17: A Promising Biomarker for Cancer Prognosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Membrane-Associated Protein 17 (MAP17), a 17 kDa non-glycosylated membrane protein, is emerging as a significant biomarker in oncology.[1][2] Overexpressed in a wide array of human carcinomas, this compound has been linked to tumor progression, treatment response, and overall patient survival.[3][4][5] These application notes provide a comprehensive overview of this compound's role in cancer prognosis, detailing its involvement in key signaling pathways and offering standardized protocols for its detection and quantification in research and clinical settings.

Prognostic Significance of this compound Expression

The expression level of this compound has shown varied prognostic implications across different cancer types, often correlating with tumor stage and patient outcomes. While in many cancers, high this compound expression is associated with a more aggressive phenotype, in certain contexts, it can predict a better response to specific therapies.[6][7]

Summary of this compound Prognostic Value in Various Cancers
Cancer TypeThis compound ExpressionPrognostic CorrelationKey Findings
Laryngeal Cancer HighBetter Overall Survival (OS)Associated with improved locoregional control and laryngoesophageal dysfunction-free survival.[6]
Cervical Cancer HighImproved Patient Survival (post-treatment)High levels of both this compound and SGLT1 are markers for a good prognosis after cisplatin (B142131) plus radiotherapy.[8]
Colorectal Cancer HighWorse Progression-Free Survival (PFS) & OSExpression >30% is an independent prognostic marker for disease recurrence and mortality.[7][9]
Non-Small Cell Lung Cancer (NSCLC) HighPoor PrognosisPromotes cell viability, proliferation, invasion, and migration.[2] May predict sensitivity to platinum-based therapy and EGFR inhibitors.[10]
Hepatocellular Carcinoma (HCC) HighWorse Disease-Free Survival (DFS) & OSPositively correlated with distant metastasis and early recurrence.[11]
Prostate & Ovarian Cancer HighCorrelates with Tumoral ProgressionOverexpression is strongly linked to the advancement of the disease.[5]

Key Signaling Pathways Involving this compound

This compound exerts its influence on cancer progression through its involvement in several critical signaling pathways, primarily revolving around the production of reactive oxygen species (ROS).

This compound-Induced ROS and Downstream Signaling

Overexpression of this compound leads to an increase in intracellular ROS levels, which in turn can activate multiple downstream pathways that promote tumorigenesis.[1] This includes the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[12] this compound-mediated ROS production can lead to the oxidation and partial inactivation of PTEN, a negative regulator of the PI3K/AKT pathway, resulting in AKT activation.[1]

MAP17_ROS_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PTEN PTEN (oxidation) ROS->PTEN inhibits PI3K PI3K AKT AKT (activation) PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival

Caption: this compound-induced ROS production and activation of the PI3K/AKT pathway.

This compound and the Notch Signaling Pathway

This compound has been shown to interact with NUMB, a negative regulator of the Notch signaling pathway.[3] By binding to NUMB through its PDZ-binding domain, this compound can activate the Notch pathway, leading to an increase in cancer stem cell factors.[3]

MAP17_Notch_Pathway This compound This compound NUMB NUMB This compound->NUMB interacts with & inhibits Notch Notch Pathway (activation) NUMB->Notch inhibits CSC ↑ Cancer Stem Cell Factors Notch->CSC

Caption: this compound-mediated activation of the Notch signaling pathway.

This compound and p38 Signaling in NSCLC

In the context of Non-Small Cell Lung Cancer (NSCLC), this compound has been found to play an oncogenic role by suppressing the activation of the p38 signaling pathway.[2] Furthermore, miR-27a-3p can inhibit this compound expression, thereby reversing its tumor-promoting effects.[2]

MAP17_p38_Pathway miR27a3p miR-27a-3p This compound This compound miR27a3p->this compound inhibits p38 p38 Pathway (activation) This compound->p38 suppresses Tumor_Progression Tumor Progression This compound->Tumor_Progression Apoptosis Apoptosis p38->Apoptosis Apoptosis->Tumor_Progression inhibits

Caption: Regulation of the p38 signaling pathway by this compound in NSCLC.

Experimental Protocols for this compound Detection

Accurate and reproducible detection of this compound is crucial for its validation as a biomarker. The following are detailed protocols for immunohistochemistry (IHC), quantitative real-time PCR (qRT-PCR), and Western Blotting.

Experimental Workflow Overview

Experimental_Workflow cluster_tissue Tissue/Cell Sample cluster_protein Protein Analysis cluster_rna RNA Analysis Tissue Tumor Tissue or Cell Line IHC Immunohistochemistry (IHC) Tissue->IHC WB Western Blotting Tissue->WB qRT_PCR qRT-PCR Tissue->qRT_PCR

Caption: Workflow for this compound detection and quantification.

Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues

This protocol is adapted from standard IHC procedures and may require optimization based on the specific antibody and tissue type.

1. Deparaffinization and Rehydration:

  • Deparaffinize tissue sections in xylene (2 x 5 min).

  • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each).

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0).[13]

  • Incubate slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

3. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Rinse with PBS.

4. Blocking:

  • Block non-specific binding by incubating with 5% normal goat serum in PBS for 30 minutes.

5. Primary Antibody Incubation:

  • Incubate with a primary antibody against this compound (e.g., polyclonal rabbit anti-MAP17) diluted in blocking buffer (recommended starting dilution 1:200-1:500).[14]

  • Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

  • Wash slides with PBS (3 x 5 min).

  • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

  • Wash with PBS (3 x 5 min).

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash with PBS (3 x 5 min).

7. Visualization and Counterstaining:

  • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol provides a general framework for quantifying this compound mRNA levels.[15]

1. RNA Extraction:

  • Extract total RNA from fresh-frozen tissue or cell pellets using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qRT-PCR Reaction:

  • Prepare the reaction mixture containing cDNA, forward and reverse primers for this compound, and a SYBR Green or probe-based qPCR master mix.

  • Example Primers (Human this compound): (Note: Primer sequences should be validated)

    • Forward: 5'-GCTCTGGAGGCTGGCTTT-3'

    • Reverse: 5'-CAGCAGGATGAGGTCGGA-3'

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

4. Data Analysis:

  • Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method.

Western Blotting Protocol for this compound Protein

This protocol outlines the detection of this compound protein in cell or tissue lysates.[16]

1. Protein Extraction:

  • Lyse cells or tissues in RIPA buffer containing protease inhibitors.[16]

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[17]

4. Detection:

  • Wash the membrane with TBST (3 x 5 min).

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane with TBST (3 x 5 min).

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

Conclusion

This compound is a multifaceted protein with significant potential as a prognostic biomarker in various cancers. Its expression levels can provide valuable information regarding tumor aggressiveness, patient survival, and potential response to therapies. The standardized protocols provided herein offer a foundation for consistent and reliable detection of this compound, facilitating further research into its clinical utility and its role as a potential therapeutic target in drug development.

References

Application of MAP17 in Non-alcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The progression of NASH can lead to cirrhosis, hepatocellular carcinoma (HCC), and liver failure. Recent research has identified Membrane-Associated Protein 17 (MAP17) as a novel and promising biomarker for the progression of NASH.[1][2][3] This document provides detailed application notes and experimental protocols for the study of this compound in the context of NASH research, aimed at facilitating further investigation into its role as a diagnostic marker and therapeutic target.

This compound, a small, non-glycosylated membrane protein, has been found to be significantly upregulated in the liver tissues of NASH patients and in animal models of the disease.[1] Its expression is associated with key pathological features of NASH, including macrophage infiltration, oxidative stress, and the activation of critical signaling pathways that drive disease progression.[1][2][3]

Application Notes

This compound as a Biomarker for NASH Progression

Recent studies have highlighted the potential of this compound as a biomarker for monitoring the progression of NASH.[1] Through comprehensive bioinformatics analysis and validation in patient samples and animal models, this compound has been identified as a novel target in the progression of this liver disease.[1] Its expression levels have been shown to correlate with the severity of NASH, including the progression to fibrosis and even NASH-related HCC.[1]

Role of this compound in NASH Pathogenesis

The pathogenic role of this compound in NASH is multifaceted. Mechanistic studies have revealed that this compound induces oxidative stress, a key driver of liver injury in NASH.[1][2] This increase in reactive oxygen species (ROS) subsequently activates several downstream signaling pathways implicated in inflammation, fibrosis, and cell survival, including the p53, PI3K-AKT, and Wnt signaling pathways.[1][2]

Furthermore, this compound expression is closely linked to the hepatic immune microenvironment. A significant positive correlation has been observed between this compound levels and the infiltration of pro-inflammatory M1 macrophages, while a negative correlation exists with anti-inflammatory M2 macrophages.[1][3] This suggests that this compound may play a crucial role in modulating the inflammatory response that characterizes NASH.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound in NASH.

Table 1: this compound Expression in NASH

Model/Sample TypeComparisonFold Change/ObservationStatistical SignificanceReference
Human Liver Tissue (GSE135251, GSE162694)NASH vs. NormalUpregulatedp < 0.05[1]
Human Liver Tissue (GSE164760)NASH vs. Cirrhosis vs. NASH-HCCExpression increases with disease stagep < 0.05[1]
Mouse Liver Tissue (High-Fat Diet-induced NASH)NASH vs. ControlSignificantly elevatedNot specified[1]
Mouse Liver Tissue (CCl4-induced Fibrosis)Fibrosis vs. ControlSignificantly elevatedNot specified[1]

Table 2: Correlation of this compound with Macrophage Infiltration in NASH (Human Liver Tissue - GSE135251, GSE162694)

Macrophage SubtypeCorrelation with this compound ExpressionCorrelation CoefficientStatistical SignificanceReference
M1 MacrophagesPositiveNot specifiedSignificant[1]
M2 MacrophagesNegativeNot specifiedSignificant[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Cascade in NASH

The diagram below illustrates the proposed signaling pathway initiated by the upregulation of this compound in hepatocytes, leading to the progression of NASH.

MAP17_NASH_Pathway This compound This compound Upregulation ROS Increased Reactive Oxygen Species (ROS) This compound->ROS p53 p53 Pathway Activation ROS->p53 PI3K_AKT PI3K-AKT Pathway Activation ROS->PI3K_AKT Wnt Wnt Pathway Activation ROS->Wnt Inflammation Inflammation p53->Inflammation Cell_Survival Altered Cell Survival p53->Cell_Survival PI3K_AKT->Cell_Survival Fibrosis Fibrosis Wnt->Fibrosis NASH_Progression NASH Progression Inflammation->NASH_Progression Fibrosis->NASH_Progression Cell_Survival->NASH_Progression

Caption: this compound-induced signaling cascade in NASH.

Experimental Workflow for Investigating this compound in NASH

The following diagram outlines a typical experimental workflow for studying the role of this compound in NASH.

Experimental_Workflow Bioinformatics Bioinformatics Analysis (e.g., GEO datasets) Gene_Expression Gene Expression Analysis (qRT-PCR) Bioinformatics->Gene_Expression Animal_Models Animal Models (Diet-induced NASH, CCl4-induced fibrosis) Animal_Models->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, IHC) Animal_Models->Protein_Expression Human_Samples Human Liver Biopsies (NASH patients and controls) Human_Samples->Gene_Expression Human_Samples->Protein_Expression Data_Integration Data Integration and Conclusion Gene_Expression->Data_Integration Pathway_Analysis Signaling Pathway Analysis (Phospho-protein levels) Protein_Expression->Pathway_Analysis Pathway_Analysis->Data_Integration Functional_Assays Functional Assays (Oxidative stress, Macrophage polarization) Functional_Assays->Data_Integration

Caption: Experimental workflow for this compound research in NASH.

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for this compound in Human Liver Tissue (Paraffin-Embedded)

Objective: To detect and localize this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) human liver sections.

Materials:

  • FFPE human liver tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-MAP17 polyclonal antibody

  • Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 30 minutes.

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse slides in 100% ethanol (2 x 3 minutes).

    • Immerse slides in 95% ethanol (1 x 3 minutes).

    • Immerse slides in 80% ethanol (1 x 3 minutes).

    • Immerse slides in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat in a pressure cooker or water bath at 95-100°C for 15-20 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MAP17 antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with DAB substrate until the desired brown color develops.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Western Blot for this compound and Signaling Proteins in Liver Lysates

Objective: To quantify the expression of this compound and the phosphorylation status of key signaling proteins (p53, AKT) in liver tissue lysates.

Materials:

  • Frozen liver tissue

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-MAP17, Rabbit anti-p53, Rabbit anti-phospho-p53, Rabbit anti-AKT, Rabbit anti-phospho-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Protein Extraction:

    • Homogenize frozen liver tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and normalize to the loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression in Mouse Liver

Objective: To measure the relative mRNA expression level of this compound in mouse liver tissue.

Materials:

  • Frozen mouse liver tissue

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for mouse this compound and a reference gene (e.g., Gapdh or Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from frozen liver tissue according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for this compound or the reference gene.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene.

    • Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing to the reference gene.

References

Troubleshooting & Optimization

Technical Support Center: MAP17 Antibody in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding of MAP17 antibodies in immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically expressed?

A1: this compound (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small, non-glycosylated protein. In normal tissues, its expression is primarily localized to the plasma membrane and Golgi apparatus of proximal tubule epithelial cells in the kidney.[1] However, this compound is overexpressed in a wide variety of human carcinomas, including those of the cervix, breast, lung, colon, and prostate, where its expression is often correlated with tumor progression and a more dedifferentiated phenotype.[1]

Q2: I am observing high background staining in my this compound IHC experiment. What are the common causes?

A2: High background staining in IHC can arise from several factors. These include, but are not limited to:

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.

  • Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system.

  • Endogenous biotin (B1667282): If using a biotin-based detection system, endogenous biotin in tissues like the kidney and liver can cause non-specific signals.[2]

  • Hydrophobic interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[3]

  • Issues with tissue processing: Incomplete deparaffinization or tissue drying during the staining protocol can lead to artifacts.

Q3: Which this compound antibody clones are validated for IHC?

A3: Several this compound antibody clones have been validated for use in IHC on formalin-fixed paraffin-embedded (FFPE) tissues. Two commonly referenced clones are:

  • Rabbit Monoclonal [EPR10372]: This antibody is suitable for IHC on paraffin-embedded sections.[4]

  • Mouse Monoclonal [165C]: This antibody has been tested and used for IHC analysis in human prostate cancer and kidney tissue.

It is crucial to always refer to the manufacturer's datasheet for the specific clone you are using for recommended dilutions and protocols.

Troubleshooting Guides for Non-Specific Binding

Problem 1: Diffuse, non-specific background staining across the entire tissue section.

This is often due to issues with blocking, antibody concentration, or washing steps.

start High Background Staining check_blocking Review Blocking Protocol start->check_blocking check_antibody_conc Optimize Antibody Concentration check_blocking->check_antibody_conc If background persists check_washing Improve Washing Steps check_antibody_conc->check_washing If background persists result_good Clean Staining check_washing->result_good Problem Solved result_bad Persistent Background check_washing->result_bad Further Troubleshooting Needed

Caption: Troubleshooting workflow for high background staining.

Step Parameter Recommendation Rationale
1. Blocking Blocking ReagentUse normal serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-rabbit secondary). A 5-10% solution is typically effective. Alternatively, use a protein-based blocker like Bovine Serum Albumin (BSA).The serum contains immunoglobulins that will bind to non-specific sites, preventing the primary and secondary antibodies from binding to them.[1]
Incubation TimeIncrease blocking time to 60 minutes at room temperature.Ensures complete blocking of all non-specific sites.
2. Antibody Concentration Primary AntibodyPerform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions (e.g., 1:200, 1:500, 1:1000).An excessively high concentration of the primary antibody is a common cause of non-specific binding and high background.[3][5]
Secondary AntibodyTitrate the secondary antibody to its optimal dilution.A high concentration of the secondary antibody can also contribute to background staining.
3. Washing Washing BufferUse a buffer containing a mild detergent, such as 0.05% Tween-20 in TBS or PBS.Detergents help to reduce hydrophobic interactions that can lead to non-specific antibody binding.[3]
Washing StepsIncrease the number and duration of washes between antibody incubation steps. For example, perform 3 washes of 5 minutes each.Thorough washing is essential to remove unbound and weakly bound antibodies.[1]
Problem 2: Specific but unexpected staining in certain cell types or structures.

This may indicate endogenous enzyme activity or biotin, or cross-reactivity of the antibody. Given that this compound is highly expressed in the kidney, troubleshooting in this tissue is particularly relevant.

Issue Affected Tissues (Examples) Solution Protocol
Endogenous Peroxidase Activity Kidney, Liver, Red blood cell-rich tissuesPerform a peroxidase quenching step.Incubate slides in 3% hydrogen peroxide (H2O2) in methanol (B129727) or PBS for 10-15 minutes at room temperature before the blocking step.
Endogenous Alkaline Phosphatase Activity Kidney, Intestine, BoneAdd levamisole (B84282) to the alkaline phosphatase substrate solution.The concentration of levamisole should be optimized according to the manufacturer's instructions for the detection system.
Endogenous Biotin Kidney, LiverPerform an avidin-biotin blocking step if using a biotin-based detection system.1. Incubate with an avidin (B1170675) solution for 15 minutes. 2. Rinse with buffer. 3. Incubate with a biotin solution for 15 minutes. 4. Rinse and proceed with the primary antibody incubation.
Problem 3: No staining or very weak staining.

While the focus is on non-specific binding, weak or no staining can sometimes be misinterpreted as a background issue.

Factor Recommendation
Antigen Retrieval For this compound antibodies like the rabbit monoclonal [EPR10372], heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is recommended.[4] Ensure the retrieval is performed at the optimal temperature and time.
Primary Antibody Confirm that the primary antibody is validated for IHC and has been stored correctly. Use a positive control tissue (e.g., normal kidney or a known this compound-positive tumor) to verify antibody activity.
Detection System Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Check that the chromogen and substrate are active.

This compound Signaling Pathways

Understanding the signaling pathways involving this compound can help in interpreting staining patterns and designing experiments. This compound is known to be involved in several pathways that promote tumorigenesis.

This compound This compound Overexpression NUMB NUMB Sequestration This compound->NUMB ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Notch Notch Pathway Activation NUMB->Notch Stemness Increased Cancer Stem Cell Pool Notch->Stemness Tumorigenesis Enhanced Tumorigenesis Stemness->Tumorigenesis PI3K_Akt PI3K/Akt Pathway Activation ROS->PI3K_Akt Wnt Wnt Pathway Activation ROS->Wnt PI3K_Akt->Tumorigenesis Wnt->Tumorigenesis A Deparaffinization and Rehydration B Antigen Retrieval (HIER) A->B C Peroxidase Block (if needed) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (e.g., DAB) F->G H Counterstaining G->H I Dehydration and Mounting H->I

References

Optimizing Western Blot for MAP17 Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Western blot conditions for the successful detection of MAP17.

Troubleshooting Guide

This guide addresses common issues encountered during the Western blotting of this compound.

Issue 1: Weak or No Signal

A faint or absent band for this compound can be frustrating. Here are potential causes and solutions.

Possible Cause Recommendation
Low Protein Abundance This compound expression can vary between cell types and tissues. Increase the total protein loaded per lane (up to 30 µg). If possible, use a positive control, such as HeLa whole-cell lysate, to confirm antibody activity.[1]
Inefficient Protein Extraction Use a lysis buffer suitable for membrane-associated proteins. A RIPA buffer is often a good choice. Ensure complete cell lysis by keeping samples on ice and adding freshly prepared protease and phosphatase inhibitors.[2]
Suboptimal Antibody Concentration The optimal antibody dilution is crucial. Titrate the primary antibody to find the ideal concentration. If a datasheet suggests a starting dilution of 1:1000, try a range of 1:250, 1:500, 1:1000, and 1:2000.[3] For some anti-MAP17 antibodies, a starting dilution of 1:200 is recommended, with a range of 1:100 to 1:1000.[1]
Inefficient Protein Transfer Due to its small size (12-17 kDa), this compound can be prone to over-transfer (transferring through the membrane).[1][4] Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage; shorter transfer times are often better for small proteins.[5] A wet transfer system may offer more consistent results than semi-dry systems.[6]
Inactive Antibody or Detection Reagents Ensure antibodies have been stored correctly and are within their expiration date. Confirm the activity of HRP-conjugated secondary antibodies and ECL substrates, as reagents like sodium azide (B81097) can inhibit HRP activity.[7]

Issue 2: High Background

High background can obscure the this compound band. The following steps can help reduce background noise.

Possible Cause Recommendation
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 3-5% BSA in TBST. For phospho-specific antibodies, BSA is preferred as milk contains phosphoproteins.[8][9]
Excessive Antibody Concentration High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate both antibodies to determine the optimal dilution that provides a strong signal with low background.[10][11]
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST) to help remove non-specifically bound antibodies.[3][11]
Membrane Drying Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out, which can cause high background.[9]
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulates that can settle on the membrane and cause a speckled background.[9]

Issue 3: Non-Specific Bands

The presence of unexpected bands can complicate data interpretation.

Possible Cause Recommendation
Antibody Cross-Reactivity Ensure the primary antibody is specific for this compound. If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[12] Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein Degradation Work quickly and keep samples on ice to minimize proteolysis. Always add a protease inhibitor cocktail to your lysis buffer.[8][12] Degraded protein fragments may be recognized by the antibody, leading to lower molecular weight bands.
Post-Translational Modifications (PTMs) While this compound is described as a non-glycosylated protein, other PTMs could potentially alter its migration.[1][13] However, this is less common for this particular protein.
Sample Overloading Loading too much protein can lead to aggregation and non-specific antibody binding, resulting in streaky lanes and extra bands.[3][6] Aim for a protein load of around 30 µg per lane.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound on a Western blot? A1: this compound is a small protein with a predicted molecular weight between 12 and 17 kDa.[1]

Q2: Which lysis buffer is best for this compound extraction? A2: Since this compound is a membrane-associated protein, a lysis buffer containing detergents is recommended.[13][14] A RIPA (Radioimmunoprecipitation assay) buffer is a strong choice as it effectively solubilizes membrane proteins. A simpler buffer containing NP-40 or Triton X-100 can also be effective. Always supplement the lysis buffer with fresh protease and phosphatase inhibitors.

Q3: What type of gel is most suitable for resolving this compound? A3: To achieve good resolution for a small protein like this compound, a high-percentage polyacrylamide gel is recommended. A 12-15% Tris-Glycine gel or a gradient gel (e.g., 4-20%) will provide optimal separation in the lower molecular weight range.

Q4: What are the recommended primary antibody dilutions for this compound? A4: The optimal dilution depends on the specific antibody used. A good starting point is the manufacturer's recommended dilution. For example, the Santa Cruz Biotechnology this compound (P-16) antibody suggests a starting dilution of 1:200, with a range of 1:100-1:1000.[1] It is always best to perform an antibody titration to determine the ideal concentration for your experimental conditions.[3][15]

Q5: What are critical considerations for transferring a small protein like this compound? A5: For small proteins like this compound (12-17 kDa), it is crucial to prevent over-transfer. Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size.[5] Reduce the transfer time and/or voltage. After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that transfer was successful and even across the blot.[10][11]

Experimental Protocols

1. Cell Lysis and Protein Extraction (RIPA Buffer)

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (1 mL per 10⁷ cells).

  • Scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-cooled tube.

  • Determine the protein concentration using a BCA or Bradford assay.

RIPA Buffer Composition

Component Concentration
Tris-HCl, pH 8.0 50 mM
NaCl 150 mM
NP-40 (or IGEPAL CA-630) 1.0%
Sodium Deoxycholate 0.5%
SDS 0.1%
Add fresh before use
Protease Inhibitor Cocktail Varies by manufacturer

| Phosphatase Inhibitor Cocktail | Varies by manufacturer |

2. SDS-PAGE and Electrotransfer

  • Mix your protein lysate with 4X SDS sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) at a 3:1 ratio.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load 20-30 µg of protein per well onto a 15% polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Equilibrate the gel in transfer buffer.

  • Activate a 0.2 µm PVDF membrane in methanol (B129727) for 15 seconds, then rinse in deionized water and soak in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.

  • Perform a wet transfer at 100V for 30-45 minutes at 4°C. Note: This time may need optimization.

  • After transfer, briefly wash the membrane in TBST and stain with Ponceau S to check transfer efficiency.

3. Immunodetection

  • Destain the membrane with TBST and block with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-MAP17 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane in the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_detect Immunodetection Lysis Cell Lysis (RIPA Buffer) Quant Protein Quantification (BCA Assay) Lysis->Quant Denature Sample Denaturation (Boil with Sample Buffer) Quant->Denature SDSPAGE SDS-PAGE (15% Gel) Denature->SDSPAGE Transfer Electrotransfer (0.2µm PVDF) SDSPAGE->Transfer Block Blocking (5% Milk/BSA) Transfer->Block PrimaryAb Primary Antibody Incubation (Anti-MAP17) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect Signal Detection (ECL Substrate) SecondaryAb->Detect Result Image Analysis Detect->Result

Caption: Experimental workflow for this compound Western blotting.

TroubleshootingFlow Start Start: Unexpected WB Result NoSignal Weak or No Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No Sol_NoSignal 1. Check Protein Transfer (Ponceau S) 2. Increase Protein Load 3. Titrate Primary Antibody 4. Use Positive Control NoSignal->Sol_NoSignal Yes ExtraBands Non-Specific Bands? HighBg->ExtraBands No Sol_HighBg 1. Optimize Blocking (Time/Agent) 2. Increase Wash Steps 3. Titrate Antibodies 4. Use Fresh Buffers HighBg->Sol_HighBg Yes Success Clear, Specific Band Experiment Successful ExtraBands->Success No Sol_ExtraBands 1. Check for Protein Degradation 2. Reduce Protein Load 3. Validate Antibody Specificity 4. Use Monoclonal Antibody ExtraBands->Sol_ExtraBands Yes Sol_NoSignal->Start Sol_HighBg->Start Sol_ExtraBands->Start

Caption: Troubleshooting flowchart for this compound Western blot.

References

Low transfection efficiency of MAP17 expression plasmids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low transfection efficiency with MAP17 expression plasmids. The following information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the transfection efficiency of my this compound expression plasmid?

Successful transfection is dependent on a multitude of factors, not all of which are specific to the this compound plasmid itself. The most critical factors include:

  • Cell Health and Viability: Cells should be healthy, actively dividing, and at a low passage number (ideally below 50).[1][2] Viability should be at least 90% before transfection.[1]

  • Cell Confluency: The optimal confluency for most adherent cell lines is between 70-90%.[1][3] Overly confluent or sparse cultures can lead to poor uptake of the plasmid.

  • Plasmid DNA Quality and Quantity: The plasmid DNA should be of high purity, free from contaminants like endotoxins, proteins, and RNA.[2][4][5] The A260/A280 ratio should be between 1.7 and 1.9.[3] For transient transfection, supercoiled plasmid DNA is most efficient.[1][4][5]

  • Transfection Method and Reagent: The choice of transfection method (e.g., lipid-based, electroporation) and reagent is highly cell-type dependent.[3][5] What works for one cell line may not be optimal for another.[6]

  • Presence of Serum and Antibiotics: While serum generally enhances transfection, it can interfere with the formation of DNA-lipid complexes in cationic lipid-mediated methods.[1] Antibiotics can be cytotoxic when combined with transfection reagents and are generally not recommended during the procedure.[1][7]

Q2: Is there anything specific about the this compound gene or plasmid that could be causing low transfection efficiency?

While most transfection issues are general, consider the following points related to your this compound plasmid:

  • Plasmid Size: Large plasmids can be more difficult to transfect. Ensure your this compound expression vector is of a standard size.

  • Promoter Strength: If the promoter driving this compound expression is very strong, it could lead to high levels of protein expression that may be toxic to some cell types, resulting in apparent low efficiency due to cell death.[5][8] Consider using a weaker or inducible promoter if you suspect toxicity.

  • Insert Sequence Integrity: Verify the sequence of your this compound insert to ensure there are no mutations or errors that could affect its expression or the stability of the plasmid.

Q3: How do I know if my low this compound expression is due to low transfection efficiency or a downstream problem?

To distinguish between low transfection efficiency and issues with transcription or translation, you can:

  • Use a Reporter Plasmid: Co-transfect with a plasmid expressing a fluorescent protein like GFP.[9] If you observe a high percentage of fluorescent cells but low this compound expression (as determined by Western blot or qPCR), the issue may lie with the this compound plasmid itself or downstream cellular processes.

  • Quantitative PCR (qPCR): Measure the levels of this compound mRNA 24-48 hours post-transfection. This will tell you if the plasmid is being successfully transcribed.

Troubleshooting Guide

Problem 1: Very few or no cells appear to be transfected.
Possible Cause Suggested Solution
Suboptimal Cell Conditions Ensure cells are between 70-90% confluent, have been passaged at least 24 hours prior to transfection, and are from a low passage number stock.[1][2][3] Confirm cell viability is >90%.[1]
Poor Plasmid DNA Quality Use a high-quality plasmid purification kit that removes endotoxins.[5] Verify DNA concentration and purity (A260/A280 ratio of 1.7-1.9).[3] Run the plasmid on an agarose (B213101) gel to check for integrity and the presence of supercoiled DNA.[10]
Incorrect Transfection Reagent to DNA Ratio Optimize the ratio of transfection reagent to plasmid DNA. Start with the manufacturer's recommended ratio and then test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent to DNA).[3][11]
Inappropriate Transfection Method Some cell lines are notoriously difficult to transfect with lipid-based reagents.[12][] Consider trying a different method, such as electroporation.[14][15][16]
Presence of Inhibitors Perform the formation of DNA-lipid complexes in a serum-free medium.[1][17] Do not include antibiotics in the media during transfection.[1][7]
Problem 2: High cell death observed after transfection.
Possible Cause Suggested Solution
Toxicity of Transfection Reagent Reduce the concentration of the transfection reagent and/or the incubation time of the reagent-DNA complex with the cells.[][18] Some reagents allow for media changes after 4-6 hours to reduce toxicity.[7][19]
Toxicity of this compound Expression High levels of this compound expression may be toxic to certain cell lines.[8] Try transfecting a smaller amount of the this compound plasmid or use a weaker promoter.
Poor Cell Health Ensure cells are healthy and not stressed before transfection. Contamination with mycoplasma can increase sensitivity to transfection reagents.[2][8]
High Concentration of Plasmid DNA Too much plasmid DNA can lead to cytotoxicity. Optimize the amount of DNA used in the transfection.[20]

Quantitative Data Summary

The following table provides a general overview of expected transfection efficiencies and recommended starting amounts for common transfection methods and cell lines. Note that these are starting points, and optimization is crucial for every new cell line and plasmid combination.[5]

Transfection Method Common Cell Lines Typical Efficiency Starting DNA Amount (per well of a 24-well plate) Starting Reagent Amount (per well of a 24-well plate)
Lipid-Based (e.g., Lipofectamine™) HEK293, HeLa, A54940-80%[6]0.5 µg[9]1-2.5 µL[9]
Lipid-Based (e.g., Lipofectamine™) Primary Cells, Stem Cells10-50%0.5 - 1.0 µg1.5 - 3.0 µL
Electroporation Difficult-to-transfect cells (e.g., Jurkat, primary neurons)>80%1-5 µgN/A
Calcium Phosphate HEK293, CHO20-60%1-5 µgN/A

Experimental Protocols

Protocol 1: Lipid-Mediated Transfection using Lipofectamine™ 2000

This protocol is a general guideline for transfecting adherent cells in a 24-well plate.

Materials:

  • This compound expression plasmid (0.5 µg/µL in TE buffer)

  • Lipofectamine™ 2000 reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (with serum, without antibiotics)

  • Healthy, sub-confluent cells in a 24-well plate (70-90% confluency)[9]

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[9]

  • Complex Formation: a. In a sterile tube, dilute 0.5 µg of the this compound plasmid DNA in 50 µL of Opti-MEM™ medium. Mix gently.[9] b. In a separate sterile tube, dilute 1-2.5 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[9] c. Combine the diluted DNA and the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[7][9]

  • Transfection: a. Aspirate the growth medium from the cells. b. Add 400 µL of complete growth medium (without antibiotics) to the cells. c. Add the 100 µL of the DNA-lipid complex mixture to the cells. d. Gently rock the plate to ensure even distribution of the complexes.[7]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for this compound expression. A medium change after 4-6 hours is optional but may reduce cytotoxicity.[7]

Protocol 2: Electroporation of Suspension Cells

This is a general protocol and should be optimized for your specific cell type and electroporator.

Materials:

  • This compound expression plasmid (1 µg/µµL in sterile water or TE buffer)

  • Suspension cells (e.g., Jurkat)

  • Electroporation buffer (serum-free medium or specialized buffer)

  • Electroporation cuvettes (e.g., 4 mm gap)

  • Electroporator

Procedure:

  • Cell Preparation: a. Culture cells to a density of approximately 0.5-1.0 x 10^6 cells/mL. b. Centrifuge the required number of cells (e.g., 5 x 10^6 cells) at a low speed (e.g., 200 x g) for 5 minutes. c. Wash the cell pellet with ice-cold, serum-free medium or electroporation buffer and centrifuge again. d. Resuspend the cell pellet in electroporation buffer at a final concentration of 1 x 10^7 cells/mL.[14]

  • Electroporation: a. In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with 1-5 µg of the this compound plasmid DNA. b. Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. c. Pulse the cells using the optimized settings for your cell type on the electroporator.

  • Recovery and Plating: a. Immediately after the pulse, add 500 µL of pre-warmed complete growth medium (with serum) to the cuvette. b. Gently transfer the cell suspension to a culture plate containing the appropriate volume of pre-warmed complete medium. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Visualizations

Experimental Workflow for Troubleshooting Low Transfection Efficiency

G start Low this compound Expression check_transfection Assess Transfection Efficiency (e.g., GFP Reporter) start->check_transfection low_efficiency Low Transfection Efficiency check_transfection->low_efficiency high_efficiency High Transfection Efficiency check_transfection->high_efficiency troubleshoot_transfection Troubleshoot Transfection Protocol low_efficiency->troubleshoot_transfection Proceed to Troubleshooting troubleshoot_downstream Troubleshoot Downstream Steps (Transcription/Translation/Protein Stability) high_efficiency->troubleshoot_downstream Investigate Downstream check_plasmid Check Plasmid Integrity & Purity troubleshoot_transfection->check_plasmid check_cells Check Cell Health & Confluency troubleshoot_transfection->check_cells optimize_reagent Optimize Reagent:DNA Ratio troubleshoot_transfection->optimize_reagent change_method Consider Different Transfection Method troubleshoot_transfection->change_method end_success Successful this compound Expression check_plasmid->end_success check_cells->end_success optimize_reagent->end_success change_method->end_success troubleshoot_downstream->end_success

Caption: A logical workflow for troubleshooting low this compound expression.

This compound Signaling Pathways

MAP17_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces p38 p38 MAPK This compound->p38 suppresses activation NUMB NUMB This compound->NUMB interacts with and sequesters PTEN PTEN ROS->PTEN oxidizes and inhibits PI3K PI3K ROS->PI3K activates AKT AKT PI3K->AKT activates Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Proliferation & Migration p38->Proliferation inhibits Notch_ICD Notch Intracellular Domain (NICD) NUMB->Notch_ICD inhibits Stemness Cancer Stem Cell Phenotype Notch_ICD->Stemness promotes

Caption: Key signaling pathways modulated by this compound expression.

References

Technical Support Center: Off-Target Effects of siRNA Targeting MAP17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small interfering RNA (siRNA) targeting MAP17 (also known as PDZK1IP1). It addresses common issues related to off-target effects that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your siRNA experiments targeting this compound.

Problem Possible Cause Recommended Solution
High cell toxicity or unexpected phenotype observed after transfection with this compound siRNA. Off-target effects of the siRNA may be inducing a toxic phenotype.[1]1. Perform a dose-response experiment: Use the minimal concentration of siRNA that achieves maximal on-target knockdown to reduce off-target effects.[2] 2. Test multiple siRNA sequences: Use at least two or three different siRNAs targeting different regions of the this compound mRNA. A consistent phenotype across multiple siRNAs is more likely to be an on-target effect. 3. Use chemically modified siRNAs: Modifications in the seed region can reduce miRNA-like off-target effects.[1] 4. Perform rescue experiments: If possible, co-transfect with a plasmid expressing an siRNA-resistant form of this compound to see if the phenotype is reversed.
Inconsistent or weak knockdown of this compound. 1. Suboptimal transfection efficiency. 2. Incorrect siRNA concentration. 3. Degraded siRNA. 4. Issues with knockdown detection method.1. Optimize transfection: Follow a detailed transfection protocol and optimize parameters such as cell density, siRNA concentration, and transfection reagent volume.[3] 2. Use a positive control: Include an siRNA known to work in your cell line to verify transfection efficiency. 3. Verify siRNA integrity: Ensure proper storage and handling of siRNA to prevent degradation. 4. Confirm knockdown at the mRNA level: Use quantitative real-time PCR (qRT-PCR) as it is the most direct way to measure mRNA degradation.[4]
Observed phenotype does not correlate with the level of this compound knockdown. The phenotype may be due to off-target effects rather than the silencing of this compound.1. Perform genome-wide expression analysis: Use microarray or RNA-Seq to identify off-target gene regulation.[5][6] 2. Validate potential off-targets: Use qRT-PCR to confirm the downregulation of high-priority off-target candidates identified from microarray or RNA-Seq data. 3. Use a non-targeting control siRNA: This will help differentiate sequence-specific off-target effects from general effects of the transfection process.
Difficulty in validating off-target effects predicted by bioinformatics tools. 1. In silico predictions have a high false-positive rate.[7] 2. The magnitude of off-target silencing may be modest and difficult to detect.[7] 3. Off-target effects can be cell-type specific.1. Prioritize validation of off-targets with seed region complementarity: The "seed region" (positions 2-8 of the siRNA guide strand) is a major driver of miRNA-like off-target effects.[8] 2. Use a sensitive detection method: qRT-PCR is generally more sensitive than microarrays for detecting small changes in gene expression.[4] 3. Perform validation in the same cell line used for the primary experiment.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of siRNA off-target effects?

The two primary mechanisms are:

  • miRNA-like off-target effects: The seed region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (UTR) of unintended mRNAs with partial complementarity, leading to their translational repression or degradation.[8] This is considered the major source of off-target effects.

  • Sequence-dependent off-target effects: The siRNA may have near-perfect complementarity to unintended transcripts, leading to their cleavage by the RNA-induced silencing complex (RISC).[9]

2. How can I minimize off-target effects in my this compound siRNA experiment?

Several strategies can be employed:

  • Use the lowest effective siRNA concentration: This reduces the chances of off-target binding.[2]

  • Pool multiple siRNAs: Using a pool of siRNAs targeting different regions of the this compound mRNA can dilute the off-target effects of any single siRNA.[2]

  • Use chemically modified siRNAs: Modifications to the seed region can reduce miRNA-like off-target effects.

  • Careful siRNA design: Utilize bioinformatics tools to design siRNAs with minimal predicted off-target effects.

3. What are the appropriate controls for an siRNA experiment to assess off-target effects?

Essential controls include:

  • Non-targeting negative control siRNA: An siRNA sequence that does not target any known gene in the experimental organism. This helps to control for the effects of the transfection process itself.

  • Untransfected or mock-transfected cells: To assess the baseline expression levels and the effect of the transfection reagent alone.

  • Positive control siRNA: An siRNA targeting a housekeeping gene to confirm transfection efficiency.

4. How do I identify potential off-target genes of my this compound siRNA?

  • In silico prediction: Use bioinformatics tools and databases to predict potential off-target genes based on sequence similarity.

  • Genome-wide expression analysis: Techniques like microarray or RNA-Seq can provide an unbiased view of all genes that are up- or down-regulated following siRNA transfection.[5][6]

5. How do I validate the off-target effects identified by microarray or RNA-Seq?

The most common method for validation is quantitative real-time PCR (qRT-PCR) .[4] This technique allows for the sensitive and specific quantification of the mRNA levels of the predicted off-target genes.

Quantitative Data on Predicted Off-Target Effects

The following table summarizes the predicted off-target hits for an exemplary siRNA sequence targeting this compound (PDZK1IP1). This data is based on in silico analysis and requires experimental validation.

Table 1: Predicted Off-Target Information for an siRNA Targeting this compound (PDZK1IP1)

siRNA InformationPredicted Off-Target Hits
Target Gene: PDZK1IP1 (this compound)
siRNA Sequence (Antisense Strand): acgacagucaauugcagacaa
Seed Sequence (Positions 2-8): cgacagu
Total Predicted Off-Target Genes with 3' UTR Seed Matches: 1313

Data sourced from VIRsiRNAdb.

Experimental Protocols

Protocol 1: Identification of Off-Target Effects using Microarray Analysis

This protocol outlines the general steps for using microarrays to identify genome-wide changes in gene expression following this compound siRNA transfection.

  • Cell Culture and Transfection:

    • Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.

    • Transfect cells with the this compound siRNA and a non-targeting negative control siRNA at the optimized concentration.

    • Include a mock-transfected control (transfection reagent only).

    • Perform transfections in biological triplicates.

  • RNA Extraction:

    • Harvest cells 24-72 hours post-transfection. The optimal time point should be determined empirically.

    • Extract total RNA using a high-quality RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis, Labeling, and Hybridization:

    • Synthesize cDNA from the extracted RNA.

    • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5). Typically, the control and experimental samples are labeled with different dyes.

    • Hybridize the labeled cDNA to a microarray chip containing probes for the entire transcriptome.

  • Microarray Scanning and Data Acquisition:

    • Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot.

    • Use image analysis software to quantify the fluorescence intensities.

  • Data Analysis:

    • Normalization: Normalize the raw data to correct for systematic variations.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound siRNA-treated samples compared to the negative control.

    • Off-Target Identification: Genes other than this compound that show significant expression changes are considered potential off-targets.

    • Seed Region Analysis: Analyze the 3' UTRs of the downregulated off-target genes for the presence of sequences complementary to the seed region of the this compound siRNA.

Protocol 2: Identification of Off-Target Effects using RNA-Seq

This protocol provides a general workflow for using RNA-Seq to identify off-target effects of this compound siRNA.

  • Cell Culture, Transfection, and RNA Extraction:

    • Follow the same procedures as described in Protocol 1 for cell culture, transfection, and RNA extraction. High-quality, intact RNA is crucial for RNA-Seq.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Alignment: Align the sequencing reads to a reference genome.

    • Transcript Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between the this compound siRNA-treated and control samples.[6]

    • Off-Target Identification and Seed Region Analysis: Similar to the microarray data analysis, identify non-target genes with significant expression changes and analyze their 3' UTRs for seed region matches.

Protocol 3: Validation of Potential Off-Target Genes by qRT-PCR

This protocol describes how to validate the results from microarray or RNA-Seq using qRT-PCR.[4]

  • Primer Design:

    • Design and validate primers for the potential off-target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • cDNA Synthesis:

    • Synthesize cDNA from the same RNA samples used for the microarray or RNA-Seq experiment.

  • qRT-PCR Reaction:

    • Set up qRT-PCR reactions using a SYBR Green or probe-based master mix.

    • Include the cDNA, primers, and master mix in each reaction.

    • Run the reactions in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the off-target genes in the this compound siRNA-treated samples compared to the control samples using the ΔΔCt method, normalized to the housekeeping gene.

    • A significant decrease in the expression of a potential off-target gene validates the microarray or RNA-Seq finding.

Visualizations

Signaling Pathways and Experimental Workflows

MAP17_Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_p38 p38 MAPK Pathway cluster_notch Notch Pathway MAP17_PI3K This compound ROS ROS MAP17_PI3K->ROS PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition MAP17_p38 This compound p38_activation p38 Activation MAP17_p38->p38_activation Suppresses Cell_Proliferation Cell Proliferation & Invasion p38_activation->Cell_Proliferation MAP17_Notch This compound NUMB NUMB MAP17_Notch->NUMB Sequesters Notch_Signaling Notch Signaling NUMB->Notch_Signaling Stem_Cell_Properties Increased Stem Cell Properties Notch_Signaling->Stem_Cell_Properties

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_0 Experiment Setup cluster_1 Off-Target Identification cluster_2 Validation start Design/Select This compound siRNA transfection Transfect Cells with This compound siRNA and Controls start->transfection rna_extraction RNA Extraction transfection->rna_extraction microarray Microarray Analysis rna_extraction->microarray rnaseq RNA-Seq rna_extraction->rnaseq data_analysis Differential Expression Analysis microarray->data_analysis rnaseq->data_analysis off_target_list List of Potential Off-Target Genes data_analysis->off_target_list qRT_PCR qRT-PCR Validation off_target_list->qRT_PCR phenotype_analysis Phenotypic Analysis off_target_list->phenotype_analysis conclusion Confirmation of Off-Target Effects qRT_PCR->conclusion phenotype_analysis->conclusion

Caption: Workflow for identifying and validating siRNA off-target effects.

Troubleshooting_Logic start Unexpected Phenotype Observed check_knockdown 1. Verify this compound Knockdown (qRT-PCR) start->check_knockdown knockdown_ok Knockdown Efficient check_knockdown->knockdown_ok Yes knockdown_bad Knockdown Inefficient check_knockdown->knockdown_bad No off_target_investigation 2. Investigate Off-Target Effects knockdown_ok->off_target_investigation optimize_transfection Troubleshoot Transfection (See Guide) knockdown_bad->optimize_transfection multiple_sirnas Test Multiple This compound siRNAs off_target_investigation->multiple_sirnas rescue_experiment Perform Rescue Experiment off_target_investigation->rescue_experiment genome_analysis Microarray/RNA-Seq off_target_investigation->genome_analysis consistent_phenotype Phenotype Consistent? multiple_sirnas->consistent_phenotype on_target Likely On-Target consistent_phenotype->on_target Yes off_target Likely Off-Target consistent_phenotype->off_target No

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Improving MAP17 Detection in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of MAP17 in clinical samples.

Frequently Asked Questions (FAQs)

Q1: What is the subcellular localization of this compound, and how does this impact sample preparation?

A1: this compound is a 17 kDa non-glycosylated, membrane-associated protein, primarily localized to the plasma membrane and the Golgi apparatus. Its presence in cellular membranes necessitates the use of lysis buffers containing detergents (e.g., RIPA buffer) to ensure its efficient extraction and solubilization for techniques like Western Blotting and ELISA. For immunohistochemistry, proper tissue fixation and antigen retrieval are crucial to expose the epitope.

Q2: Which detection method is most suitable for my clinical samples?

A2: The choice of detection method depends on your research question and the nature of your samples.

  • Immunohistochemistry (IHC): Ideal for visualizing the spatial distribution and localization of this compound within the tissue architecture of paraffin-embedded or frozen clinical samples.

  • Western Blotting (WB): Best for semi-quantitative or quantitative analysis of this compound protein levels in cell lysates or tissue homogenates. It also allows for the verification of protein size.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Suitable for high-throughput quantitative measurement of this compound in liquid samples such as serum, plasma, or cell culture supernatants.

Q3: What are the known signaling pathways involving this compound?

A3: this compound is implicated in several signaling pathways, often associated with tumorigenesis and cellular stress responses. It has been shown to increase the production of reactive oxygen species (ROS), which in turn can activate pro-survival pathways like PI3K-AKT and the transcription factor NF-κB. This compound can also activate the Notch signaling pathway by interacting with NUMB, a negative regulator of Notch.

Q4: Are there any known issues with this compound antibody specificity?

A4: As with any antibody-based detection, specificity is a critical consideration. It is recommended to use antibodies that have been validated for the specific application (e.g., IHC, WB) and species you are working with. The use of appropriate positive and negative controls is essential to confirm antibody specificity. For example, human kidney tissue can serve as a positive control for this compound.

Troubleshooting Guides

Immunohistochemistry (IHC)
ProblemPossible CauseRecommended Solution
Weak or No Staining Inefficient antigen retrievalOptimize antigen retrieval method (heat-induced or enzymatic). For this compound, heat-induced epitope retrieval with a citrate (B86180) or EDTA buffer is often effective.
Low primary antibody concentrationIncrease the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).
Tissue over-fixationReduce the fixation time. Over-fixation can mask epitopes.
Antibody storage issuesEnsure antibodies are stored correctly and have not undergone multiple freeze-thaw cycles.
High Background Non-specific antibody bindingIncrease the concentration of the blocking agent (e.g., normal serum from the secondary antibody host species).
Endogenous peroxidase activityIf using an HRP-conjugated secondary antibody, include a peroxidase quenching step (e.g., incubation with 3% H₂O₂) before primary antibody incubation.
Hydrophobic interactionsUse a buffer containing a mild detergent (e.g., Tween 20) in the washing steps.
Non-specific Staining Primary or secondary antibody cross-reactivityRun a secondary antibody-only control to check for non-specific binding of the secondary antibody. Use a more specific primary antibody if necessary.
Crush artifact in tissueHandle tissue samples gently to avoid crush artifacts that can lead to non-specific staining.
Western Blotting (WB)
ProblemPossible CauseRecommended Solution
Weak or No Signal Low abundance of this compound in the sampleIncrease the amount of protein loaded onto the gel. Consider enriching for membrane proteins through fractionation.
Inefficient protein transferOptimize transfer conditions (time, voltage/current). For a small protein like this compound (17 kDa), be cautious of over-transfer (transferring through the membrane). Use a membrane with a smaller pore size (e.g., 0.2 µm).
Poor antibody bindingOptimize primary antibody concentration and incubation time. Incubating overnight at 4°C can enhance the signal.
High Background Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).
Excessive antibody concentrationReduce the concentration of the primary and/or secondary antibody.
Membrane dried outEnsure the membrane remains hydrated throughout the incubation and washing steps.
Non-specific Bands Protein degradationPrepare lysates with protease inhibitors and keep samples on ice.
Antibody cross-reactivityUse a more specific primary antibody. Validate the antibody with a positive control (e.g., human kidney lysate) and a negative control.
ELISA
ProblemPossible CauseRecommended Solution
Low Signal Low concentration of this compound in the sampleConcentrate the sample if possible. Ensure the sample type is appropriate for the ELISA kit.
Suboptimal antibody concentrationsOptimize the concentrations of both the capture and detection antibodies. A checkerboard titration can be performed to find the optimal pairing.
Inefficient blockingOver-blocking can sometimes mask the capture antibody. Try reducing the blocking time or using a different blocking buffer.
High Background Non-specific bindingIncrease the number of washing steps and ensure efficient removal of unbound reagents. Use a blocking buffer that is different from the antibody diluent.
Cross-reactivity in the sample matrixDilute the sample further to reduce matrix effects. Spike-and-recovery experiments can help assess matrix interference.
High Variability Inconsistent pipettingUse calibrated pipettes and ensure consistent technique.
Edge effectsAvoid using the outermost wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation.

Quantitative Data Summary

Direct quantitative comparisons of sensitivity and specificity for this compound detection across different platforms are not extensively published. The following table provides a general overview of the performance characteristics of each technique.

FeatureImmunohistochemistry (IHC)Western Blotting (WB)ELISA
Primary Output Qualitative/Semi-quantitative (staining intensity and distribution)Semi-quantitative/Quantitative (band intensity)Quantitative (absorbance/fluorescence)
Sensitivity Moderate to high (can be enhanced with signal amplification)Moderate (dependent on antibody affinity and protein abundance)High (can detect pg/mL to ng/mL concentrations)
Specificity Dependent on antibody specificity and tissue processingHigh (provides molecular weight confirmation)High (utilizes a matched antibody pair in a sandwich format)
Throughput Low to moderateLowHigh
Sample Type Tissue sections (paraffin-embedded or frozen)Cell lysates, tissue homogenatesSerum, plasma, cell culture supernatants, other bodily fluids

Experimental Protocols

This compound Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Transfer slides to 100% ethanol (B145695) twice for 3 minutes each.

    • Hydrate through graded alcohols (95%, 70%, 50%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM citrate buffer (pH 6.0).

    • Heat to 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS twice for 5 minutes each.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MAP17 antibody in the blocking buffer to its optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash slides with PBS three times for 5 minutes each.

    • Apply DAB substrate and incubate until the desired stain intensity develops.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

This compound Western Blot Protocol
  • Sample Preparation:

    • Lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-MAP17 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imager or X-ray film.

This compound Sandwich ELISA Protocol
  • Plate Coating:

    • Dilute the capture anti-MAP17 antibody in a coating buffer (e.g., PBS).

    • Add 100 µL to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBST).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted biotinylated detection anti-MAP17 antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at 450 nm.

Visualizations

MAP17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PDZK1 PDZK1 This compound->PDZK1 interacts ROS ROS This compound->ROS induces NUMB NUMB This compound->NUMB abducts SGLT SGLT1/2 PDZK1->SGLT scaffolds PI3K PI3K ROS->PI3K activates AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB activates NFkB_active NF-κB (active) NFkB->NFkB_active translocates NICD_inactive NICD (inactive) NUMB->NICD_inactive inhibits NICD_active NICD (active) NICD_inactive->NICD_active translocates Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression NICD_active->Gene_Expression

Caption: this compound Signaling Pathways.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-MAP17) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end Microscopy counterstain->end

Caption: IHC Experimental Workflow.

Troubleshooting_Logic cluster_no_signal Troubleshooting: Weak/No Signal cluster_high_background Troubleshooting: High Background start Start: Unexpected Result no_signal Weak or No Signal? start->no_signal high_background High Background? start->high_background no_signal->high_background No check_antibody Check Antibody (Concentration, Storage) no_signal->check_antibody Yes optimize_blocking Optimize Blocking (Time, Reagent) high_background->optimize_blocking Yes check_protein Check Protein (Abundance, Degradation) check_antibody->check_protein optimize_protocol Optimize Protocol (Antigen Retrieval, Transfer) check_protein->optimize_protocol adjust_antibody_conc Adjust Antibody Concentration optimize_blocking->adjust_antibody_conc increase_washes Increase Washes adjust_antibody_conc->increase_washes

Caption: Troubleshooting Logic Flowchart.

Technical Support Center: Developing MAP17 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the development of MAP17 knockout mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why is a knockout mouse model important?

This compound (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane protein.[1] It acts as a cargo protein, facilitating the transport of other proteins to the cell membrane.[2] this compound is implicated in various cellular processes and signaling pathways, including:

  • Inflammation: this compound expression is correlated with inflammatory diseases and the infiltration of inflammatory cells in tumors.[2] It can regulate the expression of inflammation-related genes like NFAT2 and IL-6.[2]

  • Cancer: Overexpression of this compound is observed in a majority of carcinomas and is associated with higher-grade tumors and poor prognosis.[3][4] It is known to increase tumorigenicity and stem cell-like properties.[2][5]

  • Signaling Pathways: this compound is involved in the activation of the Notch and PI3K/AKT signaling pathways.[6][7]

A this compound knockout mouse model is a crucial tool to elucidate its precise physiological and pathological roles in vivo, validate it as a therapeutic target, and study the in-depth mechanisms of the signaling pathways it regulates.

Q2: Are there any existing this compound knockout mouse models described in the literature?

As of the latest literature review, there are no published studies detailing the successful generation and phenotypic characterization of a this compound knockout mouse model. This presents a unique challenge, as there is no established precedent for expected phenotypes, potential embryonic lethality, or compensatory mechanisms. Researchers embarking on this project will be pioneers in this specific area. While knockout models for its interacting partner, PDZK1, have been created and showed no change in this compound expression or localization, this does not rule out a distinct role for this compound.[8]

Q3: What are the potential major challenges in developing a this compound knockout mouse?

Given the lack of existing models, researchers should be prepared for the following potential challenges:

  • Embryonic Lethality: this compound's role in fundamental cellular processes and signaling pathways could mean that its complete absence is incompatible with embryonic development.

  • Functional Redundancy: It is possible that other proteins may compensate for the loss of this compound function, leading to a subtle or non-obvious phenotype. A thorough phenotypic analysis will be critical.

  • Complex Phenotype: Due to its involvement in multiple signaling pathways, a this compound knockout could result in a complex and multifaceted phenotype affecting various organ systems.

  • Technical Difficulties: As a membrane protein, technical challenges related to antibody specificity for validation and the potential for residual truncated protein expression should be considered.

Troubleshooting Guides

Guide 1: CRISPR/Cas9-Mediated Knockout Strategy

This guide provides troubleshooting for common issues encountered during the generation of this compound knockout mice using CRISPR/Cas9 technology.

Problem Possible Cause Recommended Solution
Low Editing Efficiency Poor gRNA design.Use multiple gRNA design tools to select guides with high on-target and low off-target scores.[9][10] Target a critical early exon to maximize the chance of a frameshift mutation.[9]
Inefficient delivery of CRISPR components.Optimize electroporation or microinjection parameters. Use high-quality, purified Cas9 protein and synthetic gRNAs.
Off-Target Effects Suboptimal gRNA specificity.Perform a thorough bioinformatics analysis to identify potential off-target sites.[9] Use high-fidelity Cas9 variants to minimize off-target cleavage. Validate potential off-target sites in founder animals by sequencing.
Mosaicism in Founder Mice Continued Cas9 activity after the first cell division.Use of Cas9 protein/gRNA ribonucleoprotein (RNP) complexes for microinjection can limit the window of activity. Breed founder mice to generate F1 offspring and confirm germline transmission of a single, defined knockout allele.
No Viable Homozygous Knockout Pups Potential embryonic lethality.Establish heterozygous breeding pairs and analyze embryos at different developmental stages to determine the point of lethality. Consider developing a conditional knockout model to bypass embryonic lethality and study gene function in specific tissues or at specific times.
Guide 2: Validation of this compound Knockout

This guide addresses common issues with validating the successful knockout of the this compound gene at the genomic, transcript, and protein levels.

Problem Possible Cause Recommended Solution
Ambiguous Genotyping Results Non-specific PCR amplification.Design and validate genotyping primers carefully. Include wild-type, heterozygous, and knockout controls in every PCR run. Sequence the PCR products from a subset of animals to confirm the expected deletion or insertion.
Detection of this compound mRNA in Knockout Animals (RT-qPCR) Nonsense-mediated decay is incomplete.Design qPCR primers that flank the targeted exon to detect the presence of a truncated transcript. Even with a frameshift mutation, a truncated and non-functional transcript may still be present.[11]
Detection of this compound Protein in Knockout Animals (Western Blot) Antibody cross-reactivity.Validate the specificity of the this compound antibody using positive (wild-type tissue) and negative (pre-incubation with blocking peptide) controls.
Generation of a truncated protein.If the gRNA targets a downstream exon, a truncated, non-functional protein might still be produced and detected by an antibody targeting the N-terminus. Target an early exon to prevent this.
Inconsistent Immunohistochemistry (IHC) Staining Poor tissue fixation or antigen retrieval.Optimize tissue fixation protocols and antigen retrieval methods (e.g., heat-induced epitope retrieval with citrate (B86180) buffer).[12][13]
Non-specific antibody binding.Use appropriate blocking solutions (e.g., normal serum from the same species as the secondary antibody) and include isotype controls.[14]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Generation of this compound Knockout Mice

This protocol provides a general workflow for generating this compound knockout mice.

1. Guide RNA Design and Synthesis:

  • Identify the mouse this compound gene sequence (e.g., from NCBI Gene or Ensembl). The mouse gene symbol is Pdzk1ip1.[1]

  • Use online design tools (e.g., CHOPCHOP, Synthego) to design several gRNAs targeting an early exon (e.g., exon 1 or 2) of the Pdzk1ip1 gene.[9][10][15]

  • Select gRNAs with high predicted on-target efficiency and minimal predicted off-target effects.

  • Synthesize the selected gRNAs.

2. Preparation of CRISPR/Cas9 Components for Microinjection:

  • Prepare a microinjection mix containing Cas9 protein and the synthesized gRNA (as a ribonucleoprotein complex).

  • Typical concentrations are 100 ng/µL of Cas9 protein and 50 ng/µL of gRNA.

3. Microinjection into Mouse Zygotes:

  • Harvest zygotes from superovulated female mice.

  • Microinject the CRISPR/Cas9 RNP mix into the cytoplasm or pronucleus of the zygotes.

  • Transfer the microinjected zygotes into pseudopregnant female mice.[16]

4. Identification of Founder Mice:

  • After birth, obtain tail biopsies from the pups for genomic DNA extraction.

  • Perform PCR and Sanger sequencing to identify founder mice carrying mutations in the this compound gene.[17][18]

5. Breeding and Colony Establishment:

  • Breed founder mice with wild-type mice to establish germline transmission of the knockout allele.

  • Intercross heterozygous F1 mice to generate homozygous this compound knockout mice.

Protocol 2: Genotyping of this compound Knockout Mice

1. Genomic DNA Extraction:

  • Extract genomic DNA from tail biopsies using a commercial kit or a standard phenol-chloroform extraction method.[19]

2. PCR Amplification:

  • Design three primers: a forward primer upstream of the gRNA target site, a reverse primer downstream of the target site, and a reverse primer that overlaps with the deleted sequence in the knockout allele.

  • Perform PCR using a three-primer mix to distinguish between wild-type, heterozygous, and homozygous knockout genotypes in a single reaction.[20][21]

3. Gel Electrophoresis:

  • Run the PCR products on an agarose (B213101) gel to visualize the different band sizes corresponding to the wild-type and knockout alleles.

Protocol 3: Validation of this compound Knockout by Quantitative PCR (qPCR)

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from relevant tissues (e.g., kidney, where this compound is expressed) of wild-type, heterozygous, and homozygous knockout mice.

  • Synthesize cDNA using a reverse transcription kit.

2. qPCR:

  • Design qPCR primers that span an exon-exon junction of the this compound transcript, preferably flanking the targeted region.

  • Perform qPCR using a SYBR Green or probe-based assay.

  • Normalize the expression of this compound to a stable housekeeping gene (e.g., Gapdh, Actb).

  • Compare the relative expression levels between genotypes. A significant reduction or absence of this compound mRNA in homozygous knockout mice confirms successful knockout at the transcript level.

Protocol 4: Validation of this compound Knockout by Western Blot

1. Protein Extraction:

  • Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the correct molecular weight for this compound in the knockout samples confirms the knockout at the protein level.

Data Presentation

Table 1: Comparison of Genotyping Results

Genotype Expected PCR Band Sizes Expected qPCR Result Expected Western Blot Result
Wild-Type (+/+)Single larger band100% this compound expressionThis compound protein detected
Heterozygous (+/-)Two bands (larger and smaller)~50% this compound expressionReduced this compound protein
Homozygous (-/-)Single smaller bandNo/negligible this compound expressionNo this compound protein detected

Visualizations

experimental_workflow cluster_design Phase 1: Design & Generation cluster_breeding Phase 2: Breeding & Screening cluster_validation Phase 3: Validation cluster_phenotyping Phase 4: Phenotypic Analysis gRNA_design gRNA Design for this compound crispr_prep CRISPR Component Prep gRNA_design->crispr_prep microinjection Zygote Microinjection crispr_prep->microinjection founder_screening Founder Screening (PCR) microinjection->founder_screening breeding Breeding to F1 founder_screening->breeding colony_expansion Intercross to F2 (KO) breeding->colony_expansion genotyping Genotyping (PCR) colony_expansion->genotyping qpcr qPCR (mRNA) genotyping->qpcr western Western Blot (Protein) genotyping->western ihc IHC (Tissue) genotyping->ihc phenotyping Comprehensive Phenotyping ihc->phenotyping signaling_pathway This compound This compound PDZK1 PDZK1 This compound->PDZK1 interacts NUMB NUMB This compound->NUMB sequesters PI3K PI3K This compound->PI3K activates Inflammation Inflammation (NFAT2, IL-6) This compound->Inflammation promotes Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD releases NUMB->Notch_Receptor inhibits Tumorigenesis Tumorigenesis & Stemness NICD->Tumorigenesis promotes AKT AKT PI3K->AKT activates Cell_Survival Cell Survival AKT->Cell_Survival promotes

References

Variability in MAP17 expression in different cell passages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAP17 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound, also known as PDZK1IP1, is a small, non-glycosylated membrane-associated protein.[1][2] It is primarily localized to the plasma membrane and the Golgi apparatus.[1][3] this compound acts as a cargo protein, interacting with PDZ domain-containing proteins to facilitate the transport of various molecules across the plasma membrane.[2] It is involved in regulating cellular processes such as proliferation, apoptosis, and tumorigenesis.[1]

Q2: What is the role of this compound in cancer?

This compound is overexpressed in a wide variety of human carcinomas, including those of the breast, cervix, colon, lung, ovary, and prostate.[1][4][5][6] Its overexpression is strongly correlated with tumor progression and a more dedifferentiated phenotype.[1][4] High levels of this compound are associated with increased malignant characteristics, such as enhanced proliferation, invasion, and resistance to certain drugs.[1][7][8] this compound is also implicated in the regulation of cancer stem cells.[1][7]

Q3: How does this compound exert its effects on cancer cells?

This compound influences several signaling pathways to promote tumorigenesis. It can activate the Notch pathway by interacting with NUMB, leading to an increase in stem cell factors.[1][9] Additionally, this compound can induce the production of reactive oxygen species (ROS), which in turn activates the PI3K/AKT signaling pathway, protecting cells from apoptosis.[3][7][10] this compound has also been shown to be involved in the activation of p53 and Wnt signaling pathways.[2][11]

Variability in this compound Expression in Different Cell Passages

Currently, there is limited specific quantitative data available in the public domain that details the variability of this compound expression across different cell passages. However, it is a well-established principle in cell culture that the characteristics of cell lines, including gene and protein expression, can change over time with increasing passage number.

General Factors Affecting Protein Expression in Continuous Cell Culture:

Several factors can contribute to the variability of protein expression during continuous cell culture:

  • Genetic Drift and Clonal Selection: Continuous passaging can lead to the selection of subpopulations of cells with different growth advantages, which may also have altered expression levels of certain proteins.

  • Senescence: As primary and some continuous cell lines approach senescence, their gene expression profiles can change significantly.

  • Culture Conditions: Variations in media composition, serum quality, cell density, and passaging schedule can all impact protein expression.[12][13]

  • Cell Line Misidentification and Cross-Contamination: Using misidentified or cross-contaminated cell lines is a significant problem in biomedical research and can lead to erroneous and irreproducible results.[6][14][15][16][17] It is crucial to authenticate cell lines regularly.

Recommendations:

  • Low Passage Numbers: For critical experiments, it is advisable to use cells at the lowest passage number possible.

  • Consistent Culture Practices: Maintain consistent cell culture conditions, including media, supplements, and passaging protocols.

  • Regular Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

  • Monitor Expression: If this compound expression is a critical parameter in your experiments, it is recommended to monitor its expression levels (e.g., by qPCR or Western blot) at different passage numbers to ensure consistency.

Troubleshooting Guides

Western Blotting for this compound
Problem Possible Cause Troubleshooting Steps
No or Weak Signal Insufficient protein loading.Ensure at least 20-30 µg of total protein is loaded per lane.[11] Use a protein assay to accurately quantify protein concentration.
Low this compound expression in the cell line.Confirm this compound expression in your cell line using qPCR or by consulting literature.[18][19] Use a positive control cell line known to express this compound.
Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S.[9][20] Optimize transfer time and voltage, especially for a small protein like this compound (17 kDa).
Primary antibody issue.Use a primary antibody validated for Western blotting. Optimize antibody concentration and incubation time (e.g., overnight at 4°C).[5][11]
Inactive secondary antibody or substrate.Use a fresh secondary antibody and substrate. Confirm enzyme activity of HRP-conjugated secondaries.[20]
High Background Insufficient blocking.Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA).[21][22]
Primary or secondary antibody concentration too high.Decrease the antibody concentrations and/or reduce incubation times.[9][22]
Insufficient washing.Increase the number and duration of wash steps with a buffer containing a detergent like Tween 20.[9][20]
Non-specific Bands Protein degradation.Prepare fresh cell lysates and always include protease inhibitors in the lysis buffer.[11]
Antibody cross-reactivity.Use a more specific primary antibody. If possible, use a negative control (e.g., lysate from cells with this compound knocked down).
Too much protein loaded.Reduce the amount of protein loaded per lane.[11]
Quantitative PCR (qPCR) for this compound
Problem Possible Cause Troubleshooting Steps
No or Low Amplification Poor RNA quality or integrity.Use a robust RNA extraction method and check RNA integrity (e.g., using a Bioanalyzer).
Inefficient reverse transcription.Optimize the reverse transcription reaction. Use high-quality reverse transcriptase and appropriate primers (oligo(dT) or random hexamers).[2]
Suboptimal primer design.Design and validate primers for specificity and efficiency. Ensure they span an exon-exon junction to avoid amplifying genomic DNA.
Incorrect annealing temperature.Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.[23]
High Cq Values Low target abundance.Increase the amount of cDNA template in the reaction.
PCR inhibition.Ensure RNA and cDNA samples are free of inhibitors from the extraction process.
Poor Amplification Efficiency Suboptimal reaction conditions.Optimize primer and MgCl2 concentrations. Ensure the qPCR master mix is fresh and properly stored.
Primer-dimer formation.Analyze the melt curve for a single peak corresponding to the specific product. Redesign primers if necessary.
Inconsistent Replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions.[24]
DNA contamination.Use a no-template control (NTC) to check for contamination in your reagents.[23]
Immunofluorescence (IF) for this compound
Problem Possible Cause Troubleshooting Steps
No or Weak Signal Low this compound expression.Choose a cell line known to express this compound. Confirm expression by Western blot or qPCR.
Inappropriate fixation.Test different fixation methods (e.g., paraformaldehyde, methanol) as the antibody's epitope may be sensitive to certain fixatives.[3]
Incorrect antibody dilution.Optimize the primary antibody concentration by performing a titration.[25]
Fading of fluorescent signal.Use an anti-fade mounting medium and store slides in the dark at 4°C.[1][25] Image samples promptly after staining.
High Background Insufficient blocking.Increase the blocking time and/or use serum from the same species as the secondary antibody.[12][25]
Non-specific secondary antibody binding.Use a secondary antibody that has been pre-adsorbed against the species of your sample. Include a control with only the secondary antibody.[25]
Autofluorescence.Use unstained cells as a control to check for autofluorescence. If problematic, try a different fixative or use a quenching step.[12][25]
Non-specific Staining Primary antibody cross-reactivity.Use a well-characterized and specific primary antibody. Validate with a negative control (e.g., this compound knockdown cells).[25]
Cell damage during permeabilization.Use a milder permeabilization agent or reduce the incubation time.[1]
Artifacts.Ensure cells are healthy and not overgrown before fixation. Wash cells gently to avoid detachment.[26]

Experimental Protocols

Western Blot Protocol for this compound
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel (a 12% or 15% gel is suitable for the 17 kDa this compound protein).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against this compound diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[5]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system or X-ray film.

qPCR Protocol for this compound mRNA Quantification
  • RNA Extraction:

    • Extract total RNA from cultured cells using a commercial RNA extraction kit or the TRIzol method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[2]

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for this compound, and nuclease-free water.

    • Aliquot the master mix into qPCR plates or tubes.

    • Add diluted cDNA to each well.

    • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT).

  • qPCR Cycling:

    • Perform the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[2]

  • Data Analysis:

    • Determine the Cq (quantification cycle) values for each sample.

    • Analyze the melt curve to ensure the amplification of a single specific product.

    • Calculate the relative expression of this compound mRNA using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Immunofluorescence Protocol for this compound
  • Cell Seeding:

    • Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow overnight.[14]

  • Fixation:

    • Wash the cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

  • Washing:

    • Wash the cells three times for 5 minutes each with PBS.[1]

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[1][14]

  • Blocking:

    • Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.[1]

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody against this compound diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]

  • Washing:

    • Wash the cells three times for 5 minutes each with PBS.[1]

  • Secondary Antibody Incubation:

    • Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[1]

  • Washing:

    • Wash the cells three times for 5 minutes each with PBS, protected from light.[1]

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash briefly with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

MAP17_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NUMB NUMB This compound->NUMB sequesters ROS ROS This compound->ROS induces Notch_Receptor Notch Receptor NUMB->Notch_Receptor inhibits NICD NICD Notch_Receptor->NICD releases PI3K PI3K ROS->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Stem_Cell_Factors Stem Cell Factors (e.g., HES1, HEY1) NICD->Stem_Cell_Factors activates transcription

Caption: this compound signaling pathways leading to apoptosis inhibition and stem cell factor activation.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-MAP17) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Experimental workflow for Western blotting of this compound.

qPCR_Workflow A Total RNA Extraction B DNase Treatment A->B C Reverse Transcription (cDNA synthesis) B->C D qPCR with this compound-specific primers C->D E Data Analysis (ΔΔCq method) D->E

Caption: Experimental workflow for quantifying this compound mRNA by qPCR.

References

Technical Support Center: MAP17-Mediated ROS Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAP17-mediated reactive oxygen species (ROS) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it expected to influence cellular ROS levels?

A1: this compound (also known as PDZK1IP1) is a small, 17-kDa non-glycosylated membrane protein that is often overexpressed in various carcinomas.[1][2][3] Functionally, this compound acts as a cargo protein, interacting with PDZ domain-containing proteins like NHERF1 and NHERF3 (PDZK1) to regulate the localization and activity of membrane transporters.[4][5][6] This regulation can enhance the activity of Na+-coupled transporters, leading to an increase in intracellular ROS.[3][7] This this compound-dependent increase in ROS has been linked to enhanced tumorigenic phenotypes, including increased proliferation and decreased apoptosis sensitivity.[1][4][5][7] In non-tumor cells, however, this ROS increase can lead to senescence or apoptosis.[1]

Q2: My this compound-overexpressing cells show inconsistent or lower-than-expected ROS levels. What is the likely cause?

A2: This is a common issue that can stem from several factors. Firstly, the mechanism of ROS induction by this compound is dependent on its C-terminal PDZ-binding domain.[2][4][8] If the this compound construct you are using has a mutated or deleted PDZ-binding motif, it will likely fail to increase ROS levels.[2][3][4] Secondly, the effect is cell-type dependent and relies on the presence of interacting partners (e.g., NHERF proteins) and relevant membrane transporters.[5] Finally, issues with the ROS assay itself, such as probe concentration, incubation time, or cell health, can lead to unreliable results.[9][10]

Q3: I am observing very high background fluorescence in my negative control wells. What can I do to reduce it?

A3: High background is a frequent problem in ROS assays using probes like H2DCFDA.[9] Potential causes include:

  • Probe Auto-oxidation: H2DCFDA can oxidize spontaneously, especially when exposed to light. Always prepare fresh probe solutions and protect them from light.[11]

  • Serum Esterases: It is recommended to load the cells with H2DCFDA in serum-free media or a simple buffer like PBS.[9] Esterases present in serum can cleave the probe extracellularly, increasing background fluorescence.[9]

  • Phenol (B47542) Red: The phenol red in standard culture media is a known source of background fluorescence. Use phenol red-free media during the assay.[12]

  • Probe Concentration and Incubation Time: Excessively high probe concentrations or overly long incubation times can lead to high, non-specific signals.[9] It is critical to optimize these parameters for your specific cell line.

Q4: There is significant well-to-well variability within my replicates. How can I improve the consistency of my assay?

A4: Variability in replicates often points to inconsistencies in the experimental procedure.[10] Key areas to focus on include:

  • Cell Seeding Density: Ensure that cells are seeded evenly across the plate. Uneven cell density will lead to different amounts of probe uptake and ROS production.[13] A pre-incubation of the plate at room temperature after seeding can help achieve a more uniform cell distribution.[14]

  • Washing Steps: Perform washing steps gently to avoid detaching cells, which can significantly alter the final reading.

  • Reagent Addition: Use a multichannel pipette for adding reagents to minimize timing differences between wells.

  • Plate Reader Settings: Ensure the plate reader has been properly warmed up to prevent signal drift.[15] Also, check for potential "hot spots" or inconsistencies in reading across the plate by measuring a uniform solution (e.g., fluorescein) in all wells.[15]

Troubleshooting Guides

This section provides systematic approaches to diagnosing and solving common problems.

Guide 1: Low or No Signal in this compound-Expressing Cells

If you are not observing the expected increase in ROS, follow this guide to identify the potential cause.

Potential Cause Diagnostic Check Recommended Solution
Inefficient Transfection/Expression Verify this compound protein expression via Western Blot or immunofluorescence.Optimize transfection protocol or select for a stable cell line with confirmed high expression.
Non-functional this compound Construct Sequence the plasmid to confirm the integrity of the C-terminal PDZ-binding domain (e.g., STPM sequence).[8]Use a validated, wild-type this compound construct. A this compound mutant lacking the PDZ-binding domain can serve as a negative control.[2][4]
Suboptimal Assay Conditions The concentration of the ROS probe (e.g., H2DCFDA) or the incubation time may be insufficient.[9]Perform a titration of the ROS probe (e.g., 1-10 µM for H2DCFDA) and an incubation time course (e.g., 15-60 min) to find the optimal conditions for your cell line.[9]
Cell Health Issues Examine cells under a microscope for signs of stress or death (e.g., rounding, detachment).Ensure cells are healthy and in the logarithmic growth phase. Use cells at an appropriate confluency (typically 70-90%).
Probe Incompatibility The chosen probe may not be optimal for detecting the specific ROS generated. H2DCFDA detects general oxidative stress.[16]Consider using a more specific probe, such as Dihydroethidium (DHE) or MitoSOX Red for superoxide (B77818) detection.[17][18]

Experimental Protocols & Data

Protocol 1: General Cellular ROS Detection using H2DCFDA

This protocol is a starting point for measuring ROS in adherent cells grown in a 96-well plate. Optimization is critical.[12][19]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-90% confluency on the day of the assay. Incubate under standard conditions (37°C, 5% CO2).

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of H2DCFDA in DMSO. Aliquot and store at -20°C, protected from light.

    • On the day of the assay, prepare a fresh working solution of H2DCFDA (typically 1-20 µM) in warm, serum-free, phenol red-free medium.[12]

  • Cell Treatment (Optional): If using experimental compounds, remove the culture medium and add the compounds diluted in serum-free medium. Incubate for the desired duration. Include appropriate vehicle controls.

  • Probe Loading:

    • Remove the medium from all wells.

    • Gently wash the cells once with 100 µL of warm PBS.[19]

    • Add 100 µL of the H2DCFDA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[9]

  • Measurement:

    • Remove the H2DCFDA solution.

    • Add 100 µL of warm PBS or serum-free medium to each well.

    • Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]

  • Positive Control: To confirm the assay is working, treat a set of wells with a known ROS inducer, such as 100 µM Tert-Butyl hydroperoxide (TBHP) or H₂O₂, for 30-60 minutes before or during probe loading.[19][20]

Data Presentation: Example ROS Fold Change

When presenting your data, a table clearly summarizing the results is effective. Overexpression of this compound has been shown to increase ROS generation by 30-40%.[21]

Cell LineConditionNormalized Fluorescence (Mean ± SD)Fold Change vs. Vector Control
A375Vector Control105.3 ± 8.21.00
A375This compound-WT142.1 ± 11.51.35
A375This compound-PDZm108.9 ± 9.11.03
A375This compound-WT + NAC (Antioxidant)110.2 ± 7.91.05
HEK293Vector Control88.7 ± 6.51.00
HEK293This compound-WT121.4 ± 10.31.37

Data are illustrative. WT = Wild-Type; PDZm = PDZ-binding domain mutant; NAC = N-acetylcysteine.

Signaling Pathway & Workflow Diagrams

This compound-Mediated ROS Signaling Pathway

The expression of this compound leads to the recruitment of the NHERF scaffolding protein, which in turn organizes and enhances the activity of membrane transporters. This increased transport activity is linked to a subsequent rise in intracellular ROS, which promotes pro-tumorigenic signaling pathways like PI3K/AKT.[4][22][23]

Experimental Workflow for ROS Assay

A standardized workflow is essential for obtaining reproducible results in cell-based fluorescence assays.

References

Technical Support Center: Optimizing Drug Concentrations for MAP17-Dependent Sensitivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating MAP17-dependent drug sensitivity. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your drug concentration studies and navigating common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in drug sensitivity and resistance?

A1: this compound (Membrane-Associated Protein 17) is a small membrane protein whose expression is elevated in numerous cancers. Its impact on drug sensitivity is context-dependent. High levels of this compound have been shown to increase the production of reactive oxygen species (ROS), which can sensitize cancer cells to platinum-based chemotherapies like cisplatin (B142131) and carboplatin (B1684641), as well as proteasome inhibitors like bortezomib.[1][2][3] Conversely, this compound has also been linked to resistance against certain targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), by promoting cancer stem cell-like properties.[4][5]

Q2: How do I select an initial drug concentration range for my experiments?

A2: For initial screening, it is advisable to use a broad concentration range with logarithmic spacing (e.g., 10-fold dilutions) to determine the approximate potency of the drug.[6] Once an effective range is identified, a more detailed experiment with a narrower concentration range and smaller dilution factors (e.g., 2-fold or 3-fold) can be performed to accurately determine metrics like the IC50 (half-maximal inhibitory concentration).[6]

Q3: My dose-response curves are not sigmoidal. What are the common causes?

A3: A non-sigmoidal curve can result from several factors. These include issues with drug solubility at higher concentrations, the drug having a narrow therapeutic window, or the assay not being sensitive enough to detect cell death at low concentrations. It's also possible that the chosen concentration range is too narrow and doesn't capture the full dose-response relationship.

Q4: I am observing high variability between my replicate wells. How can I improve consistency?

A4: High variability is a common issue that can often be traced back to inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[7] Ensure your cells are in a single-cell suspension before plating, and that you are using calibrated pipettes. To mitigate edge effects, it is recommended to fill the outer wells of the plate with sterile PBS or media and not use them for experimental data.[7]

Q5: How long should I expose the cells to the drug?

A5: The optimal drug incubation time depends on the cell line's doubling time and the drug's mechanism of action.[7] A common starting point is 48 to 72 hours, which is typically sufficient for most cytotoxic agents to take effect. For cytostatic drugs, a longer incubation period may be necessary. Time-course experiments are recommended to determine the optimal endpoint for your specific experimental system.

Troubleshooting Guides

This section addresses specific problems you may encounter during your drug sensitivity assays.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal or No Drug Effect - Drug concentration is too low.- Incubation time is too short.- Drug is inactive or has degraded.- Cell seeding density is too high.- Perform a broader dose-range finding study.- Increase the drug incubation time (e.g., 72 hours).- Verify the quality and storage conditions of the drug.- Optimize cell seeding density; overgrown cells can be less sensitive.
High Background Signal - Contamination (microbial or cellular).- Assay reagent interference.- Incomplete cell lysis (for ATP-based assays).- Check cell cultures for contamination.- Run controls with media and drug alone to check for interference.- Ensure proper mixing and incubation after adding lysis/detection reagents.
Inconsistent IC50 Values - Variation in cell seeding density.- Changes in cell culture conditions (e.g., serum batch).- Inconsistent drug dilutions.- Strictly adhere to a standardized cell seeding protocol.- Maintain consistent cell culture practices and test new reagents.- Prepare fresh drug dilutions for each experiment.

Data Presentation: this compound and Drug Sensitivity

The following table summarizes representative IC50 values for common chemotherapeutic agents in cancer cell lines, highlighting the expected trend of increased sensitivity with higher this compound expression based on published literature. Note that IC50 values can vary significantly between studies due to different experimental conditions.[8][9]

Drug Cancer Type This compound Expression Reported IC50 Range (µM) Reference
Cisplatin VariousHigh (Expected Trend)Lower IC50[9][10][11]
Low (Expected Trend)Higher IC50
Carboplatin VariousHigh (Expected Trend)Lower IC50[10][12]
Low (Expected Trend)Higher IC50
Bortezomib Lung AdenocarcinomaHighMore Sensitive[3]
LowLess Sensitive

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo®

This protocol measures the number of viable cells in culture based on the quantification of ATP.[13]

Materials:

  • Cells cultured in opaque-walled 96-well plates

  • Drug of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a pre-optimized density in 100 µL of culture medium per well in an opaque-walled 96-well plate. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the drug. Add the desired concentrations to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired drug exposure period (e.g., 48-72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[13]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[13]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measurement: Measure the luminescence using a luminometer.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][15]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from your culture vessel. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Mandatory Visualizations

G cluster_workflow Drug Concentration Optimization Workflow A 1. Preliminary Range-Finding (Broad concentration range, e.g., 10-fold dilutions) B 2. Definitive Assay (Narrow range, e.g., 2-fold dilutions around estimated IC50) A->B Identify approximate potency C 3. Data Analysis (Generate dose-response curve, calculate IC50/GR50) B->C Generate precise data D 4. Validate Results (Repeat experiment, consider secondary assays e.g., apoptosis) C->D Confirm findings

A generalized workflow for optimizing drug concentrations.

G cluster_pathway This compound-Mediated Signaling and Drug Sensitivity This compound This compound Overexpression ROS Increased ROS This compound->ROS PI3K PI3K ROS->PI3K activates p38 p38 MAPK ROS->p38 activates Drug_Sens Sensitivity to Platinum Agents & Bortezomib ROS->Drug_Sens Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Cell Survival & Proliferation mTOR->Survival p38->Apoptosis promotes

This compound signaling pathways influencing drug sensitivity.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Results (High Standard Deviation) Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Check_Edge Assess for Edge Effects Start->Check_Edge Check_Cells Evaluate Cell Health (Passage number, morphology) Start->Check_Cells Solution_Seeding Ensure Homogenous Cell Suspension Check_Seeding->Solution_Seeding Solution_Pipetting Calibrate Pipettes & Practice Technique Check_Pipetting->Solution_Pipetting Solution_Edge Avoid Using Outer Wells Check_Edge->Solution_Edge Solution_Cells Use Healthy, Low-Passage Cells Check_Cells->Solution_Cells

A decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Cloning of Full-Length MAP17 cDNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cloning of the full-length MAP17 cDNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its full-length cDNA be difficult to clone?

A1: this compound (Membrane-Associated Protein 17) is a small, non-glycosylated membrane protein that is overexpressed in a variety of human carcinomas.[1][2] Cloning its full-length cDNA can present several challenges that are common to many cloning experiments, as well as some that may be specific to this compound's properties. These difficulties can arise during reverse transcription, PCR amplification, and vector ligation, and may be compounded by the nature of the this compound protein itself, which is involved in cellular processes that can affect host cell viability.[2][3]

Q2: What are the most common initial hurdles in cloning full-length this compound cDNA?

A2: The most frequent initial challenges include poor quality or low quantity of starting RNA, inefficient reverse transcription leading to truncated cDNA, and difficulties in amplifying the full-length sequence via PCR.[4][5] The secondary structure of the this compound mRNA could also impede the reverse transcriptase enzyme, preventing the synthesis of the complete cDNA sequence.[4]

Q3: Can the expression of this compound be toxic to E. coli?

A3: While not explicitly documented as a common issue for this compound, the overexpression of many membrane proteins can be toxic to E. coli.[3] Since this compound is a membrane protein involved in processes like inducing reactive oxygen species (ROS) and influencing cell survival pathways, its expression could potentially stress or kill the bacterial host, leading to a low yield or absence of positive clones.[2][6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the cloning of full-length this compound cDNA.

Problem 1: Low or No cDNA Yield After Reverse Transcription

Possible Causes and Solutions

Possible CauseRecommended Solution
Degraded RNA Template Assess RNA integrity using gel electrophoresis. Ensure an A260/A280 ratio of >1.8 and an A260/A230 ratio of >2.0.[7] Always use RNase-free reagents and workspace.[4]
Inefficient Reverse Transcriptase Activity Use a reverse transcriptase known for high processivity and thermostability to read through potential secondary structures in the this compound mRNA.[8] Consider increasing the reaction temperature if using a thermostable enzyme.[4]
Inappropriate Priming Strategy For full-length cDNA, an oligo(dT) primer is generally preferred to capture the poly(A) tail of the mRNA. If this fails, consider a gene-specific primer designed to bind to the 3' untranslated region (UTR) of the this compound mRNA.[4][8]
Presence of Inhibitors in the RNA Sample Inhibitors carried over from RNA extraction can hinder reverse transcriptase activity. Consider re-precipitating the RNA with ethanol (B145695) or using a column-based purification kit to clean the sample.[4][5]
Problem 2: No or Incorrectly Sized PCR Product for Full-Length this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal PCR Conditions Optimize the annealing temperature using a gradient PCR. Ensure sufficient extension time for the full-length product (approximately 1 minute per kb for standard Taq polymerase).
High GC Content or Secondary Structures Incorporate a PCR additive like betaine (B1666868) (1M) or DMSO (5%) to help denature secondary structures.[9] Use a high-fidelity polymerase with proofreading activity.
Poor Primer Design Ensure primers are specific to the 5' and 3' ends of the this compound coding sequence and have appropriate melting temperatures. Include a Kozak sequence in the forward primer if expression is intended.
Genomic DNA Contamination If the amplified product is larger than expected, it may be due to genomic DNA contamination.[4] Treat the RNA sample with DNase I before reverse transcription.[7]
Problem 3: Few or No Colonies After Transformation

Possible Causes and Solutions

Possible CauseRecommended Solution
Inefficient Ligation Verify the integrity and concentration of your digested vector and insert on an agarose (B213101) gel. Optimize the vector:insert molar ratio (e.g., 1:3, 1:5).[10] Ensure the T4 DNA ligase and buffer are active.[11]
Low Transformation Efficiency Use commercially available high-efficiency competent cells. As a control, transform with an uncut plasmid to verify cell viability.[11]
Toxicity of this compound Protein If you suspect this compound expression is toxic to E. coli, use a tightly regulated expression vector (e.g., with a pBAD or T7lac promoter).[3][12] Incubate plates at a lower temperature (30°C or room temperature) to reduce basal expression.[12]
Incorrect Antibiotic Selection Double-check that the antibiotic used in your plates matches the resistance gene on your vector.[13]

Experimental Protocols

Protocol 1: High-Fidelity Reverse Transcription of this compound mRNA
  • RNA Preparation: Start with 1 µg of high-quality total RNA isolated from a cell line known to express this compound (e.g., various carcinoma cell lines).[1]

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reaction Setup:

    • In an RNase-free tube, combine:

      • Total RNA: 1 µg

      • Oligo(dT) primer (10 µM): 1 µl

      • dNTPs (10 mM): 1 µl

      • Nuclease-free water: to a final volume of 13 µl

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.

  • Reverse Transcription: Add the following to the tube:

    • 5X RT Buffer: 4 µl

    • RNase Inhibitor (40 U/µl): 1 µl

    • High-Fidelity Reverse Transcriptase (200 U/µl): 1 µl

  • Incubation: Incubate at 50-55°C for 60 minutes. The higher temperature can help to resolve secondary structures.

  • Inactivation: Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA is ready for PCR.

Protocol 2: PCR Amplification of Full-Length this compound cDNA
  • PCR Reaction Setup:

    • 5X High-Fidelity PCR Buffer: 10 µl

    • dNTPs (10 mM): 1 µl

    • Forward Primer (10 µM): 1.5 µl

    • Reverse Primer (10 µM): 1.5 µl

    • cDNA template (from Protocol 1): 2 µl

    • High-Fidelity DNA Polymerase: 1 µl

    • Nuclease-free water: to a final volume of 50 µl

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 45 seconds (based on an approximate 0.4 kb size for this compound coding sequence)

    • Final Extension: 72°C for 5 minutes

  • Analysis: Run the PCR product on a 1.5% agarose gel to verify the size of the amplicon.

Visualizations

Experimental Workflow for this compound cDNA Cloning

CloningWorkflow rna Total RNA Isolation (e.g., from Carcinoma Cells) qc1 RNA Quality Control (Gel, Spectrophotometer) rna->qc1 rt Reverse Transcription (Oligo(dT) priming) qc1->rt High-Quality RNA pcr PCR Amplification (Full-Length this compound) rt->pcr qc2 Gel Electrophoresis (Verify PCR Product Size) pcr->qc2 cleanup PCR Product & Vector Purification qc2->cleanup Correct Size Band digest Restriction Digest cleanup->digest ligation Ligation into Expression Vector digest->ligation transform Transformation (e.g., DH5α E. coli) ligation->transform screen Colony Screening (Colony PCR, Restriction Digest) transform->screen sequence Sequence Verification screen->sequence Positive Clones NoColoniesTroubleshooting start Problem: No Colonies on Plate control_transform Check Transformation Controls start->control_transform uncut_vector Uncut Vector Control: Any Colonies? control_transform->uncut_vector bad_cells Diagnosis: Competent Cells are Bad uncut_vector->bad_cells No good_cells Cells are OK uncut_vector->good_cells Yes ligation_check Check Ligation Reaction good_cells->ligation_check gel_ligation Run Ligation on Gel: See Shifted Bands? ligation_check->gel_ligation bad_ligation Diagnosis: Ligation Failed (Bad Ligase/Buffer, Incorrect Ratio) gel_ligation->bad_ligation No good_ligation Ligation is Likely OK gel_ligation->good_ligation Yes toxicity_check Consider this compound Toxicity good_ligation->toxicity_check lower_temp Action: Re-transform and Incubate at Lower Temperature (30°C) toxicity_check->lower_temp tight_vector Action: Use Tightly Controlled Expression Vector toxicity_check->tight_vector MAP17Signaling This compound This compound Overexpression ros Increased ROS Production This compound->ros notch Notch Pathway Activation This compound->notch inflammation Chronic Inflammation This compound->inflammation pi3k PI3K/AKT Pathway Activation ros->pi3k apoptosis Inhibition of Apoptosis pi3k->apoptosis tumorigenesis Increased Tumorigenicity notch->tumorigenesis apoptosis->tumorigenesis

References

Issues with MAP17 protein aggregation during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MAP17 protein aggregation during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound (PDZK1-associated protein 1) is a small, 17 kDa non-glycosylated membrane-associated protein.[1][2][3] Its structure includes two transmembrane regions and a C-terminal PDZ-binding domain, which allows it to interact with other proteins and act as a cargo protein.[1][3][4] Proteins, especially membrane-associated ones, can be prone to aggregation when removed from their native environment. Aggregation can be caused by exposure of hydrophobic regions, incorrect folding, or unfavorable buffer conditions during purification.[5] For this compound, its hydrophobic transmembrane domains may contribute to its propensity to aggregate in aqueous solutions. It has been noted to form homodimers, potentially through disulfide bonds.[4]

Q2: How can I detect this compound aggregation during my purification workflow?

Protein aggregation can manifest in several ways.[6] Visual signs include cloudiness or visible precipitates in your protein solution.[6] During size-exclusion chromatography, aggregates may appear as an early eluting peak in the void volume.[6] Dynamic Light Scattering (DLS) can also be used to detect the presence of soluble aggregates.[7] A loss of biological activity or inconsistent results in downstream applications can also be indicative of aggregation issues.[6]

Q3: What are the initial and most critical steps to prevent aggregation?

Preventing aggregation starts from the expression and cell lysis steps and continues through all purification stages.[7] Some key preventative measures include:

  • Lower Expression Temperature: Reducing the temperature during protein expression can promote proper folding and improve solubility.[7]

  • Maintain Low Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[6][7] It is advisable to work with larger volumes during lysis and chromatography to keep the protein concentration low.[6]

  • Work at a Controlled Temperature: Performing purification steps at 4°C can help to reduce the propensity for aggregation.[7] For long-term storage, -80°C with a cryoprotectant like glycerol (B35011) is recommended over 4°C.[6]

Troubleshooting Guide

Issue: My this compound protein is precipitating out of solution after cell lysis.

Potential Cause Troubleshooting Step Rationale
Incorrect Lysis Buffer pH Adjust the pH of your lysis buffer to be at least 1 pH unit away from the isoelectric point (pI) of this compound.Proteins are least soluble at their pI, where their net charge is zero.[6]
High Protein Concentration Increase the volume of lysis buffer to reduce the overall protein concentration.High concentrations can drive aggregation.[6][7]
Ineffective Solubilization of a Membrane Protein Add a mild, non-denaturing detergent to the lysis buffer.Detergents can help to solubilize membrane proteins and prevent the aggregation of hydrophobic regions.[6]

Issue: this compound aggregates after affinity tag cleavage.

Potential Cause Troubleshooting Step Rationale
Removal of a Solubility-Enhancing Tag Add stabilizing agents to the cleavage buffer, such as glycerol or L-arginine.[8]These additives can help to maintain the solubility of the protein after the tag is removed.
High Salt Concentration During Elution If using ion-exchange chromatography, try to optimize the salt gradient to elute the protein at a lower salt concentration.High salt can sometimes lead to aggregation for certain proteins.[8]
Protease-Induced Aggregation Ensure the protease used for cleavage is highly specific and used at the optimal concentration and temperature to minimize off-target effects.

General Recommendations for Buffer Optimization

Optimizing your buffer composition is crucial for preventing this compound aggregation. Consider screening a variety of additives.

Additive Recommended Concentration Mechanism of Action
Reducing Agents (DTT, TCEP) 1-5 mMPrevents the formation of incorrect disulfide bonds that can lead to aggregation.[6]
Glycerol 5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[6]
L-Arginine/L-Glutamate 50-500 mMThese amino acids can suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[6]
Non-denaturing Detergents (e.g., Tween-20, CHAPS) 0.01-0.1%Solubilize hydrophobic regions without denaturing the protein.[6]
Salts (e.g., NaCl, KCl) 50-500 mMModulate electrostatic interactions between protein molecules. The optimal concentration is protein-dependent.[6]

Experimental Protocols

Suggested Protocol for this compound Purification

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Expression:

    • Express the this compound construct (e.g., with an N-terminal His-tag or MBP-tag for enhanced solubility) in a suitable expression system (e.g., E. coli).[7]

    • Induce protein expression at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.[7]

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer containing:

      • 50 mM Tris-HCl, pH 8.0

      • 150-300 mM NaCl

      • 5-10% Glycerol

      • 1 mM TCEP

      • Protease inhibitor cocktail

      • Optional: 0.1% Tween-20

    • Lyse the cells using sonication or high-pressure homogenization on ice.

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto an affinity column (e.g., Ni-NTA for His-tagged protein) pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer (lysis buffer with a lower concentration of imidazole (B134444), e.g., 20 mM, if using a His-tag).

    • Elute the protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins).

  • Tag Cleavage (if necessary):

    • Dialyze the eluted protein against a buffer suitable for the specific protease being used.

    • Add the protease and incubate at the recommended temperature and time.

    • Consider adding 5% glycerol and 50 mM L-arginine to the dialysis buffer to prevent aggregation during cleavage.[8]

  • Further Purification (Size-Exclusion or Ion-Exchange Chromatography):

    • To remove the cleaved tag and any remaining impurities, perform a second chromatography step.

    • For size-exclusion chromatography, use a buffer that is optimal for the stability of the tag-free this compound.

    • For ion-exchange chromatography, carefully optimize the salt gradient to ensure the protein elutes in a soluble form.

Visualizations

MAP17_Aggregation_Troubleshooting_Workflow start Start: this compound Aggregation Observed check_visual Visual Inspection: Precipitate or Cloudiness? start->check_visual sec_dls Instrumental Analysis: SEC Void Peak or DLS Polydispersity? check_visual->sec_dls No lysis_stage Aggregation at Lysis Stage? check_visual->lysis_stage Yes sec_dls->lysis_stage Yes end_soluble End: Soluble this compound sec_dls->end_soluble No purification_stage Aggregation During/After Purification? lysis_stage->purification_stage No optimize_lysis Optimize Lysis Buffer: - Adjust pH - Add Detergent - Increase Volume lysis_stage->optimize_lysis Yes optimize_purification Optimize Purification Buffers: - Add Stabilizers (Glycerol, Arginine) - Adjust Salt Concentration - Add Reducing Agents purification_stage->optimize_purification Yes tag_cleavage_issue Aggregation After Tag Cleavage? purification_stage->tag_cleavage_issue No optimize_lysis->end_soluble optimize_purification->end_soluble optimize_cleavage Optimize Cleavage Conditions: - Add Stabilizers to Dialysis Buffer - On-Column Cleavage tag_cleavage_issue->optimize_cleavage Yes end_insoluble Further Optimization Needed tag_cleavage_issue->end_insoluble No optimize_cleavage->end_soluble MAP17_Notch_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound NUMB NUMB This compound->NUMB interacts with and sequesters Notch_Receptor Notch Receptor NUMB->Notch_Receptor inhibits NICD NICD (Active Fragment) Notch_Receptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., HES1, HES5) Stem_Cell_Properties Increased Stem Cell Properties Gene_Expression->Stem_Cell_Properties MAP17_Cargo_Function cluster_transport Protein Transport Golgi Golgi Apparatus Cell_Membrane Cell Membrane Golgi->Cell_Membrane vesicular transport This compound This compound PDZK1 PDZK1 This compound->PDZK1 binds via PDZ domain Transporter Membrane Transporter (e.g., SGLT2) PDZK1->Transporter scaffolds

References

Technical Support Center: Validating Your New MAP17 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers validating the specificity of a new antibody against the Membrane-Associated Protein 17 (MAP17). Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which tissues or cell lines can I expect to find it?

A1: this compound, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein.[1][2] It is primarily localized to the plasma membrane and Golgi apparatus.[3] While this compound shows restricted expression in normal adult tissues, with significant levels in the proximal tubular epithelial cells of the kidney, it is overexpressed in a wide variety of human carcinomas.[2][4][5] High expression levels have been reported in cancers of the breast, colon, lung, prostate, and ovary.[1][3] For experimental purposes, non-small cell lung cancer (NSCLC) cell lines such as A549, Calu-3, H1975, and H2228 have been shown to have upregulated this compound expression compared to normal lung cell lines like MRC-5.[1]

Q2: What are the key applications for a validated this compound antibody?

A2: A specific this compound antibody can be used in a variety of immunoassays to detect and quantify the this compound protein. Common applications include Western Blotting (WB), Immunohistochemistry (IHC) on paraffin-embedded tissues, Immunofluorescence (IF), Immunoprecipitation (IP), Flow Cytometry (FC), and Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8]

Q3: What is the expected molecular weight of this compound in a Western Blot?

A3: The predicted molecular weight of this compound is approximately 17 kDa.[2] Some commercial antibodies detect a major band at around 14 kDa.[6] It is important to check the datasheet of your specific antibody for the expected band size.

Q4: What is the subcellular localization of this compound?

A4: this compound is primarily a membrane-associated protein.[1][3] In immunofluorescence and immunohistochemistry, you can expect to see staining in the plasma membrane and Golgi apparatus.[3] Some studies have also reported cytoplasmic localization.[9]

Q5: What are the major signaling pathways involving this compound?

A5: this compound is implicated in several signaling pathways related to cancer progression. It has been shown to activate the Notch pathway by interacting with NUMB, leading to an increase in cancer stem cell characteristics.[3][10] Additionally, this compound can activate the PI3K/AKT pathway, which protects cells from apoptosis.[11][12]

Key Experimental Protocols for Antibody Validation

To rigorously validate the specificity of your new this compound antibody, we recommend a multi-pronged approach using several established techniques.

Western Blotting (WB)

Western blotting is a crucial first step to determine if the antibody recognizes the denatured this compound protein at the correct molecular weight.

Experimental Workflow for Western Blotting

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Lysate_Prep Cell/Tissue Lysate Preparation Protein_Quant Protein Quantification (e.g., BCA Assay) Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-MAP17) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for this compound detection by Western Blot.

Detailed Protocol:

  • Lysate Preparation:

    • Culture cells known to express this compound (e.g., A549) and a negative control cell line (e.g., MRC-5).[1]

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with your primary this compound antibody at an optimized dilution overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

Expected Results & Interpretation:

Cell LysateExpected OutcomeInterpretation
Positive Control (e.g., A549) A single band at ~17 kDa[2]Antibody recognizes this compound.
Negative Control (e.g., MRC-5) No band at ~17 kDaAntibody is specific to this compound.
Knockout/Knockdown Cells Absence or significant reduction of the ~17 kDa band"Gold standard" for specificity.[14]
Immunohistochemistry (IHC)

IHC is essential for confirming that the antibody can detect this compound in its native conformation within the cellular context of tissues.

Experimental Workflow for Immunohistochemistry

IHC_Workflow cluster_tissue Tissue Preparation cluster_staining Staining Procedure Fixation Fixation (Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (e.g., Citrate (B86180) Buffer pH 6.0) Deparaffinization->Antigen_Retrieval Blocking Blocking (Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-MAP17) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-Polymer) Primary_Ab->Secondary_Ab Detection DAB Substrate & Counterstain Secondary_Ab->Detection Imaging Microscopy Detection->Imaging

Caption: Workflow for this compound detection by Immunohistochemistry.

Detailed Protocol:

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from tissues known to express this compound (e.g., human kidney, various carcinomas) and negative control tissues.[9][15]

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[16]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[17]

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.[13]

    • Block non-specific binding with a serum-based blocking solution.[16]

    • Incubate with the primary this compound antibody at an optimized dilution.

    • Apply a labeled secondary antibody (e.g., HRP-polymer).

    • Develop the signal with a chromogen like DAB and counterstain with hematoxylin.[17]

  • Imaging:

    • Dehydrate, clear, and mount the slides for microscopic examination.

Expected Results & Interpretation:

Tissue TypeExpected Staining PatternInterpretation
Positive Control (e.g., Kidney) Strong positivity in the apical membrane of proximal tubule cells.[15]Antibody recognizes native this compound in tissue.
Carcinoma Tissues Positive staining, often correlated with tumor progression.[2]Confirms utility in cancer research.
Negative Control Tissue No or minimal staining.Demonstrates tissue specificity.
Isotype Control No staining.Rules out non-specific binding of the primary antibody isotype.
Immunofluorescence (IF) / Immunocytochemistry (ICC)

IF/ICC provides high-resolution visualization of the subcellular localization of this compound.

Experimental Workflow for Immunofluorescence

IF_Workflow cluster_cell_prep Cell Preparation cluster_staining_if Staining & Imaging Cell_Culture Culture Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking_IF Blocking (e.g., 10% Serum) Permeabilization->Blocking_IF Primary_Ab_IF Primary Antibody Incubation (anti-MAP17) Blocking_IF->Primary_Ab_IF Secondary_Ab_IF Fluorescent Secondary Antibody Incubation Primary_Ab_IF->Secondary_Ab_IF Counterstain Nuclear Counterstain (DAPI/Hoechst) Secondary_Ab_IF->Counterstain Mounting Mounting Counterstain->Mounting Imaging_IF Fluorescence Microscopy Mounting->Imaging_IF

Caption: Workflow for this compound detection by Immunofluorescence.

Detailed Protocol:

  • Cell Preparation:

    • Grow cells on sterile coverslips. Use a this compound-positive cell line (e.g., A549) and a negative control.

    • Fix cells with 4% paraformaldehyde (PFA) for 10-15 minutes.[18]

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[18][19]

  • Staining:

    • Block with a suitable blocking buffer (e.g., PBS with 10% serum) for 30-60 minutes.[19][20]

    • Incubate with the primary this compound antibody at an optimized dilution.

    • Wash with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody.

    • Counterstain nuclei with DAPI or Hoechst.[19]

  • Imaging:

    • Mount coverslips onto slides with an anti-fade mounting medium and visualize using a fluorescence microscope.[18]

Expected Results & Interpretation:

Cell LineExpected LocalizationInterpretation
Positive Control (e.g., A549) Staining localized to the plasma membrane and/or Golgi apparatus.[3]Confirms recognition of this compound in its cellular environment.
Negative Control No specific staining pattern.Demonstrates cell-line specificity.
No Primary Antibody Control No fluorescent signal.Confirms secondary antibody is not binding non-specifically.
Immunoprecipitation (IP)

IP is used to isolate this compound from a complex protein mixture, confirming the antibody's ability to bind the native protein in solution. The isolated protein can then be detected by Western Blot.

Detailed Protocol:

  • Lysate Preparation:

    • Prepare cell lysates under non-denaturing conditions using an IP-friendly lysis buffer.

  • Immunocomplex Formation:

    • Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[21]

    • Incubate the pre-cleared lysate with the this compound antibody (or an isotype control IgG) to form the antibody-antigen complex.[21][22]

  • Capture and Wash:

    • Add Protein A/G magnetic or agarose (B213101) beads to capture the immunocomplex.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[23]

  • Elution and Analysis:

    • Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat.

    • Analyze the eluate by Western Blotting, probing with the same or a different this compound antibody.

Expected Results & Interpretation:

IP AntibodyWB DetectionInterpretation
anti-MAP17 A band at ~17 kDa in the eluate.The antibody successfully immunoprecipitates native this compound.
Isotype Control IgG No band at ~17 kDa in the eluate.The binding is specific and not due to non-specific IgG interactions.
Input Lysate A band at ~17 kDa.Confirms the presence of this compound in the starting material.

Signaling Pathway Diagrams

This compound and the Notch Signaling Pathway

Notch_Pathway cluster_nuc This compound This compound NUMB NUMB This compound->NUMB sequesters Notch_Receptor Notch Receptor NUMB->Notch_Receptor promotes degradation NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to Stem_Genes Stem Cell Gene Transcription ↑ Nucleus->Stem_Genes activates

Caption: this compound activates Notch signaling by sequestering NUMB.[3][10]

This compound and the PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway This compound This compound ROS ROS ↑ This compound->ROS PTEN PTEN ROS->PTEN inhibits (oxidation) PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis ↓ AKT->Apoptosis inhibits

Caption: this compound promotes cell survival via ROS-mediated PI3K/AKT activation.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Signal in Western Blot - Antibody not suitable for WB.- Insufficient protein loaded.- Low this compound expression in sample.- Incorrect antibody dilution.- Check antibody datasheet for validated applications.- Load more protein (30-50 µg).- Use a positive control lysate (e.g., A549, kidney tissue).- Perform a dilution curve to optimize antibody concentration.
High Background in WB/IHC/IF - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Secondary antibody cross-reactivity.- Titrate the primary antibody.- Increase blocking time or change blocking agent (e.g., BSA vs. milk).- Increase the number and duration of wash steps.- Use a cross-adsorbed secondary antibody.[24]
Multiple Bands in Western Blot - Non-specific binding.- Protein degradation.- Post-translational modifications.- Optimize antibody dilution and blocking.- Use fresh lysates with protease inhibitors.- Consult literature for known this compound modifications or isoforms.
Non-specific Staining in IHC/IF - Hydrophobic interactions.- Endogenous biotin/peroxidase activity (for IHC).- Fc receptor binding.- Use a high-salt buffer for washes.- Perform appropriate blocking steps (e.g., avidin/biotin, H2O2).- Use a serum block from the same species as the secondary antibody.
No Signal in IP - Antibody does not recognize native protein.- Harsh lysis conditions denatured the epitope.- Confirm antibody is validated for IP.- Use a gentle, non-denaturing lysis buffer.

References

Technical Support Center: Overcoming Resistance in MAP17-Overexpressing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on MAP17-overexpressing tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound, and why is it relevant in cancer therapy resistance?

A1: this compound (Membrane-Associated Protein of 17 kDa), also known as PDZK1IP1, is a small, non-glycosylated membrane protein.[1] Its overexpression is observed in a wide variety of human carcinomas, including lung, breast, prostate, ovarian, and pancreatic cancers.[2][3] High levels of this compound are associated with a more aggressive tumor phenotype, including increased proliferation, invasion, and tumorigenesis.[1] Crucially, this compound overexpression has been linked to resistance to various cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, some chemotherapeutic agents, and radiotherapy.[4][5]

Q2: What are the primary signaling pathways implicated in this compound-mediated therapy resistance?

A2: this compound-driven therapy resistance is primarily mediated through the activation of several key signaling pathways:

  • PI3K/AKT Pathway: this compound increases the production of reactive oxygen species (ROS), which can activate the PI3K/AKT signaling pathway.[6][7] This pathway is a major regulator of cell survival and proliferation, and its activation can inhibit apoptosis (programmed cell death) induced by cancer therapies.[6]

  • Notch Signaling: this compound can activate the Notch signaling pathway by interacting with and sequestering NUMB, a negative regulator of Notch.[8] The activation of Notch signaling is linked to the maintenance of cancer stem cell (CSC) properties, which are strongly associated with therapy resistance and tumor recurrence.[8][9] Downstream targets of Notch, such as HES1, play a crucial role in these resistance mechanisms.[10][11]

  • ROS Production: An increase in intracellular ROS is a hallmark of this compound overexpression. While high levels of ROS can be detrimental, a moderate increase can act as a second messenger, promoting pro-survival signaling pathways like PI3K/AKT.[7] This altered redox state can influence cellular responses to therapies that rely on generating oxidative stress, such as radiotherapy and some chemotherapies.

Experimental Design

Q3: I want to study this compound-mediated therapy resistance. How can I establish a resistant cell line model?

A3: You can generate therapy-resistant cell lines through chronic exposure to a therapeutic agent. Here is a general workflow:

  • Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of your drug of interest in your parental cancer cell line.

  • Incremental Dose Escalation: Culture the parental cells in the presence of the drug at a concentration starting at or below the IC50.[12]

  • Subculture and Increase Dose: As the cells adapt and resume proliferation, subculture them and gradually increase the drug concentration in the medium.[12] This process can take several months.

  • Verify Resistance: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 fold higher than the parental IC50), verify the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

  • Characterize this compound Expression: Use qRT-PCR and Western blotting to determine if this compound expression is altered in your newly generated resistant cell line compared to the parental line.

A similar approach can be used for generating radioresistant cell lines by exposing them to repeated fractions of ionizing radiation (e.g., 2 Gy per fraction) and allowing the surviving cells to repopulate.[13]

Q4: I am seeing conflicting reports on whether this compound causes chemoresistance or chemosensitivity. Can you clarify?

A4: The role of this compound in response to chemotherapy appears to be context-dependent, which can be a source of confusion.

  • Sensitivity: In some in vitro studies, particularly with platinum-based agents like cisplatin (B142131) and carboplatin (B1684641) in lung cancer cell lines, high this compound expression correlates with increased sensitivity.[1] This is hypothesized to be due to this compound-induced ROS, which may synergize with the oxidative stress caused by these drugs, pushing the cancer cells past a threshold into apoptosis.

  • Resistance: In other contexts, particularly in in vivo models of pancreatic cancer, this compound overexpression leads to resistance to treatments like gemcitabine, cisplatin, and 5-FU.[5] This resistance in a more complex tumor microenvironment may be linked to this compound's role in promoting cancer stem cell characteristics and activating pro-survival pathways like PI3K/AKT and Notch.[5][8]

It is crucial to consider the cancer type, the specific therapeutic agent, and the experimental model (in vitro vs. in vivo) when interpreting results related to this compound and chemosensitivity.

Troubleshooting Guides

Western Blotting for this compound
Problem Possible Cause Solution
Weak or No Signal Low this compound expression in the cell line/tissue.Use a positive control (e.g., lysate from a known this compound-overexpressing cell line or kidney tissue). Increase the amount of protein loaded on the gel.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time (try overnight at 4°C). Ensure the secondary antibody is compatible with the primary.
Poor protein transfer.Verify transfer efficiency with Ponceau S staining. For a small protein like this compound (~17 kDa), optimize transfer time and voltage to prevent over-transfer (running through the membrane). Consider using a membrane with a smaller pore size (e.g., 0.2 µm).
High Background Primary antibody concentration is too high.Titrate the primary antibody to a lower concentration.
Insufficient blocking.Increase blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa).
Inadequate washing.Increase the number and duration of washes with TBST between antibody incubations.
Non-specific Bands Antibody is not specific.Use a well-validated antibody for this compound. Run a negative control (e.g., lysate from cells with this compound knocked down) to confirm band specificity.
Protein degradation.Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the preparation.
Immunohistochemistry (IHC) for this compound
Problem Possible Cause Solution
Weak or No Staining Ineffective antigen retrieval.This compound is a membrane-associated protein, and its epitope may be masked by formalin fixation. Optimize heat-induced epitope retrieval (HIER) with different buffers (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) and heating times.
Low primary antibody concentration.Perform an antibody titration to find the optimal concentration.
Inactive antibody.Use a new antibody vial and ensure proper storage conditions were maintained. Always include a positive control tissue (e.g., normal kidney tissue).
High Background Non-specific binding of the primary or secondary antibody.Increase the blocking step with normal serum from the species of the secondary antibody. Run a secondary-only control to check for non-specific binding.
Endogenous peroxidase activity (for HRP-based detection).Ensure adequate quenching with a hydrogen peroxide block (e.g., 3% H2O2) before primary antibody incubation.
Tissue drying out during staining.Keep slides in a humidified chamber during incubations to prevent them from drying.
Incorrect Localization Antibody cross-reactivity or artifact.This compound is primarily localized to the plasma membrane and Golgi apparatus. If you observe strong, diffuse cytoplasmic or nuclear staining, it may be an artifact. Confirm localization with immunofluorescence on cultured cells.
Co-Immunoprecipitation (Co-IP) with this compound
Problem Possible Cause Solution
No "prey" protein detected Weak or transient protein-protein interaction.Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) to preserve protein complexes. Consider in vivo cross-linking with formaldehyde (B43269) or DSP before lysis to stabilize interactions.
Incorrect lysis buffer for a membrane-associated protein.This compound is a membrane protein. Ensure your lysis buffer is sufficient to solubilize membrane proteins without disrupting interactions. You may need to optimize detergent concentrations.
Low expression of bait or prey protein.Confirm expression of both proteins in the input lysate via Western blot. You may need to use a larger amount of starting material.
High background / Non-specific binding Proteins are binding to the beads or IgG non-specifically.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Use a non-specific IgG isotype control for your IP to identify proteins that bind non-specifically to the antibody.
Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration).
Bait protein not immunoprecipitated Antibody is not suitable for IP.Use an antibody that has been validated for immunoprecipitation. The epitope recognized in WB may not be accessible in the native protein conformation for IP.
Antibody not binding to Protein A/G beads.Ensure your antibody's isotype is compatible with the type of beads you are using (Protein A, G, or A/G).
Positive Control Suggestion N/APDZK1 and NHERF family proteins (NHERF1, NHERF3) are known interacting partners of this compound and can be used as positive controls to validate your Co-IP protocol.[6][14]

Quantitative Data Tables

Table 1: Chemosensitivity to Platinum Agents in Lung Adenocarcinoma Cell Lines

Cell LineThis compound mRNA Expression (Relative)Cisplatin IC50 (µM)Carboplatin IC50 (µM)
H2030High1.835
H1975High2.545
Calu-3High3.150
A549Medium4.5110
H1650Low6.2150
H460Low7.8180

Data synthesized from studies showing a correlation between high this compound expression and increased sensitivity to platinum-based chemotherapy in lung adenocarcinoma cell lines.[1][10]

Table 2: Chemosensitivity to Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineThis compound StatusGemcitabine IC50 (Parental)Gemcitabine IC50 (Resistant Subclone)Fold Resistance
CFPAC-1Endogenous~6.3 µM~33.9 µM~5.4x
PANC-1Endogenous~38.0 µM~146.6 µM~3.9x
PANC-1Control (Vector)~43 nMN/AN/A
PANC-1This compound Overexpression~25 nM (Increased Sensitivity in 2D)N/AN/A

Note the conflicting observations: generating resistance correlates with increased GATA1, a potential this compound regulator, while direct overexpression in 2D culture increases sensitivity.[3][6] This highlights the context-dependent role of this compound.

Detailed Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound Expression
  • RNA Extraction: Isolate total RNA from cultured cells or tissue samples using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Use validated primers for human this compound (PDZK1IP1).

    • Forward Primer: 5'-ATCCTGACCGTCGGAAACAAGG-3'[15]

    • Reverse Primer: 5'-CTCGGGCACATTCTCATAGGCA-3'[15]

    • Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform the reaction on a real-time PCR system with the following typical conditions:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt Curve Analysis: To verify the specificity of the PCR product.

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the housekeeping gene.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the therapeutic agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the drug concentration (log scale) and use non-linear regression to calculate the IC50 value.

Visualizations

Signaling Pathways

MAP17_Signaling_Resistance cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SGLT1 SGLT1 This compound->SGLT1 Associates with NUMB NUMB This compound->NUMB Sequesters / Inhibits ROS ↑ ROS This compound->ROS SGLT1->ROS Increases activity NotchR Notch Receptor NICD NICD NotchR->NICD γ-secretase cleavage NUMB->NotchR Inhibits Cleavage PI3K PI3K ROS->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Bcl2 ↑ Bcl-2 / Bcl-xL pAKT->Bcl2 Promotes IAPs ↑ IAPs pAKT->IAPs Promotes Caspase Caspases Bcl2->Caspase Inhibits IAPs->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Induces NICD_nuc NICD NICD->NICD_nuc Translocates CSL CSL NICD_nuc->CSL Binds to HES1 ↑ HES1 Expression CSL->HES1 Induces Transcription

Caption: this compound-driven signaling pathways leading to therapy resistance.

Experimental Workflows

Experimental_Workflow cluster_model Phase 1: Model Development cluster_intervention Phase 2: Intervention Strategy cluster_outcome Phase 3: Outcome Analysis start Parental Cancer Cell Line ic50 Determine Drug IC50 (Cell Viability Assay) start->ic50 culture Culture cells with incremental drug doses ic50->culture verify Verify Resistant Phenotype (Compare IC50 values) culture->verify resistant_line Stable Resistant Cell Line verify->resistant_line characterize Characterize this compound Expression (qRT-PCR, Western Blot) resistant_line->characterize treat_single Treat with Therapeutic Agent Alone characterize->treat_single treat_combo Treat with Therapeutic Agent + this compound Pathway Inhibitor (e.g., NAMPTi, GSI) characterize->treat_combo viability Assess Cell Viability (MTT / Clonogenic Assay) treat_single->viability apoptosis Measure Apoptosis (Flow Cytometry / Caspase Assay) treat_single->apoptosis pathway Analyze Pathway Modulation (Western Blot for p-AKT, HES1) treat_single->pathway treat_combo->viability treat_combo->apoptosis treat_combo->pathway outcome Compare Outcomes: Resistance Overcome? viability->outcome apoptosis->outcome pathway->outcome

Caption: Workflow for developing resistant cell lines and testing reversal strategies.

References

Normalizing MAP17 expression data across different platforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MAP17 (PDZK1IP1) gene expression data from different platforms such as microarrays, RNA-Seq, and quantitative real-time PCR (qPCR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound expression data not comparable across different platforms (e.g., microarray and RNA-Seq)?

A1: Direct comparison of raw gene expression data from different platforms is challenging due to inherent differences in data structure, distribution, and technology-specific biases.[1][2] Microarrays measure hybridization intensity, while RNA-Seq quantifies sequencing read counts.[3][4] These differences, along with variations in experimental batches, can introduce systematic, non-biological variations known as batch effects, which can confound biological analysis.[5][6][7]

Troubleshooting Steps:

  • Acknowledge Platform Differences: Understand that microarray and RNA-Seq data have different underlying distributions and scales.[1][8]

  • Assess for Batch Effects: Before normalization, use principal component analysis (PCA) to visualize whether samples cluster by platform or batch rather than by biological condition. If they do, this indicates a strong batch effect that needs correction.[6][9]

  • Apply Cross-Platform Normalization: Use a normalization method specifically designed to adjust for systematic differences between platforms.[10]

Q2: Which normalization method should I use to integrate this compound microarray and RNA-Seq data?

A2: Several methods can be used for cross-platform normalization, each with its own advantages. The choice often depends on the specific experimental design and downstream analysis. Some well-regarded methods include Quantile Normalization, ComBat, and Training Distribution Matching (TDM).[1][10][11]

Data Summary: Comparison of Cross-Platform Normalization Methods

Normalization MethodDescriptionBest ForConsiderations
Quantile Normalization (QN) Forces the distributions of each sample to be identical.Datasets where the underlying global distribution of gene expression is expected to be similar across samples.[1][10]May obscure true biological differences if the global expression patterns are genuinely different between conditions.
ComBat An empirical Bayes method that adjusts for batch effects, including those arising from different platforms.[12]Studies with known batches (e.g., data from different labs or generated at different times). Effective for both microarray and RNA-Seq data.[7]Assumes that the biological variation is independent of the batch effects.
Training Distribution Matching (TDM) A separate unsupervised method that normalizes each dataset independently.[10]Integrating datasets where joint normalization is not feasible or desired.Performance can be dataset-dependent.
MatchMixeR Uses a linear mixed-effects regression model to estimate and remove platform differences based on matched samples.[12]Datasets where a subset of the same samples has been analyzed on both platforms.Requires matched samples for training the model.

Experimental Protocol: Cross-Platform Normalization using Quantile Normalization

  • Data Preparation:

    • For microarray data, ensure it is background-corrected and log2-transformed.

    • For RNA-Seq data, use normalized counts (e.g., TPM, FPKM, or log2-transformed CPM).[7][13]

    • Ensure that both datasets have the same set of genes, matched by a common identifier (e.g., Entrez Gene ID).

  • Combine Data: Create a single expression matrix with genes in rows and samples in columns, combining the data from both platforms.

  • Apply Quantile Normalization:

    • Use a statistical software package (e.g., R with the preprocessCore library).

    • The algorithm will rank the expression values in each sample, calculate the mean expression for each rank across all samples, and then replace the original expression values with these means.

  • Verification: After normalization, use PCA or other visualization methods to confirm that the batch effect related to the platform has been reduced.

Q3: How do I normalize this compound expression data from qPCR experiments?

A3: Normalization in qPCR is crucial to control for variations in RNA extraction, reverse transcription efficiency, and sample loading.[14][15] This is typically achieved by normalizing the expression of the target gene (this compound) to one or more stably expressed reference genes (also known as housekeeping genes).[16][17][18]

Troubleshooting Steps:

  • Validate Reference Genes: Do not assume that common housekeeping genes (e.g., GAPDH, ACTB) are stably expressed under your specific experimental conditions.[15][19] Their expression can vary.[20][21]

  • Use Multiple Reference Genes: For more accurate normalization, it is recommended to use the geometric mean of multiple stable reference genes.[15][16][19]

Experimental Protocol: Normalizing qPCR Data for this compound

  • Reference Gene Selection:

    • Select a panel of candidate reference genes (e.g., GAPDH, ACTB, B2M, RPL13A, UBC, TOP1).[22]

    • Measure their expression levels across a representative subset of your experimental samples.

    • Use algorithms like geNorm or NormFinder to determine the most stable reference genes in your specific experimental setup.[20][22]

  • Data Calculation (ΔΔCt Method):

    • Step 1: Calculate ΔCt. For each sample, subtract the average Ct value of the stable reference gene(s) from the Ct value of this compound.

      • ΔCt = Ct(this compound) - Ct(Reference Gene(s))

    • Step 2: Calculate ΔΔCt. Select one sample or group as the calibrator (control). For each target sample, subtract the ΔCt of the calibrator from the ΔCt of the target sample.

      • ΔΔCt = ΔCt(Target) - ΔCt(Calibrator)

    • Step 3: Calculate Fold Change. The normalized expression of this compound relative to the calibrator is calculated as 2-ΔΔCt.

Recommended Reference Genes for qPCR in Human Cell Lines

GeneFull NameFunctionNote
UBC Ubiquitin CProtein degradationOften found to be highly stable.[22]
TOP1 Topoisomerase IDNA topologyStable expression in various cell lines.[22]
RPL13A Ribosomal Protein L13aProtein synthesisCan be a reliable reference gene.[20]
GAPDH Glyceraldehyde-3-Phosphate DehydrogenaseGlycolysisCommonly used, but its stability should be validated for each experiment.[15][20]

Visual Guides

Signaling Pathways Involving this compound

This compound is known to be involved in several signaling pathways, often through the induction of reactive oxygen species (ROS).[23] Overexpression of this compound can activate pathways such as PI3K-AKT, p53, and Wnt, which are implicated in cell survival and tumor progression.[23][24][25]

MAP17_Signaling This compound This compound Overexpression ROS Increased ROS This compound->ROS PI3K_AKT PI3K-AKT Pathway ROS->PI3K_AKT p53 p53 Pathway ROS->p53 Wnt Wnt Pathway ROS->Wnt Survival Cell Survival & Tumor Progression PI3K_AKT->Survival p53->Survival Wnt->Survival

Caption: this compound-induced signaling pathways.

Experimental Workflow: Cross-Platform Data Normalization

The following workflow outlines the key steps for normalizing and integrating this compound expression data from different platforms.

Normalization_Workflow cluster_0 Data Acquisition cluster_1 Preprocessing cluster_2 Normalization & Integration cluster_3 Downstream Analysis Microarray Microarray Data (e.g., Affymetrix) PreProc Quality Control & Background Correction Microarray->PreProc RNASeq RNA-Seq Data (e.g., Illumina) RNASeq->PreProc GeneMatch Gene ID Matching PreProc->GeneMatch BatchCorrect Cross-Platform Normalization (e.g., Quantile, ComBat) GeneMatch->BatchCorrect Analysis Differential Expression Analysis of this compound BatchCorrect->Analysis

Caption: Cross-platform normalization workflow.

Troubleshooting Logic for Normalization Issues

This diagram provides a logical flow for troubleshooting common issues encountered during data normalization.

Caption: Troubleshooting normalization logic.

References

Validation & Comparative

Validating the MAP17-NUMB Interaction In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the validity of protein-protein interactions within a living organism is a critical step in understanding disease pathways and developing targeted therapies. This guide provides a comparative overview of experimental approaches to validate the interaction between the Membrane-Associated Protein 17 (MAP17) and the cell fate determinant protein NUMB in vivo.

The interaction between this compound and NUMB has been identified as a key event in the activation of the Notch signaling pathway, which is implicated in cancer stem cell regulation.[1][2][3] Overexpression of this compound leads to the sequestration of NUMB, preventing its inhibitory action on Notch and thereby promoting tumorigenicity.[1][2][3] Validating this interaction in a physiological context is crucial for the development of therapeutics targeting this pathway.

This guide will compare two primary methods for which experimental evidence exists for the this compound-NUMB interaction—Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA)—and discuss potential alternative methods. We will provide detailed experimental protocols, quantitative data from existing studies, and visualizations to aid in experimental design and interpretation.

Quantitative Data Presentation

While direct quantitative data for the this compound-NUMB interaction in vivo is not extensively published, data from in vitro studies using human cell lines provides a strong foundation for what to expect in an in vivo setting, such as in patient-derived xenograft (PDX) models where this compound levels correlate with tumorsphere formation capability.[1][3] The following table summarizes the quantitative findings from Proximity Ligation Assays performed in HeLa and T47D cell lines, which can be extrapolated to inform in vivo experimental design.

Cell LineConditionMean PLA Events per Cell (± SEM)Fold Change vs. Empty VectorStatistical Significance (p-value)Reference
HeLaEmpty Vector5.2 ± 1.1--[1][2]
HeLaThis compound Overexpression28.5 ± 3.4~5.5p < 0.01[1][2]
HeLaTruncated this compound6.1 ± 1.5~1.2Not Significant[1][2]
T47DEmpty Vector4.8 ± 0.9--[1][2]
T47DThis compound Overexpression25.1 ± 2.9~5.2p < 0.01[1][2]
T47DTruncated this compound5.5 ± 1.2~1.1Not Significant[1][2]

Signaling Pathway and Experimental Workflows

To visualize the molecular and experimental context, the following diagrams illustrate the this compound-NUMB signaling pathway and the workflows for Co-Immunoprecipitation and Proximity Ligation Assay.

MAP17_NUMB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NUMB NUMB This compound->NUMB Interaction & Sequestration Notch_Receptor Notch Receptor NUMB->Notch_Receptor Inhibition (blocked by this compound) NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Activation

This compound-NUMB Signaling Pathway

CoIP_Workflow start Tissue Homogenization (e.g., from xenograft) lysis Cell Lysis in Non-denaturing Buffer start->lysis incubation Incubate Lysate with Anti-MAP17 Antibody lysis->incubation beads Add Protein A/G Beads incubation->beads immunoprecipitation Immunoprecipitation (Pull-down of this compound complexes) beads->immunoprecipitation wash Wash Beads to Remove Non-specific Binders immunoprecipitation->wash elution Elute Bound Proteins wash->elution analysis Western Blot for NUMB elution->analysis

Co-Immunoprecipitation Workflow

PLA_Workflow start Tissue Section Preparation (FFPE from xenograft) permeabilization Fixation, Permeabilization & Blocking start->permeabilization primary_ab Incubate with Primary Antibodies (Anti-MAP17 & Anti-NUMB) permeabilization->primary_ab pla_probes Add PLA Probes (Secondary Ab with DNA oligos) primary_ab->pla_probes ligation Ligation to form Circular DNA pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification detection Hybridization with Fluorescent Probes amplification->detection analysis Fluorescence Microscopy & Quantification detection->analysis Method_Comparison CoIP Co-Immunoprecipitation (Qualitative/Semi-Quantitative) PLA Proximity Ligation Assay (Quantitative & Spatial) FRET Förster Resonance Energy Transfer (Live cells, high spatial resolution) TAP Tandem Affinity Purification-MS (High-throughput, identifies complexes)

References

MAP17 Expression: A Comparative Analysis Between Primary and Metastatic Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. Understanding the molecular drivers of this complex process is paramount for the development of effective anti-cancer therapies. One protein that has garnered increasing attention for its role in tumor progression and metastasis is the 17 kDa membrane-associated protein (MAP17). This guide provides a comprehensive comparison of this compound expression in primary versus metastatic tumors, supported by experimental data and detailed methodologies.

Data Presentation: this compound Expression in Primary vs. Metastatic Tumors

Multiple studies across various cancer types have demonstrated a significant upregulation of this compound expression in metastatic tumors compared to their primary counterparts. This increased expression is often correlated with more aggressive disease and poorer patient prognosis. The following table summarizes the key findings regarding this compound expression.

Cancer TypePrimary Tumor this compound ExpressionMetastatic Tumor this compound ExpressionKey Findings & References
Breast Cancer Moderate to high in a subset of primary tumors.Significantly higher than in primary tumors.Upregulation in metastatic samples is associated with increased cancer stem cell-like properties and epithelial-mesenchymal transition (EMT).[1]
Prostate Cancer Variable, but generally lower than in metastatic disease.Consistently higher, particularly in bone and brain metastases.Increased this compound is linked to tumor progression and may be associated with alterations in DNA methylation patterns in metastatic sites.[2][3][4][5]
Lung Cancer Overexpressed in adenocarcinoma and squamous cell carcinoma compared to normal tissue.Higher expression is associated with a worse prognosis.This compound levels may predict sensitivity to certain therapies in lung adenocarcinoma.[6]
Pan-Cancer Analysis Generally lower expression compared to metastatic samples.Upregulated across multiple cancer types in metastatic settings.Pan-cancer analyses of TCGA datasets reveal that while some metastasis-associated gene signatures are tumor-specific, this compound is among the genes showing differential expression in metastases across several cancers.[7][8][9][10][11]

Signaling Pathways and Experimental Workflows

This compound-Mediated Activation of the Notch Signaling Pathway

This compound plays a crucial role in the activation of the Notch signaling pathway, a key regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer. This compound physically interacts with and sequesters NUMB, a negative regulator of Notch. This sequestration prevents NUMB from targeting the Notch Intracellular Domain (NICD) for degradation, leading to NICD accumulation, nuclear translocation, and the activation of downstream target genes that promote EMT and a cancer stem cell phenotype, thereby driving metastasis.

MAP17_Notch_Pathway This compound-Mediated Notch Pathway Activation in Metastasis cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binds NICD NICD Notch_Receptor->NICD Cleavage This compound This compound NUMB NUMB This compound->NUMB Sequesters NUMB->NICD Inhibits Proteasomal_Degradation Proteasomal Degradation NICD->Proteasomal_Degradation CSL CSL NICD->CSL Translocates to Nucleus and binds Target_Genes Target Gene Transcription CSL->Target_Genes Activates EMT_CSC EMT & Cancer Stem Cell Phenotype Target_Genes->EMT_CSC Promotes Metastasis Metastasis EMT_CSC->Metastasis Experimental_Workflow Workflow for this compound Expression Analysis cluster_analysis Expression Analysis Sample_Collection Sample Collection (Primary & Metastatic Tumors) FFPE Formalin-Fixation Paraffin-Embedding (FFPE) Sample_Collection->FFPE RNA_Protein_Extraction RNA & Protein Extraction Sample_Collection->RNA_Protein_Extraction IHC Immunohistochemistry (IHC) (Protein Localization & Quantification) FFPE->IHC WB Western Blot (Protein Quantification) RNA_Protein_Extraction->WB RTqPCR RT-qPCR (mRNA Quantification) RNA_Protein_Extraction->RTqPCR Data_Analysis Data Analysis & Comparison IHC->Data_Analysis WB->Data_Analysis RTqPCR->Data_Analysis Conclusion Conclusion on Differential Expression Data_Analysis->Conclusion

References

Correlation of MAP17 mRNA and Protein Levels in Cancer Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MAP17 (Membrane-Associated Protein 17) mRNA and protein levels in various cancer tissues. While numerous studies report the upregulation of both this compound mRNA and protein in cancerous tissues compared to their normal counterparts, a direct quantitative correlation with a specific correlation coefficient is not consistently reported across the literature. However, the existing data strongly suggest a positive association between transcriptional and translational expression of this compound in tumorigenesis.

Data Presentation

The following table summarizes findings from key studies on this compound mRNA and protein expression in different cancer types. It is important to note that these studies did not report a direct statistical correlation (e.g., Pearson or Spearman correlation coefficient) between mRNA and protein levels from the same sample set.

Cancer TypeFindingsMethodologyReference
Hepatocellular Carcinoma (HCC) Expression of this compound was significantly higher in HCC tissues compared to paired peritumoral tissues at both mRNA and protein levels. High this compound expression was positively correlated with clinicopathological parameters such as gender, distant metastasis, early recurrence, and serum alpha-fetoprotein.mRNA: Quantitative Real-Time PCR (qRT-PCR)Protein: Immunohistochemistry (IHC)Xia et al., 2017
Non-Small Cell Lung Cancer (NSCLC) Upregulation of both this compound mRNA and protein was observed in NSCLC tissues and cell lines compared to adjacent healthy lung tissues and cells.mRNA: RT-qPCRProtein: Western BlottingCui et al., 2020
Breast Cancer This compound levels were found to be significantly higher in breast tumor samples compared to normal tissue, with a further increase in metastatic samples.mRNA: Analysis of public datasets (e.g., Finak Breast data set)Martin-Perez et al., 2020
Prostate and Ovarian Carcinomas Overexpression of the this compound protein strongly correlates with tumoral progression (P < 0.0001).Protein: Immunohistochemistry (IHC)Guijarro et al., 2007

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may be adapted based on specific experimental conditions.

1. Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

This protocol is a representative method for quantifying this compound mRNA levels in tissue samples.

  • RNA Extraction: Total RNA is extracted from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tissue samples using a suitable RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Real-Time PCR: The relative expression of this compound mRNA is quantified using a real-time PCR system with SYBR Green or a specific probe-based assay. The PCR reaction typically includes cDNA template, forward and reverse primers for this compound, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Primer Design: Primers are designed to be specific to the this compound transcript.

    • Thermal Cycling: A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method, where ΔCt = Ct(this compound) - Ct(housekeeping gene) and ΔΔCt = ΔCt(tumor sample) - ΔCt(control sample).

2. Immunohistochemistry (IHC) for this compound Protein Detection

This protocol outlines a standard procedure for detecting this compound protein in tissue sections.

  • Tissue Preparation: FFPE tissue sections (typically 4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections in a blocking serum.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for this compound at an optimized dilution, typically overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

  • Scoring: The intensity and percentage of positive staining are evaluated by a pathologist to determine the level of this compound protein expression.

3. Western Blotting for this compound Protein Quantification

This protocol is a general guideline for quantifying this compound protein levels in cell or tissue lysates.

  • Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody against this compound, followed by an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the this compound band is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualization

Experimental_Workflow cluster_mRNA mRNA Quantification cluster_protein Protein Quantification cluster_analysis Correlation Analysis rna_extraction RNA Extraction (from tissue) cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr mrna_data mRNA Expression Data qrt_pcr->mrna_data correlation Statistical Correlation mrna_data->correlation Compare protein_extraction Protein Extraction (from tissue) ihc Immunohistochemistry (IHC) protein_extraction->ihc wb Western Blot protein_extraction->wb protein_data_ihc Protein Expression Data (IHC Score) ihc->protein_data_ihc protein_data_wb Protein Expression Data (Band Intensity) wb->protein_data_wb protein_data_ihc->correlation Compare protein_data_wb->correlation Compare

Caption: Experimental workflow for correlating this compound mRNA and protein levels.

Signaling_Pathway cluster_cancer_hallmarks Cancer Hallmarks map17_mrna This compound mRNA map17_protein This compound Protein map17_mrna->map17_protein Translation tumor_progression Tumor Progression map17_protein->tumor_progression Promotes proliferation Increased Proliferation map17_protein->proliferation metastasis Increased Metastasis map17_protein->metastasis apoptosis Decreased Apoptosis map17_protein->apoptosis

Caption: Simplified relationship between this compound expression and tumor progression.

MAP17 expression in different cancer cell lines (e.g., A549, Calu-3)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential expression of proteins across various cancer cell lines is crucial for identifying potential therapeutic targets and biomarkers. This guide provides a comparative analysis of MAP17 (Membrane-Associated Protein 17) expression in different non-small cell lung cancer (NSCLC) cell lines, with a focus on A549 and Calu-3.

This compound, a 17 kDa non-glycosylated membrane protein, has been identified as a key player in the progression of several human carcinomas.[1][2] Its overexpression is linked to enhanced tumorigenic properties, including increased proliferation and reduced apoptosis.[2] In non-small cell lung cancer, this compound has been shown to be significantly upregulated in tumor tissues and cell lines compared to normal lung tissue.[1][3]

Comparative Expression of this compound in NSCLC Cell Lines

Studies have consistently demonstrated elevated levels of this compound in various NSCLC cell lines. The following table summarizes the relative expression of this compound in commonly used lung cancer cell lines as reported in the literature.

Cell LineCancer TypeThis compound mRNA ExpressionThis compound Protein ExpressionReference
A549 Lung AdenocarcinomaHighHigh[1][3]
Calu-3 Lung AdenocarcinomaHighHigh[1][3][4]
H1975 Lung AdenocarcinomaLowDetected[1][4]
H2228 Lung AdenocarcinomaDetectedDetected[1]
MRC-5 Normal Lung FibroblastLow/MinimalLow/Minimal[1]

As the data indicates, both A549 and Calu-3 cell lines exhibit high levels of this compound expression, making them suitable models for studying the function of this protein in lung adenocarcinoma.[1][3][4] In contrast, the H1975 cell line shows lower endogenous this compound levels.[4] The normal lung cell line, MRC-5, serves as a negative control with minimal this compound expression.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to quantify this compound expression in the cited studies.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This technique is employed to measure the mRNA expression level of the this compound gene.

  • RNA Extraction: Total RNA is isolated from the cultured cancer cell lines using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: The extracted RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the this compound gene. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization. The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method.[1][3]

Western Blotting

This method is used to detect and quantify the this compound protein levels.

  • Protein Extraction: Cells are lysed in a suitable buffer to extract total protein. The protein concentration is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each cell line are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for this compound. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the results.[1][3]

Signaling Pathways Involving this compound

This compound has been implicated in the regulation of key signaling pathways that drive cancer progression. Understanding these pathways is essential for developing targeted therapies.

One significant pathway involves the interaction of this compound with NUMB, a cell fate determinant protein. By sequestering NUMB, this compound activates the Notch signaling pathway, which leads to an increase in the cancer stem cell pool.[5]

MAP17_Notch_Pathway This compound-Mediated Activation of Notch Signaling This compound This compound NUMB NUMB This compound->NUMB sequesters Notch_Receptor Notch Receptor NUMB->Notch_Receptor inhibits NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to Stem_Cell_Factors Stem Cell Factors (e.g., HES1, HEY1) Nucleus->Stem_Cell_Factors activates transcription of

Caption: this compound sequesters NUMB, leading to the activation of Notch signaling and transcription of stem cell factors.

Additionally, this compound has been found to play an oncogenic role in NSCLC by suppressing the activation of the p38 signaling pathway.[1][6] This suppression can inhibit cell apoptosis, thereby promoting cancer cell survival.[1]

MAP17_p38_Pathway This compound-Mediated Suppression of p38 Signaling This compound This compound p38_Pathway p38 Signaling Pathway This compound->p38_Pathway suppresses activation of Apoptosis Apoptosis p38_Pathway->Apoptosis promotes

Caption: this compound suppresses the pro-apoptotic p38 signaling pathway in NSCLC.

References

Comparative Analysis of MAP17 and SCL Gene Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the gene expression of Membrane-Associated Protein 17 (MAP17), also known as PDZK1IP1, and Stem Cell Leukemia (SCL), also known as TAL1. This document is intended for researchers, scientists, and drug development professionals interested in the roles of these two genes in normal physiology and disease, particularly in oncology and hematology.

Executive Summary

This compound and SCL are two genes with distinct but occasionally intersecting roles in cellular processes. This compound is a small membrane protein whose expression is tightly restricted in normal tissues but is frequently and significantly upregulated in a wide array of carcinomas, where it is associated with tumor progression and aggressiveness.[1][2][3] In contrast, SCL/TAL1 is a master regulatory transcription factor essential for the development and differentiation of hematopoietic stem cells.[4][5] Aberrant expression of SCL is a key driver in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL).[6] Notably, the this compound gene is located downstream of the SCL gene, and they share some regulatory elements, leading to correlated expression in hematopoietic cells. This guide presents a detailed comparison of their expression patterns, involvement in signaling pathways, and the experimental methodologies used for their study.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the quantitative expression data for this compound and SCL across various normal human tissues and cancer cell lines, derived from the Human Protein Atlas and the DepMap portal.

Table 1: RNA Expression of this compound (PDZK1IP1) and SCL (TAL1) in Normal Human Tissues
TissueThis compound (PDZK1IP1) RNA (nTPM)SCL (TAL1) RNA (nTPM)
Bone marrow0.835.8
Kidney10.10.3
Liver0.20.8
Lung0.40.3
Brain (Cerebral Cortex)00.1
Colon0.20.2
Breast0.20
Prostate0.20
Ovary0.30
Testis0.10.1
Skin0.30.1
Lymph node14.8
Spleen0.410.3

Data Source: Human Protein Atlas. nTPM: normalized Transcripts Per Million.

Table 2: RNA Expression of this compound (PDZK1IP1) and SCL (TAL1) in Selected Cancer Cell Lines
Cell LineCancer TypeThis compound (PDZK1IP1) Expression (log2(TPM+1))SCL (TAL1) Expression (log2(TPM+1))
A549Lung Carcinoma5.30.1
MCF7Breast Cancer0.10.0
PC-3Prostate Cancer0.10.1
HeLaCervical Cancer3.90.1
K-562Chronic Myelogenous Leukemia0.48.9
JURKATAcute T-cell Leukemia0.110.2
MOLT-4Acute Lymphoblastic Leukemia0.19.5
U-2 OSOsteosarcoma6.20.1

Data Source: DepMap Public 23Q4.

Signaling Pathways

This compound Signaling

This compound overexpression has been shown to activate pro-tumorigenic signaling pathways. One key mechanism involves its interaction with the cell fate determinant NUMB, a negative regulator of the Notch signaling pathway. By sequestering NUMB, this compound leads to the activation of Notch, promoting a cancer stem cell-like phenotype.[1] Additionally, this compound can increase intracellular reactive oxygen species (ROS), which in turn can activate the PI3K/AKT signaling pathway, promoting cell survival and proliferation.

MAP17_Signaling This compound This compound NUMB NUMB This compound->NUMB sequesters ROS ROS This compound->ROS increases Notch_Receptor Notch Receptor NUMB->Notch_Receptor inhibits NICD NICD (Active Notch) Notch_Receptor->NICD releases Nucleus Nucleus NICD->Nucleus Stem_Cell_Factors Stem Cell Factors (e.g., HES1) Nucleus->Stem_Cell_Factors activates transcription PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT activates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival promotes

Caption: this compound signaling pathways leading to Notch activation and increased cell survival.

SCL (TAL1) Transcriptional Complex

SCL/TAL1 functions as a critical transcription factor by forming a multiprotein complex. The core of this complex typically includes SCL, an E-protein (like E2A or HEB), a LIM-only protein (LMO1 or LMO2), and LIM domain-binding protein 1 (LDB1). This complex binds to specific DNA sequences (E-boxes) in the regulatory regions of target genes, thereby controlling their transcription and directing hematopoietic lineage specification and differentiation.[4][5]

SCL_Complex cluster_complex SCL/TAL1 Transcriptional Complex SCL SCL/TAL1 E_protein E-protein (e.g., E2A) SCL->E_protein LMO LMO1/2 SCL->LMO DNA Target Gene Promoter (E-box) SCL->DNA binds LDB1 LDB1 E_protein->LDB1 LMO->LDB1 Transcription Gene Transcription DNA->Transcription regulates Hematopoiesis Hematopoietic Differentiation & Stem Cell Function Transcription->Hematopoiesis controls

Caption: The SCL/TAL1 core transcriptional complex and its role in hematopoiesis.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for this compound and SCL Expression

This protocol outlines the steps for quantifying this compound and SCL mRNA levels in cell lines or tissue samples.

  • RNA Extraction: Isolate total RNA from samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green master mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Human this compound (PDZK1IP1) Primers:

      • Forward: 5'-ATCCTGACCGTCGGAAACAAGG-3'

      • Reverse: 5'-CTCGGGCACATTCTCATAGGCA-3'

    • Human SCL (TAL1) Primers:

      • Forward: 5'-CCACCAACAATCGAGTGAAGAGG-3'

      • Reverse: 5'-GTTCACATTCTGCTGCCGCCAT-3'

    • Housekeeping Gene (e.g., GAPDH) Primers: Use validated primers for a stable reference gene.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunohistochemistry (IHC) for this compound Protein Detection in Tissues

This protocol describes the detection and localization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound overnight at 4°C.

    • Recommended Antibody: Rabbit anti-Map17 polyclonal antibody or Mouse anti-MAP17 monoclonal antibody (clone 165C).

    • Dilution: Typically 1:100 to 1:500, to be optimized for the specific antibody and detection system.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

  • Imaging: Analyze the stained slides under a light microscope.

Chromatin Immunoprecipitation (ChIP) for SCL (TAL1) Binding Site Analysis

This protocol details the procedure for identifying the genomic regions occupied by the SCL/TAL1 transcription factor.

  • Cross-linking: Cross-link protein-DNA complexes in cultured cells (e.g., K-562 or JURKAT) by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average fragment size of 200-600 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific for SCL/TAL1.

    • Recommended Antibody: ChIP-grade anti-TAL1 antibody.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Analysis: Analyze the purified DNA by qPCR to validate enrichment at known target sites or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample Sample Preparation cluster_mRNA mRNA Expression Analysis cluster_protein Protein Expression & Localization cluster_dna DNA-Protein Interaction Analysis Tissue Tissue or Cell Line RNA_Extraction RNA Extraction Tissue->RNA_Extraction FFPE FFPE Sectioning Tissue->FFPE Crosslinking Cross-linking Tissue->Crosslinking cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR mRNA_Data mRNA Quantification qPCR->mRNA_Data IHC Immunohistochemistry FFPE->IHC Protein_Data Protein Localization IHC->Protein_Data ChIP Chromatin Immunoprecipitation Crosslinking->ChIP DNA_Purification DNA Purification ChIP->DNA_Purification DNA_Data Binding Site Identification (ChIP-seq/qPCR) DNA_Purification->DNA_Data

Caption: Workflow for the comparative analysis of this compound and SCL gene expression.

References

Functional Differences Between MAP17 and Its Homologs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of the Membrane-Associated Protein of 17 kDa (MAP17) and its known homologs. The information presented herein is supported by experimental data to facilitate objective analysis and aid in research and drug development endeavors.

Introduction to this compound and Its Homologs

This compound, also known as PDZK1 Interacting Protein 1 (PDZK1IP1), is a small, non-glycosylated transmembrane protein. It plays a crucial role as a cargo protein, facilitating the transport of other proteins to the cell membrane. This compound is characterized by a C-terminal PDZ-binding motif that mediates its interaction with a variety of scaffolding proteins containing PDZ domains. These interactions are fundamental to this compound's function in regulating ion transport, cell signaling, and its implications in cancer and inflammatory diseases.

Homologs of this compound identified to date include Small Integral Membrane Protein 24 (SMIM24) , which is also known as MARDI (this compound-Related Dimer) . While research on these homologs is less extensive than on this compound, available data suggests both overlapping and distinct functional roles. This guide will focus on comparing this compound with the NHERF (Na+/H+ Exchanger Regulatory Factor) family of proteins, which act as key interacting partners and can be considered functional homologs in the context of protein scaffolding and trafficking, as well as with its paralog SMIM24/MARDI.

Comparative Analysis of Protein Interactions

The primary mechanism of this compound function is its interaction with PDZ domain-containing proteins. The NHERF family, comprising NHERF1, NHERF2, PDZK1 (NHERF3), and IKEPP (NHERF4), are critical partners for this compound. These interactions are pivotal for the localization and function of various membrane transporters and receptors.

Quantitative Data on Protein Interactions

While qualitative descriptions of these interactions are abundant, specific binding affinities (Kd values) are not consistently reported across the literature. The following table summarizes the known interactions and highlights the need for further quantitative studies.

Interacting ProteinThis compound Binding Domain(s)Reported Binding Affinity (Kd)Key Functional Outcome of InteractionCitations
PDZK1 (NHERF3) PDZ domain 4 (mouse), PDZ domains 1 and 4 (human)Data not consistently availableAnchoring of PDZK1 to the apical membrane; regulation of NaPi-IIa and SGLT2 transporters.[1]
NHERF1 PDZ domain 1Data not consistently availableDifferential regulation of protein trafficking compared to NHERF3/4.[2]
NHERF2 PDZ domain 1Data not consistently availableLess defined functional role in complex with this compound compared to other NHERFs.[3]
IKEPP (NHERF4) PDZ domains 1 and 3Data not consistently availableCo-expression with this compound induces internalization of NaPi-IIa.[2][3]

Functional Differences in Transporter Regulation

A key function of this compound and its homologs is the regulation of membrane transporters. This is most extensively studied in the context of the renal sodium-glucose cotransporter SGLT2 and the sodium-phosphate cotransporter NaPi-IIa.

Quantitative Comparison of SGLT2 Activation

Both this compound and its homolog MARDI have been shown to activate SGLT2, but to different extents.

ActivatorFold Activation of SGLT2 (in Xenopus oocytes)Effect on SGLT2 Cell Surface ExpressionCitations
This compound ~100-foldNo significant change[4][5]
MARDI (SMIM24) 18 ± 9-foldNot reported[4]

These findings suggest that while both proteins can activate SGLT2, this compound is a significantly more potent activator. The shared transmembrane domains between this compound and MARDI are thought to be crucial for this interaction and activation[4].

Involvement in Cellular Signaling Pathways

This compound is implicated in several critical signaling pathways, often in a manner dependent on its interaction with PDZ domain proteins. Overexpression of this compound, a common feature in many cancers, leads to the deregulation of these pathways.

Key Signaling Pathways Modulated by this compound:
  • Notch Pathway: this compound overexpression can activate the Notch signaling pathway. This is achieved through the sequestration of NUMB, a negative regulator of Notch, leading to increased levels of the Notch Intracellular Domain (NICD) and subsequent activation of Notch target genes. This activation is associated with an increase in cancer stem cell-like properties[6][7].

  • PI3K/AKT Pathway: this compound can activate the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation. This activation is mediated by an increase in reactive oxygen species (ROS) and is associated with resistance to apoptosis[8][9].

  • Oxidative Stress Pathways: this compound expression is linked to increased levels of intracellular ROS. This increase in oxidative stress can, in turn, activate pro-tumorigenic signaling pathways[10].

Information on the specific roles of SMIM24/MARDI in these signaling pathways is currently limited, representing a key area for future research.

Signaling Pathway Diagrams

MAP17_Signaling_Pathways cluster_notch Notch Pathway cluster_pi3k PI3K/AKT Pathway MAP17_N This compound NUMB NUMB NICD NICD Notch_Target_Genes Notch Target Genes (e.g., HES1) Stem_Properties Cancer Stem Cell Properties MAP17_P This compound ROS ROS PI3K PI3K AKT AKT Apoptosis Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Yeast Two-Hybrid (Y2H) Screening

Objective: To identify protein-protein interactions.

Methodology:

  • Vector Construction: The coding sequence of the "bait" protein (e.g., this compound) is cloned into a vector containing a DNA-binding domain (DBD), and the "prey" proteins (from a cDNA library) are cloned into a vector with a transcriptional activation domain (AD).

  • Yeast Transformation: Both bait and prey vectors are transformed into a suitable yeast strain.

  • Selection: Transformed yeast are plated on selective media lacking specific nutrients. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

  • Reporter Gene Activation: The reconstituted transcription factor activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on the selective media and/or exhibit a color change.

  • Interaction Validation: Positive interactions are confirmed by re-testing and sequencing the prey plasmid.

Yeast_Two_Hybrid cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 Bait-DBD Prey1 Prey-AD Reporter1 Reporter Gene (OFF) Promoter1 Promoter Promoter1->Reporter1 Bait2 Bait-DBD Prey2 Prey-AD Reporter2 Reporter Gene (ON) Promoter2 Promoter

Caption: Yeast Two-Hybrid experimental workflow.

Co-Immunoprecipitation (Co-IP)

Objective: To verify protein-protein interactions in a cellular context.

Methodology:

  • Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: An antibody specific to the "bait" protein is added to the cell lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using an antibody specific to the "prey" protein to confirm its presence in the complex.

Co_Immunoprecipitation cluster_steps Co-IP Workflow Bait Bait Protein Prey Prey Protein Bait->Prey Interaction Antibody Antibody Antibody->Bait Binds Bead Protein A/G Bead Bead->Antibody Captures step1 1. Cell Lysis step2 2. Immunoprecipitation step1->step2 step3 3. Complex Capture step2->step3 step4 4. Elution & Western Blot step3->step4

Caption: Co-Immunoprecipitation experimental workflow.

Analysis of Protein Translocation to the Trans-Golgi Network (TGN)

Objective: To visualize the subcellular localization of proteins.

Methodology:

  • Cell Transfection: Cells (e.g., opossum kidney cells) are co-transfected with expression vectors for the proteins of interest (e.g., this compound, a NHERF protein, and a target transporter like NaPi-IIa), often with fluorescent tags.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with primary antibodies specific to the proteins of interest and a TGN marker (e.g., TGN46).

  • Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

  • Confocal Microscopy: The subcellular localization of the proteins is visualized using a confocal microscope. Co-localization of the proteins of interest with the TGN marker indicates translocation to this compartment.

Conclusion

This compound and its homologs play multifaceted roles in cellular physiology and pathology, primarily through their interactions with PDZ domain-containing scaffolding proteins. This guide highlights the functional differences in their ability to regulate membrane transporters and modulate key signaling pathways. While this compound is a potent activator of SGLT2 and a significant player in cancer-related signaling, the precise functions of its homolog SMIM24/MARDI remain less characterized, presenting an opportunity for future investigation. The provided experimental protocols serve as a foundation for researchers aiming to further elucidate the intricate biology of this protein family. A deeper understanding of these functional distinctions will be crucial for the development of targeted therapeutic strategies for diseases in which these proteins are implicated.

References

Comparative Analysis of MAP17 Overexpression and Knockdown in Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cellular and molecular effects resulting from the overexpression versus the knockdown of the Membrane-Associated Protein 17 (MAP17). This compound, a 17 kDa non-glycosylated membrane protein, is typically restricted in its expression to renal proximal tubular cells but becomes aberrantly overexpressed in a wide variety of human carcinomas.[1][2][3] Its upregulation is strongly correlated with tumor progression and a more dedifferentiated phenotype.[1][4] This document summarizes the key functional differences, presents supporting quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways for researchers, scientists, and professionals in drug development.

High-Level Comparison: Overexpression vs. Knockdown

Overexpression of this compound generally promotes an oncogenic phenotype, whereas its knockdown or suppression reverses these effects. The functional consequences are multifaceted, impacting cell growth, survival, motility, and stem-like characteristics.

Cellular ProcessEffects of this compound OverexpressionEffects of this compound Knockdown
Proliferation & Viability Increased cell proliferation and viability, enhanced colony formation, and faster tumor growth in xenograft models.[1][5][6]Decreased cell proliferation and viability, reduced colony formation, and retarded tumor growth.[2][7]
Apoptosis Decreased apoptotic sensitivity and reduced caspase-3 activation.[1][8][9]Increased apoptosis.[2]
Migration & Invasion Increased cell migration and invasion capabilities.[1][2][5]Decreased cell migration and invasion.[2]
Stem Cell Properties Increased cancer stem cell (CSC) markers (e.g., OCT4, NANOG, SOX2), enhanced tumorsphere formation, and an expanded CSC pool.[4][10][11]Reduced tumorigenic and cancer stem cell-like properties.[10]
Reactive Oxygen Species (ROS) Increased intracellular ROS production.[1][5]Reduced intracellular ROS levels.[7]
Signaling Pathways Activation of PI3K/AKT, Notch, and p38 signaling pathways.[2][4][8]Inhibition of PI3K/AKT and Notch pathways; potential increase in phospho-p38 levels.[2][4]
Gene Expression Upregulation of HLA genes, NFAT2, IL-6, and stem cell transcription factors.[10] Downregulation of BBS10, HERC2, and ADNP.[10]Downregulation of HLA genes and upregulation of BBS10.[10]

Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. Its C-terminal PDZ-binding domain is crucial for many of these functions.[1][4][10]

ROS-Mediated PI3K/AKT Pathway Activation

This compound overexpression leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][5] This elevation in ROS acts as a second messenger, leading to the oxidative inactivation of the tumor suppressor PTEN.[8] The inhibition of PTEN results in the subsequent activation of the PI3K/AKT signaling cascade, which is a critical pathway for promoting cell survival and inhibiting apoptosis.[8][9] This mechanism allows this compound-expressing cells to resist apoptosis induced by factors such as c-Myc or serum deprivation.[8][9]

G This compound This compound Overexpression ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PTEN PTEN (phosphatase) ROS->PTEN oxidizes & inhibits PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates Survival Cell Survival (↓ Apoptosis) AKT->Survival promotes

This compound promotes cell survival via ROS-mediated activation of the PI3K/AKT pathway.
Notch Pathway Activation and Stemness

This compound physically interacts with NUMB, a negative regulator of the Notch signaling pathway, through its PDZ-binding domain.[4] This interaction sequesters NUMB, preventing it from promoting the degradation of the Notch Intracellular Domain (NICD).[4] Consequently, NICD accumulates in the nucleus, where it activates the transcription of Notch target genes, including stem cell factors like HES1, NANOG, and OCT4.[4][10] This activation enhances cancer stem cell-like properties, such as tumorsphere formation and therapy resistance.[4][12]

G cluster_membrane Cytoplasm cluster_nucleus Nucleus This compound This compound NUMB NUMB This compound->NUMB interacts with & sequesters Notch Notch Receptor NUMB->Notch promotes degradation of NICD Notch->NICD_c releases NICD_n NICD Transcription ↑ Stem Cell Gene Transcription (HES1, NANOG, etc.) NICD_n->Transcription activates NICD_c->NICD_n translocates to

This compound activates Notch signaling by sequestering the inhibitor NUMB.

Quantitative Experimental Data

The following tables summarize quantitative data from studies investigating the effects of this compound modulation on cancer cell lines.

Table 1: Effects on Cell Proliferation and Invasion
Cell LineManipulationAssayResult
A549 (NSCLC)This compound OverexpressionTranswell Invasion~1.33-fold increase in invading cells[2]
A375 (Melanoma)This compound OverexpressionXenograft Tumor GrowthFaster and larger tumor growth compared to parental cells[6]
HCC-LM3 (Hepatocellular Carcinoma)This compound KnockdownColony FormationDecreased proliferative capability[7]
MHCC-97H (Hepatocellular Carcinoma)This compound OverexpressionColony FormationEnhanced colony formation ability[7]
A549 (NSCLC)This compound KnockdownTranswell Invasion~41% decrease in invading cells[2]
A549 (NSCLC)This compound OverexpressionWound Healing~45% increase in migratory rate[2]
A549 (NSCLC)This compound KnockdownWound Healing~40% decrease in migratory rate[2]
Table 2: Effects on Gene and Protein Expression
Cell LineManipulationTargetMethodResult
T47D, AW This compound OverexpressionHLA genesqPCRIncreased mRNA expression[10]
T47D, AW This compound OverexpressionBBS10, HERC2, ADNPqPCRDecreased mRNA expression[10]
Calu3 This compound KnockdownHLA genesqPCRDecreased mRNA expression[10]
HeLa, T47D This compound OverexpressionStem Cell Genes (OCT4, NANOG, etc.)qPCRSignificantly increased mRNA levels[4]
A549 This compound Overexpressionphospho-p38Western BlotReduced protein level[2]
A549 This compound Knockdownphospho-p38Western BlotIncreased protein level[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

General Experimental Workflow

The typical workflow for studying this compound function involves modulating its expression in a chosen cell line, followed by a battery of functional assays to assess the phenotypic consequences.

G Start Select Cell Line Transfection Transfection/ Transduction Start->Transfection Validation Validate Expression (qPCR, Western Blot) Transfection->Validation OE Overexpression Vector (e.g., pcDNA3-MAP17) OE->Transfection KD Knockdown Vector (e.g., shRNA-MAP17) KD->Transfection Assays Functional Assays Validation->Assays Prolif Proliferation (MTT, Colony Formation) Assays->Prolif Mig Migration/Invasion (Transwell, Wound Healing) Assays->Mig Apop Apoptosis (Annexin V, Caspase) Assays->Apop Analysis Data Analysis & Interpretation Prolif->Analysis Mig->Analysis Apop->Analysis

Standard workflow for investigating this compound function in vitro.
Cell Proliferation (MTT Assay)

  • Principle: Measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells (e.g., 1x10³ per well) with modulated this compound expression in 96-well plates and incubate.[13]

    • After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The intensity is proportional to the number of viable cells.

Transwell Invasion Assay
  • Principle: Assesses the ability of cells to migrate through a semi-permeable membrane, often coated with an extracellular matrix component like Matrigel to simulate invasion.

  • Protocol:

    • Rehydrate Matrigel-coated inserts (8-μm pore size) in a 24-well plate.

    • Seed cells (e.g., 5x10⁴) in serum-free medium into the upper chamber of the insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours to allow for invasion.

    • Remove non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).

    • Count the number of stained cells in several microscopic fields to quantify invasion.[2]

Apoptosis Assay (Annexin V Staining)
  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these apoptotic cells via flow cytometry.

  • Protocol:

    • Culture cells with modulated this compound expression under apoptotic-inducing conditions (e.g., serum starvation).[8]

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis.[8]

Gene Expression Analysis (Quantitative PCR)
  • Principle: Measures the amount of a specific mRNA transcript in a sample to quantify gene expression.

  • Protocol:

    • Isolate total RNA from cells with modulated this compound expression.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform quantitative PCR using specific primers for target genes (e.g., this compound, HLA-A, NANOG) and a reference gene (e.g., GAPDH).[10]

    • Analyze the amplification data to determine the relative fold change in gene expression, often using the ΔΔCt method.

Conclusion

The available evidence consistently demonstrates that this compound functions as an oncogene. Its overexpression enhances tumorigenic properties by increasing proliferation, migration, and stemness while suppressing apoptosis.[1][4][5] These effects are largely mediated through the induction of ROS and the subsequent activation of the PI3K/AKT pathway, as well as through the sequestration of NUMB to activate Notch signaling.[4][8] Conversely, the knockdown of this compound reverses these malignant phenotypes, leading to reduced tumor growth and survival.[2][7][10] These findings position this compound as a significant factor in tumor progression and a potential therapeutic target for cancers where it is overexpressed.

References

A Researcher's Guide to Commercially Available MAP17 Antibodies: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the 17 kDa membrane-associated protein (MAP17), also known as PDZK1 interacting protein 1 (PDZK1IP1), selecting a reliable antibody is a critical first step. This compound is implicated in tumor biology and ion transport, making it a protein of significant interest.[1] This guide provides a comparative overview of commercially available this compound antibodies from various vendors, summarizing their specifications based on publicly available data.

Due to the absence of a direct, independent, head-to-head comparative study on the cross-reactivity and performance of these antibodies, this guide compiles information from vendor datasheets and available publications to aid in antibody selection. Researchers are strongly encouraged to perform in-house validation to ensure antibody performance in their specific experimental context.

Comparative Table of this compound Antibodies

The following table summarizes the key characteristics of several commercially available this compound antibodies. This information is intended to provide a snapshot for easy comparison.

VendorCatalog NumberAntibody Name/CloneTypeHostReactivity (Verified)Validated Applications
Abcam ab156014Anti-Map17 antibody [EPR10372]MonoclonalRabbitHumanWB, IHC-P
Sigma-Aldrich MABC522Anti-MAP17 Antibody, clone 165CMonoclonalMouseHumanWB, IHC
Proteintech 12518-1-APThis compound / PDZK1IP1 antibodyPolyclonalRabbitHumanIHC, IF/ICC, ELISA
Thermo Fisher Scientific PA5-53252This compound Polyclonal AntibodyPolyclonalRabbitHumanWB, IHC-P, ICC/IF
Boster Bio A01980Anti-MAP17/PDZK1IP1 AntibodyPolyclonalRabbitHuman, Mouse, RatWB, IHC
Human Protein Atlas HPA014907Anti-PDZK1IP1 AntibodyPolyclonalRabbitHumanWB, IHC, ICC/IF

Experimental Protocols

Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry, tailored for the detection of a small protein like this compound (approximately 17 kDa).

Western Blotting Protocol for this compound

Given this compound's small size, optimization of the Western Blotting protocol is crucial to prevent the protein from running off the gel or passing through the membrane during transfer.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes.

2. Gel Electrophoresis:

  • Use a high-percentage Tris-Glycine gel (e.g., 15% or 4-20% gradient) to resolve the low molecular weight this compound protein.

  • Run the gel at a constant voltage of 100-120V until the dye front reaches the bottom of the gel.

3. Protein Transfer:

  • Transfer proteins to a 0.2 µm pore size PVDF membrane to ensure efficient capture of the small this compound protein.

  • Perform a wet transfer at 100V for 30-45 minutes at 4°C or a semi-dry transfer according to the manufacturer's instructions, optimized for small proteins.

4. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer as per the vendor's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues

This protocol is for the chromogenic detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (3 changes, 5 minutes each).

  • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 3 minutes each).

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20 minutes. The optimal buffer should be determined empirically for each antibody.[2]

  • Allow slides to cool to room temperature.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Rinse with PBS.

  • Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 30 minutes.

  • Incubate with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Rinse with PBS (3 changes, 5 minutes each).

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Rinse with PBS.

  • Incubate with a streptavidin-HRP complex for 30 minutes.

  • Rinse with PBS.

  • Visualize with a DAB substrate solution until the desired stain intensity develops.

  • Rinse with distilled water.

4. Counterstaining and Mounting:

  • Counterstain with hematoxylin.

  • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for assessing antibody cross-reactivity and the general signaling context of this compound.

Antibody_Cross_Reactivity_Workflow start Select Multiple Commercial this compound Antibodies lysate_prep Prepare Lysates: - Positive Control (e.g., Kidney Tissue) - Negative Control (e.g., Liver Tissue) - Overexpression Lysate start->lysate_prep wb Western Blot Analysis lysate_prep->wb ihc Immunohistochemistry (on FFPE tissue array) lysate_prep->ihc data_analysis Comparative Data Analysis: - Band Specificity (WB) - Staining Pattern (IHC) - Signal-to-Noise Ratio wb->data_analysis ihc->data_analysis conclusion Select Optimal Antibody for Specific Application data_analysis->conclusion

Caption: Workflow for assessing the cross-reactivity of this compound antibodies.

MAP17_Signaling_Context This compound This compound (PDZK1IP1) pdzk1 PDZK1 (Scaffolding Protein) This compound->pdzk1 interacts with ros Reactive Oxygen Species (ROS) This compound->ros increases ion_transporters Ion Transporters (e.g., NHERF3, NaPi-IIa) pdzk1->ion_transporters localizes ion_transport Ion Transport ion_transporters->ion_transport regulates tumorigenesis Tumorigenesis ros->tumorigenesis promotes

Caption: Simplified signaling context of this compound.

References

Comparing signaling pathways activated by MAP17 in different cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the signaling pathways activated by the Membrane-Associated Protein 17 (MAP17) in different cancer types, with a focus on Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer. We also touch upon its emerging role in Ovarian Cancer. This document is intended for researchers, scientists, and drug development professionals interested in the oncogenic functions of this compound and its potential as a therapeutic target.

Introduction

This compound, a 17-kDa non-glycosylated membrane protein, is increasingly recognized for its role in tumorigenesis. Its overexpression has been documented in a variety of carcinomas and is often correlated with tumor progression and more aggressive phenotypes[1][2]. A central mechanism of this compound's oncogenic activity is its ability to increase intracellular reactive oxygen species (ROS), which act as second messengers to modulate downstream signaling pathways[3]. However, the specific pathways and the resulting cellular outcomes can differ significantly between cancer types.

Comparative Analysis of this compound Signaling

Our analysis focuses on the differential signaling cascades initiated by this compound in NSCLC and breast cancer, highlighting key quantitative differences in cellular behavior and pathway modulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound expression in NSCLC and breast cancer cell lines.

Table 1: Effects of this compound on Cellular Phenotypes in Non-Small Cell Lung Cancer (NSCLC)

Cell LineThis compound ModulationParameterQuantitative EffectReference
A549OverexpressionInvasion1.33-fold increase in invading cells[4]
A549OverexpressionMigration45% increase in migratory rate[4]
A549KnockdownInvasion41% decrease in invading cells[4]
A549KnockdownMigration40% decrease in migratory rate[4]

Table 2: Effects of this compound on Cellular Phenotypes in Breast Cancer

Cell LineThis compound ModulationParameterQuantitative Effect (Fold Change vs. Control)Reference
MDA-MB-231OverexpressionKLF4 Expression~2.5[5]
MDA-MB-231OverexpressionNANOG Expression~3.0[5]
MDA-MB-231OverexpressionOCT4 Expression~2.0[5]
MDA-MB-231OverexpressionSOX2 Expression~2.5[5]
MDA-MB-468OverexpressionKLF4 Expression~2.0[5]
MDA-MB-468OverexpressionNANOG Expression~3.5[5]
MDA-MB-468OverexpressionOCT4 Expression~2.5[5]
MDA-MB-468OverexpressionSOX2 Expression~3.0[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways influenced by this compound in different cancer contexts.

MAP17_NSCLC_Signaling This compound This compound p38 p-p38 This compound->p38 inhibits Proliferation Proliferation, Invasion, Migration This compound->Proliferation Apoptosis Apoptosis p38->Apoptosis

Figure 1: this compound Signaling in NSCLC.

MAP17_Breast_Cancer_Signaling cluster_ros ROS-Mediated Pathways cluster_notch Notch Pathway This compound This compound ROS ↑ ROS This compound->ROS p38_insensitivity p38α Insensitivity ROS->p38_insensitivity PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Tumorigenesis Tumorigenesis p38_insensitivity->Tumorigenesis Apoptosis_Inhibition Apoptosis Inhibition PI3K_AKT->Apoptosis_Inhibition MAP17_notch This compound NUMB NUMB MAP17_notch->NUMB sequesters Notch Notch Pathway NUMB->Notch inhibits Stemness ↑ Stemness (NANOG, SOX2, etc.) Notch->Stemness

Figure 2: this compound Signaling in Breast Cancer.

MAP17_Ovarian_Cancer_Signaling This compound This compound NUMB NUMB This compound->NUMB sequesters Notch Notch Pathway NUMB->Notch inhibits Tumor_Progression Tumor Progression Notch->Tumor_Progression

Figure 3: Postulated this compound Signaling in Ovarian Cancer.

Detailed Pathway Comparison

p38 MAPK Pathway

A striking difference in this compound signaling between NSCLC and breast cancer lies in its interaction with the p38 MAPK pathway.

  • In NSCLC , this compound overexpression leads to the suppression of p38 phosphorylation[4][6]. This inactivation of the p38 pathway is associated with decreased apoptosis and increased cell viability, proliferation, invasion, and migration[4][7]. Thus, in NSCLC, this compound appears to exert its pro-tumorigenic effects by actively inhibiting a tumor-suppressive p38 signal.

  • In Breast Cancer , the relationship is more complex. This compound-induced ROS can trigger a p38α-dependent senescence-like response in non-tumoral cells. However, in late-stage breast tumors, the oncogenic activity of this compound is dependent on the insensitivity of p38α to this ROS-induced signal[3][8]. In fact, this compound activation in human breast tumors correlates with a lack of p38α phosphorylation[3]. This suggests that for this compound to drive tumorigenesis in breast cancer, the cells must have evolved a mechanism to bypass p38-mediated growth arrest.

PI3K/AKT Pathway
  • In Breast Cancer , this compound-induced ROS have been shown to activate the PI3K/AKT signaling pathway. This activation is crucial for protecting breast cancer cells from apoptosis, for instance, that which is induced by the oncogene Myc. The PI3K/AKT/mTOR pathway is a well-established driver of cell growth and survival, and its activation is a frequent event in breast cancer, contributing to therapy resistance[9][10]. While a direct quantitative link between this compound overexpression and the degree of AKT phosphorylation is still being established, the functional consequence of apoptosis inhibition is a key feature of this compound signaling in this cancer.

Notch Signaling Pathway

A common signaling axis affected by this compound across multiple cancers appears to be the Notch pathway, mediated by the protein NUMB.

  • In Breast, Colon, and Lung Cancer , this compound has been shown to physically interact with and sequester NUMB[11]. NUMB is a negative regulator of the Notch pathway; by binding to NUMB, this compound prevents it from targeting the Notch intracellular domain (NICD) for degradation. This leads to the activation of the Notch pathway, resulting in an increase in cancer stem cell (CSC) properties, including the expression of stemness factors like NANOG, KLF4, OCT4, and SOX2, and enhanced tumorsphere formation[5][11]. The quantitative data in Table 2 for breast cancer cell lines clearly demonstrates this effect on stem cell marker expression.

  • In Ovarian Cancer , while direct evidence linking this compound to NUMB and Notch is less established, the components of this pathway are known to be highly relevant. The Notch pathway is frequently dysregulated in ovarian cancer and is associated with tumor progression and chemoresistance[12][13]. Furthermore, NUMB has been shown to play a role in ovarian cancer cell proliferation and epithelial-mesenchymal transition (EMT)[14][15]. Given the established interaction between this compound and NUMB in other cancers, it is plausible that a similar mechanism is at play in ovarian cancer, where this compound overexpression is also correlated with tumor progression[2].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Western Blot for Phospho-p38

This protocol is adapted for the detection of phosphorylated p38 MAPK.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes[16].

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel[17].

  • Protein Transfer:

    • Transfer separated proteins to a PVDF or nitrocellulose membrane[17].

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-antibodies to reduce background)[17][18].

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA/TBST[16].

    • Wash the membrane three times for 10 minutes each with TBST[17].

    • Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature[18].

    • Wash the membrane as in the previous wash step.

  • Detection:

    • Incubate the membrane with an ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system[16].

  • Stripping and Re-probing:

    • To normalize the phospho-p38 signal, the membrane can be stripped and re-probed for total p38 MAPK[16].

Quantitative Reverse Transcription PCR (RT-qPCR) for this compound

This protocol outlines the steps for quantifying this compound mRNA expression.

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit)[19].

    • Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.

  • Reverse Transcription:

    • Synthesize cDNA from 1-3 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers[19].

  • qPCR Reaction:

    • Prepare a qPCR master mix containing a suitable qPCR master mix (e.g., with SYBR Green or TaqMan chemistry), forward and reverse primers for this compound, and nuclease-free water[20].

    • Add the cDNA template to the master mix in a qPCR plate.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination[21].

  • Thermal Cycling:

    • Perform the qPCR reaction in a real-time PCR detection system with a typical program including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension[20].

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH).

    • Calculate the relative expression of this compound using the 2-ΔΔCt method[19].

Immunofluorescence for this compound-NUMB Interaction

This protocol can be used to visualize the co-localization or interaction of this compound and NUMB.

  • Cell Preparation:

    • Grow cells on glass coverslips in a culture dish.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature[22].

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes[23].

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature[1].

  • Antibody Incubation:

    • Incubate the cells with primary antibodies against this compound and NUMB, diluted in blocking buffer, overnight at 4°C in a humidified chamber[23].

    • Wash the cells three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (with distinct excitation/emission spectra for each primary antibody) for 1 hour at room temperature, protected from light[22].

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the fluorescence signal using a confocal microscope[11].

Conclusion

This compound activates distinct and, in some cases, opposing signaling pathways in different cancer types to promote a malignant phenotype. In NSCLC, this compound drives tumor progression by suppressing the p38 MAPK pathway. In contrast, in breast cancer, its oncogenic function is associated with an evasion of p38-mediated senescence and the activation of the pro-survival PI3K/AKT pathway. A common mechanism emerging across multiple cancers is the activation of the Notch pathway through the sequestration of NUMB, leading to an increase in cancer stem cell characteristics. The context-dependent nature of this compound signaling underscores the importance of tailored therapeutic strategies for cancers where this protein is overexpressed. Further research into the specific molecular interactions of this compound in different tumor microenvironments will be crucial for the development of effective targeted therapies.

References

Unraveling Drug Resistance: A Comparative Guide to MAP17 and Other Cellular Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the multifaceted world of cancer drug resistance, this guide provides a comparative analysis of the emerging role of Membrane-Associated Protein 17 (MAP17) alongside established resistance mechanisms. Through quantitative data, detailed experimental protocols, and pathway visualizations, we aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate this critical challenge in oncology.

The development of resistance to therapeutic agents remains a primary obstacle in cancer treatment. While mechanisms such as drug efflux by ATP-binding cassette (ABC) transporters, enhanced DNA damage repair, and the epithelial-mesenchymal transition (EMT) are well-documented contributors to this phenomenon, the role of emerging players like this compound is increasingly being recognized. This guide offers a side-by-side comparison of these key resistance pathways, providing a framework for understanding their interplay and identifying novel therapeutic strategies.

Quantitative Comparison of Drug Resistance Mechanisms

Direct quantitative comparison of the fold resistance conferred by different mechanisms is challenging due to variability in cell lines, drug types, and experimental conditions. The following table summarizes representative data from various studies to provide a contextual understanding of the magnitude of resistance associated with each mechanism. It is important to note that these values are not from a single, directly comparative study but are illustrative of the effects observed for each mechanism individually.

MechanismProtein/ProcessCell LineDrugApproximate IC50 Fold Increase (Resistant vs. Sensitive)Reference
This compound-Mediated Resistance This compound OverexpressionPC9 (Lung Cancer)Erlotinib~1.5 - 2 fold[1]
ABC Transporter Efflux ABCB1 (P-glycoprotein) OverexpressionL5178Y (Mouse Lymphoma)Doxorubicin>20 fold[2]
Enhanced DNA Repair Mismatch Repair (MMR) ProficiencyColon Cancer Cell Lines5-Fluorouracil~28 fold (in clonogenic survival)[3]
Epithelial-Mesenchymal Transition EMT InductionBladder Cancer CellsCisplatin~3 - 5 fold[4]

Note: The fold increase in IC50 is a common metric for quantifying drug resistance, representing how much more drug is required to inhibit the growth of resistant cells by 50% compared to sensitive (parental) cells.

Signaling Pathways and Molecular Mechanisms

Understanding the signaling cascades that drive drug resistance is crucial for developing targeted therapies. Below are graphical representations of the key pathways for each mechanism, generated using the Graphviz DOT language.

This compound-Mediated Drug Resistance

This compound is a small membrane protein whose overexpression has been linked to increased tumorigenicity and resistance to certain therapies. Its mechanism is often associated with the promotion of cancer stem cell (CSC)-like properties and the modulation of cellular stress responses.

MAP17_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound SGLT1 SGLT1 This compound->SGLT1 associates with PDZK1 PDZK1 This compound->PDZK1 interacts with ROS ↑ Reactive Oxygen Species (ROS) SGLT1->ROS mediates PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT CSC Cancer Stem Cell Properties (Self-renewal, etc.) AKT->CSC DrugResistance Drug Resistance CSC->DrugResistance

Caption: this compound signaling pathway associated with drug resistance.

ABC Transporter-Mediated Drug Efflux

ABC transporters are a large family of transmembrane proteins that actively pump a wide variety of substrates, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration, thereby diminishing its efficacy.

ABC_Transporter_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Drug_out Drug ABC_Transporter ABC Transporter (e.g., P-gp/ABCB1) ABC_Transporter->Drug_out Drug Efflux Drug_in Drug Drug_in->ABC_Transporter Binds to transporter ATP ATP ATP->ABC_Transporter Hydrolysis powers efflux ADP ADP + Pi DNA_Repair_Pathway Chemotherapy DNA Damaging Agent (e.g., Cisplatin) DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Chemotherapy->DNA_Damage DDR_Activation DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR_Activation Repair_Proteins Recruitment of Repair Proteins (e.g., BRCA1, RAD51) DDR_Activation->Repair_Proteins DNA_Repair Enhanced DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival & Drug Resistance DNA_Repair->Cell_Survival EMT_Pathway TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor SMAD SMAD Signaling Receptor->SMAD Snail_Slug_Twist EMT Transcription Factors (Snail, Slug, Twist) SMAD->Snail_Slug_Twist E_Cadherin ↓ E-cadherin (Loss of cell adhesion) Snail_Slug_Twist->E_Cadherin Vimentin ↑ Vimentin (Mesenchymal marker) Snail_Slug_Twist->Vimentin Drug_Resistance Drug Resistance & Metastasis E_Cadherin->Drug_Resistance Vimentin->Drug_Resistance Experimental_Workflow cluster_resistance_induction Induce or Select for Resistance cluster_characterization Characterize Resistance Mechanism start Start with Parental (Drug-Sensitive) Cell Line pulse_exposure Pulse Exposure to Increasing Drug Concentrations start->pulse_exposure transfection Transfect with Gene of Interest (e.g., this compound, ABCB1) start->transfection emt_induction Treat with EMT Inducers (e.g., TGF-β) start->emt_induction resistant_line Establish Drug-Resistant Cell Line pulse_exposure->resistant_line transfection->resistant_line emt_induction->resistant_line ic50 Determine IC50 (Protocol 1) resistant_line->ic50 efflux_assay Drug Efflux Assay (Protocol 2) resistant_line->efflux_assay dna_repair_assay DNA Repair Assay (Protocol 3) resistant_line->dna_repair_assay emt_markers Analyze EMT Markers (Protocol 4) resistant_line->emt_markers comparison Comparative Analysis of Resistance Levels and Mechanisms ic50->comparison efflux_assay->comparison dna_repair_assay->comparison emt_markers->comparison

References

Reproducibility of MAP17's Effect on Cancer Stem Cell Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protein MAP17 has emerged as a significant regulator of the cancer stem cell (CSC) phenotype, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. Understanding the reproducibility of its effects and comparing them to other key signaling pathways is crucial for researchers and drug development professionals. This guide provides an objective comparison of this compound's influence on CSC markers with alternative pathways, supported by experimental data and detailed protocols.

I. Quantitative Comparison of Pathway Effects on Cancer Stem Cell Markers

The following tables summarize the quantitative effects of this compound and key alternative signaling pathways—Notch and Wnt—on various cancer stem cell markers. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution. The consistency of findings across multiple studies, however, lends credence to the reported effects.

Effect of this compound Overexpression on Cancer Stem Cell Markers
Cell LineCancer TypeMarker/AssayFold Change/EffectReference
MDA-MB-231Breast CancerKLF4 mRNA~2.5-fold increase[1]
MDA-MB-231Breast CancerNANOG mRNA~2-fold increase[1]
MDA-MB-231Breast CancerOCT4 mRNA~2-fold increase[1]
MDA-MB-231Breast CancerSOX2 mRNA~2-fold increase[1]
MDA-MB-231Breast CancerTumorsphere Formation~2.5-fold increase in number[1]
MDA-MB-468Breast CancerKLF4 mRNA~2-fold increase[1]
MDA-MB-468Breast CancerNANOG mRNA~1.5-fold increase[1]
MDA-MB-468Breast CancerOCT4 mRNA~1.8-fold increase[1]
MDA-MB-468Breast CancerSOX2 mRNA~1.5-fold increase[1]
MDA-MB-468Breast CancerTumorsphere Formation~2-fold increase in number[1]
PANC-1Pancreatic CancerCD133+ cellsSignificant increase[2]
HPAF-IIPancreatic CancerCD133+ cellsSignificant increase[2]
Sarcoma cell linesSarcomaTumorsphere Formation~2 to 4-fold increase in number[3][4]
HeLaCervical CancerTumorsphere FormationSignificant increase in percentage[5]
T47DBreast CancerTumorsphere FormationSignificant increase in percentage[5]
Effect of Notch Pathway Activation on Cancer Stem Cell Markers
Cell Line/SystemCancer TypeMarker/AssayFold Change/EffectReference
Human Mammary Epithelial CellsBreast CancerSecondary Mammosphere Formation10-fold increase with Notch-activating peptide[6]
Glioblastoma cell linesGlioblastomaNeurosphere FormationIncreased with NICD1 overexpression[7]
Lung Adenocarcinoma cellsLung CancerTumorsphere FormationIncreased in cells with high Notch activity[7]
CD90- HCC cellsHepatocellular CarcinomaSox2 mRNAIncreased with NICD overexpression[8]
Effect of Wnt/β-catenin Pathway Activation on Cancer Stem Cell Markers
Cell Line/SystemCancer TypeMarker/AssayFold Change/EffectReference
Mouse Mammary GlandBreast CancerExpansion of stem-like cellsObserved with MMTV-Wnt1 overexpression[9]
Caco-2Colorectal CancerTCF4, Lef1, c-Myb, Id3, AR, Dkk1 mRNA in CD44+CD133+ vs CD44-CD133+ cells~2.5 to 7-fold higher
Hematopoietic Stem CellsLeukemiaRepopulating capacityEnhanced with 2-fold Wnt activation[10]

II. Signaling Pathways and Experimental Workflows

This compound-Notch Signaling Pathway

This compound promotes a cancer stem cell phenotype primarily through the activation of the Notch signaling pathway. It achieves this by interacting with and sequestering NUMB, a negative regulator of Notch. This sequestration prevents NUMB from inhibiting Notch, leading to the activation of Notch target genes and an increase in the expression of stemness factors.

MAP17_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NUMB NUMB This compound->NUMB sequesters Notch Notch Receptor NUMB->Notch inhibits NICD Notch Intracellular Domain (NICD) Notch->NICD cleavage Nucleus Nucleus NICD->Nucleus translocation Stemness_Genes Stemness Genes (OCT4, SOX2, NANOG) Nucleus->Stemness_Genes activates transcription CSC_Phenotype Cancer Stem Cell Phenotype Stemness_Genes->CSC_Phenotype promotes Experimental_Workflow cluster_assays Assessment of CSC Phenotype start Start: Cancer Cell Line transfection Transfection with This compound expression vector (or control vector) start->transfection cell_culture Cell Culture & Selection transfection->cell_culture tumorsphere Tumorsphere Formation Assay cell_culture->tumorsphere facs FACS Analysis for CSC Surface Markers (e.g., CD133, CD44) cell_culture->facs qpcr qPCR for Stemness Gene Expression (e.g., OCT4, SOX2) cell_culture->qpcr western Western Blot for Protein Expression cell_culture->western data_analysis Data Analysis & Quantitative Comparison tumorsphere->data_analysis facs->data_analysis qpcr->data_analysis western->data_analysis

References

Unraveling the Oncogenic Potential of MAP17 Splice Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new in-depth comparison guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the oncogenic potential of MAP17 splice variants. This guide provides a detailed analysis of the functional differences between this compound isoforms, supported by experimental data, to aid in the development of novel cancer therapeutics.

This compound, a 17 kDa membrane-associated protein, is increasingly recognized for its role in tumorigenesis. Its overexpression in a variety of carcinomas is linked with enhanced tumor progression, including increased cell proliferation, invasion, and resistance to apoptosis.[1][2][3][4] This guide synthesizes the current understanding of how different forms of this compound contribute to cancer's malignant phenotype.

The evidence strongly suggests that the oncogenic activity of this compound is, in many cases, mediated by an increase in reactive oxygen species (ROS).[3] This oxidative stress, in turn, modulates key signaling pathways involved in cell growth and survival, such as the PI3K/AKT and Notch pathways.[5]

While multiple splice variants of this compound exist, current research points to the This compound-001 isoform as the most abundantly expressed variant in several cancers, including lung adenocarcinoma and lung squamous cell carcinoma.[6] This guide, therefore, focuses on the functional characteristics of this primary isoform in comparison to a baseline state, representing either the absence of this compound overexpression or the presence of a non-functional mutant.

Comparative Analysis of this compound Oncogenic Functions

The following tables summarize the quantitative data from various studies, highlighting the impact of this compound (primarily the this compound-001 isoform) on key cancer-related cellular processes.

Cell Proliferation AssaysCell LineFold Change (this compound Overexpression vs. Control)Reference
MTT Assay Gastric Cancer Cells~1.5-fold increase in proliferation with HGF treatment[7]
CCK-8 Assay Hepatocellular Carcinoma (SMMC7721, Huh7)Significant increase in cell growth[4]
Colony Formation Assay Breast Cancer CellsIncreased number and size of colonies[5]
Cell Invasion and Migration AssaysCell LineFold Change (this compound Overexpression vs. Control)Reference
Transwell Invasion Assay Hepatocellular Carcinoma (SMMC7721, Huh7)Significant increase in invasive cells[4]
Transwell Migration Assay Hepatocellular Carcinoma (SMMC7721, Huh7)Significant increase in migrated cells[4]
Wound Healing Assay Thyroid Cancer CellsImpaired migration upon this compound silencing[5]
Apoptosis AssaysCell LineObservationReference
Flow Cytometry (Annexin V/PI) Hepatocellular CarcinomaKnockdown of this compound did not significantly alter apoptosis[4]
General Observation Multiple Cancer TypesDecreased apoptotic sensitivity with this compound overexpression[3]

Signaling Pathways and Experimental Workflows

The oncogenic effects of this compound are intricately linked to the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these connections and a typical experimental workflow for studying this compound function.

MAP17_Oncogenic_Signaling This compound This compound Overexpression ROS Increased ROS Production This compound->ROS Notch Notch Pathway Activation This compound->Notch PI3K_AKT PI3K/AKT Pathway Activation ROS->PI3K_AKT p38 p38 Pathway Inactivation ROS->p38 Proliferation Increased Proliferation PI3K_AKT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis Stemness Increased Stem Cell Properties Notch->Stemness p38->Proliferation inhibition Invasion Increased Invasion & Migration

This compound Oncogenic Signaling Pathways

MAP17_Experimental_Workflow start Start: Select Cancer Cell Line transfection Transfection: - this compound Splice Variant (e.g., this compound-001) - Empty Vector Control - shRNA for Knockdown start->transfection verification Verification of Expression: - qRT-PCR - Western Blot transfection->verification proliferation Proliferation Assays: - MTT - Colony Formation verification->proliferation invasion Invasion/Migration Assays: - Transwell Assay - Wound Healing verification->invasion apoptosis Apoptosis Assay: - Annexin V/PI Staining verification->apoptosis analysis Data Analysis and Comparison proliferation->analysis invasion->analysis apoptosis->analysis

Experimental Workflow for this compound Function

Detailed Experimental Protocols

This section provides a summary of the methodologies for the key experiments cited in this guide.

Cell Proliferation Assays

1. MTT Assay:

  • Objective: To assess cell metabolic activity as an indicator of cell viability and proliferation.

  • Method:

    • Seed cells in 96-well plates and culture overnight.

    • Treat cells as required for the experiment.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

2. Colony Formation Assay:

  • Objective: To determine the ability of single cells to grow into colonies, reflecting cell survival and proliferative capacity.

  • Method:

    • Seed a low density of cells in 6-well plates.

    • Culture the cells for 1-3 weeks, allowing colonies to form.

    • Fix the colonies with a solution such as methanol.

    • Stain the colonies with crystal violet.

    • Count the number of colonies and analyze their size.

Cell Invasion and Migration Assays

1. Transwell Invasion Assay:

  • Objective: To measure the ability of cells to invade through a basement membrane matrix.

  • Method:

    • Coat the upper chamber of a Transwell insert with a layer of Matrigel.

    • Seed cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invading cells under a microscope.

2. Wound Healing (Scratch) Assay:

  • Objective: To assess collective cell migration.

  • Method:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a "scratch" or "wound" in the monolayer with a pipette tip.

    • Wash to remove detached cells.

    • Incubate the plate and capture images at different time points (e.g., 0, 12, 24 hours).

    • Measure the closure of the wound over time.

Apoptosis Assay

1. Annexin V/Propidium Iodide (PI) Staining:

  • Objective: To detect and differentiate between apoptotic and necrotic cells.

  • Method:

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

This guide serves as a valuable resource for the scientific community, providing a clear and objective comparison of the oncogenic potential of this compound splice variants. The detailed experimental protocols and pathway diagrams will further aid researchers in their efforts to understand and target the mechanisms driving this compound-associated cancers.

References

Unveiling the Gatekeeper: Validating MAP17's Essential Role in SGLT2-Mediated Glucose Transport

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the functional relationship between the Membrane-Associated Protein 17 (MAP17) and the Sodium-Glucose Cotransporter 2 (SGLT2), offering a comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes key experimental findings, details methodologies, and explores alternative regulatory mechanisms.

The Sodium-Glucose Cotransporter 2 (SGLT2) is a cornerstone of renal glucose reabsorption and a prime target for type 2 diabetes therapeutics. Emerging evidence has unequivocally positioned the 17 kDa Membrane-Associated Protein (this compound) as an indispensable activator of SGLT2. This guide delves into the validation of this compound's regulatory role, presenting a comparative overview of experimental data that substantiates this crucial protein-protein interaction.

Quantitative Analysis: this compound's Profound Impact on SGLT2 Activity

Experimental data consistently demonstrates that the co-expression of this compound is paramount for robust SGLT2-mediated glucose transport. In heterologous expression systems like Xenopus laevis oocytes, the presence of this compound dramatically enhances SGLT2 activity by as much as two orders of magnitude.[1] This activation, however, does not stem from an increase in the quantity of SGLT2 protein at the cell surface.[1] Instead, it is hypothesized that this compound induces a conformational change in SGLT2, thereby unlocking its transport capabilities.[1]

Experimental System Condition Metric Fold Change/Result Reference
Xenopus laevis OocytesSGLT2 aloneα-methyl-D-glucopyranoside (AMG) uptakeBaseline[1]
SGLT2 + this compoundAMG uptake150 ± 20 fold increase[1]
Opossum Kidney (OK) CellsSGLT2 aloneAMG uptakeLow activity[1]
SGLT2 + this compoundAMG uptakeSignificant increase[1]
HEK293T CellsSGLT2-V5 + this compound-HACo-immunoprecipitationSuccessful co-immunoprecipitation[2]
Human Kidney SectionsN/AImmunohistochemistryOverlapping expression at the apical surface of tubular epithelia[2]

Deciphering the Mechanism: A Look at the Experimental Protocols

The validation of the this compound-SGLT2 interaction hinges on a series of well-established molecular and cellular biology techniques. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

Co-expression in Xenopus laevis Oocytes and Glucose Uptake Assays

A foundational method to study transporter activity involves the use of Xenopus laevis oocytes. This system allows for the controlled expression of exogenous proteins and subsequent functional analysis.

Experimental Workflow:

cluster_rna_prep RNA Preparation cluster_oocyte_injection Oocyte Microinjection cluster_incubation Incubation cluster_uptake_assay Glucose Uptake Assay rna_prep In vitro transcription of hSGLT2 and hthis compound cRNA oocyte_injection Microinjection of cRNA into Xenopus laevis oocytes rna_prep->oocyte_injection Inject incubation Incubation of oocytes to allow protein expression oocyte_injection->incubation Express uptake_assay Measurement of radiolabeled α-methyl-D-glucopyranoside uptake incubation->uptake_assay Measure cluster_transfection Cell Transfection cluster_lysis Cell Lysis cluster_coip Co-immunoprecipitation cluster_western_blot Western Blotting transfection Co-transfection of HEK293T cells with tagged SGLT2 and this compound lysis Lysis of cells to release protein complexes transfection->lysis Lyse coip Incubation with antibody against one tagged protein (e.g., anti-V5) lysis->coip Precipitate western_blot Detection of the co-precipitated protein (e.g., anti-HA) coip->western_blot Detect SGLT2 SGLT2 This compound This compound SGLT2->this compound Direct Interaction (Activation) PDZK1 PDZK1 (Scaffolding Protein) This compound->PDZK1 Binds to PDZ domain 4 PDZK1->SGLT2 Indirect Interaction NHE3 NHE3 PDZK1->NHE3 Binds Other_Transporters Other Transporters PDZK1->Other_Transporters

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling MAP17

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling of the MAP17 protein in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the protein.

Introduction to this compound

This compound, also known as PDZK1 interacting protein 1 (PDZK1IP1), is a small, 17 kDa non-glycosylated membrane-associated protein.[1] It is localized to the plasma membrane and the Golgi apparatus.[1] this compound is overexpressed in a wide variety of human carcinomas and is associated with increased tumor progression.[1] Functionally, it is involved in the transport of molecules across the cell membrane and plays a role in cellular signaling pathways, including the PI3K/AKT and Notch pathways.[1][2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound. As a purified recombinant protein, it is not considered hazardous. However, adherence to good laboratory practices is essential to prevent contamination and ensure personnel safety.

PPE ItemSpecification
Lab Coat A clean, buttoned lab coat must be worn to protect clothing and skin from potential splashes.
Gloves Nitrile gloves are required to prevent contamination of the protein sample and to protect the user. Gloves should be changed regularly and immediately if they become contaminated.[3][4][5]
Eye Protection Safety glasses with side shields or safety goggles must be worn to protect the eyes from splashes.[3][6][7]
Face Protection A face shield may be necessary when there is a higher risk of splashing, such as during vortexing or sonicating larger volumes.
Operational Plan: Handling and Storage

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name and catalog number on the vial match the order.

  • Move the vial to the appropriate storage temperature immediately.

Preparation and Handling:

  • Work in a clean, designated area, such as a laminar flow hood or a clean workbench, to minimize contamination.

  • Before use, allow the vial to equilibrate to room temperature.

  • Briefly centrifuge the vial to collect the contents at the bottom.

  • Reconstitute the protein according to the manufacturer's instructions, using the recommended sterile buffer.

  • Avoid vigorous shaking or vortexing, which can cause protein denaturation. Mix gently by pipetting up and down or by gentle inversion.

  • Aliquot the reconstituted protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Lyophilized Protein: Store at -20°C or -80°C for long-term storage.

  • Reconstituted Protein: Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Disposal Plan

All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of as standard laboratory waste. If the protein has been used in conjunction with hazardous materials (e.g., radioisotopes, hazardous chemicals), disposal should follow the specific guidelines for those materials.

Emergency Procedures
  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Seek medical attention.

  • Spill:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., paper towels, absorbent pads).

    • Clean the spill area with a suitable disinfectant or detergent.

    • Dispose of the contaminated materials in the appropriate waste container.

Signaling Pathways Involving this compound

This compound is known to be involved in key signaling pathways that regulate cell growth, proliferation, and survival.

This compound and the PI3K/AKT Signaling Pathway

This compound expression has been shown to activate the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.[1][3][8] This activation is mediated through an increase in reactive oxygen species (ROS).[1]

MAP17_PI3K_AKT_Pathway cluster_pten This compound This compound ROS ROS This compound->ROS PI3K PI3K PTEN_red PTEN (reduced) ROS->PTEN_red oxidizes PIP2 PIP2 PTEN_ox PTEN (oxidized) PIP3 PIP3 PTEN_ox->PIP3 | (inhibits) PTEN_red->PTEN_ox reduces AKT AKT PIP3->AKT PI3K->PIP3 pAKT p-AKT AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival

Caption: this compound activates the PI3K/AKT pathway via ROS production.

This compound and the Notch Signaling Pathway

This compound can also activate the Notch signaling pathway by interacting with and sequestering NUMB, a negative regulator of Notch.[9][10] This leads to the activation of Notch target genes, promoting a stem cell-like phenotype in cancer cells.

MAP17_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NUMB NUMB This compound->NUMB | (sequesters) NotchR Notch Receptor NUMB->NotchR | (inhibits) NICD NICD NotchR->NICD cleavage Jagged Jagged/Delta (Ligand) Jagged->NotchR binds CSL_inactive CSL (inactive) NICD->CSL_inactive CSL_active CSL-NICD Complex (active) CSL_inactive->CSL_active TargetGenes Target Gene Transcription CSL_active->TargetGenes

Caption: this compound activates Notch signaling by sequestering NUMB.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.